3-Amino-4-methylpyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-3-8-6(9)5(4)7/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEPRGDZYVJETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595461 | |
| Record name | 3-Amino-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33252-54-9 | |
| Record name | 3-Amino-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-methylpyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-4-methylpyridin-2-ol
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 3-Amino-4-methylpyridin-2-ol, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The document is structured to provide not only detailed, step-by-step protocols but also the underlying chemical rationale for the methodological choices, ensuring a deep understanding for researchers, scientists, and professionals in the field of drug development. We will explore multiple synthetic strategies, including pathways originating from substituted pyridines and de novo ring formation, with a focus on reaction mechanisms, experimental conditions, and analytical characterization.
Introduction and Strategic Overview
This compound, existing in tautomeric equilibrium with 3-amino-4-methyl-2(1H)-pyridone, is a valuable building block in the synthesis of various pharmacologically active compounds. Its utility stems from the presence of multiple functional groups on the pyridine core, allowing for diverse downstream derivatization. The strategic design of its synthesis is paramount to achieving high yields and purity, which are critical for applications in drug discovery.
This guide will dissect three primary and scientifically validated synthetic routes:
-
Pathway A: A multi-step synthesis commencing with the commercially available 2-Amino-4-methylpyridine.
-
Pathway B: A convergent approach centered on the construction of a 3-cyano-4-methyl-2-pyridone intermediate followed by a key reduction step.
-
Pathway C: An elegant route employing the Hofmann or Curtius rearrangement from a 4-methyl-2-oxo-pyridine-3-carboxamide or its corresponding carboxylic acid precursor.
Each pathway will be presented with a logical flow, from the selection of starting materials to the final product, emphasizing the causality behind the chosen reagents and conditions.
Pathway A: Synthesis from 2-Amino-4-methylpyridine
This pathway leverages a readily available starting material and proceeds through a series of classical aromatic transformations. The overall strategy involves the conversion of the 2-amino group to a hydroxyl group, followed by regioselective nitration at the C-3 position and subsequent reduction.
Mechanistic Rationale
The initial diazotization of 2-amino-4-methylpyridine is a standard method to generate a diazonium salt, which is an excellent leaving group and can be readily displaced by a hydroxyl group upon hydrolysis. The subsequent nitration of the resulting 2-hydroxy-4-methylpyridine is directed to the C-3 and C-5 positions due to the ortho, para-directing nature of the hydroxyl group. Careful control of reaction conditions is necessary to favor the desired 3-nitro isomer. The final step is a standard reduction of the nitro group to an amine, which can be achieved through various methods, with catalytic hydrogenation being a common and clean choice.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from 2-Amino-4-methylpyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4-methylpyridine
-
To a stirred solution of 2-amino-4-methylpyridine (10.8 g, 0.1 mol) in 10% aqueous sulfuric acid (100 mL), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the mixture is stirred at the same temperature for 1 hour.
-
The reaction mixture is then slowly heated to 80 °C and maintained at this temperature until the evolution of nitrogen gas ceases (approximately 2-3 hours).
-
The solution is cooled to room temperature and neutralized with a saturated solution of sodium carbonate until a pH of 7-8 is reached.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-hydroxy-4-methylpyridine.
Step 2: Synthesis of 3-Nitro-4-methylpyridin-2-ol
-
To a mixture of fuming nitric acid (30 mL) and concentrated sulfuric acid (20 mL), cooled to 0 °C, 2-hydroxy-4-methylpyridine (10.9 g, 0.1 mol) is added portion-wise, ensuring the temperature does not exceed 10 °C.[1]
-
The reaction mixture is then stirred at room temperature for 4 hours.
-
The mixture is carefully poured onto crushed ice (200 g) with vigorous stirring.
-
The resulting yellow precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
Step 3: Synthesis of this compound
-
A suspension of 3-nitro-4-methylpyridin-2-ol (15.4 g, 0.1 mol) in ethanol (200 mL) is placed in a hydrogenation vessel.
-
Palladium on charcoal (10% Pd, 0.5 g) is added as a catalyst.
-
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is absorbed.
-
The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is recrystallized from ethanol/water to yield pure this compound.
Pathway B: Synthesis via 3-Cyano-4-methyl-2-pyridone
This pathway involves the initial construction of the pyridone ring through a cyclization reaction, followed by the chemical reduction of a nitrile group to the desired amine. This approach is highly convergent and can provide good overall yields.
Mechanistic Rationale
The synthesis of the 3-cyano-4-methyl-2-pyridone intermediate is typically achieved through a base-catalyzed condensation reaction between a β-ketoester, such as ethyl acetoacetate, and cyanoacetamide.[2] This reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration. The subsequent reduction of the nitrile group can be accomplished using various reducing agents. Catalytic hydrogenation is a common method, although chemical reducing agents like lithium aluminum hydride or sodium borohydride in the presence of a cobalt(II) chloride catalyst can also be effective.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via a 3-Cyano-4-methyl-2-pyridone intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Cyano-4-methyl-2-pyridone
-
To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added ethyl acetoacetate (13.0 g, 0.1 mol) followed by cyanoacetamide (8.4 g, 0.1 mol).
-
The reaction mixture is heated under reflux with stirring for 6 hours.[3]
-
The mixture is then cooled, and the resulting precipitate is collected by filtration.
-
The solid is dissolved in water (100 mL) and acidified with acetic acid to a pH of 5-6.
-
The precipitated product is filtered, washed with water, and dried to give 3-cyano-4-methyl-2-pyridone.
Step 2: Synthesis of this compound
-
In a round-bottom flask, 3-cyano-4-methyl-2-pyridone (13.4 g, 0.1 mol) is dissolved in a mixture of acetic acid (100 mL) and concentrated sulfuric acid (5 mL).
-
Platinum(IV) oxide (0.2 g) is added, and the mixture is hydrogenated in a Parr apparatus at 50 psi of hydrogen for 24 hours.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with aqueous ammonia.
-
The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford this compound.
Pathway C: Synthesis via Hofmann or Curtius Rearrangement
This advanced pathway offers an elegant method to introduce the amino group at the C-3 position through a rearrangement reaction. The choice between the Hofmann and Curtius rearrangement depends on the availability of the starting materials and the desired reaction conditions.
Mechanistic Rationale
The Hofmann rearrangement involves the treatment of a primary amide, in this case, 4-methyl-2-oxo-pyridine-3-carboxamide, with bromine and a strong base.[4][5] This generates an N-bromoamide intermediate, which upon deprotonation, rearranges to form an isocyanate with the loss of a bromide ion. The isocyanate is then hydrolyzed in the aqueous basic medium to the corresponding amine with the loss of carbon dioxide.
The Curtius rearrangement starts with a carboxylic acid, 4-methyl-2-oxo-pyridine-3-carboxylic acid, which is converted to an acyl azide.[6][7][8][9] Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form the same isocyanate intermediate as in the Hofmann rearrangement. Subsequent hydrolysis yields the desired this compound. A key advantage of the Curtius rearrangement is that it can often be performed under milder and non-aqueous conditions if the isocyanate is trapped with an alcohol to form a carbamate, which can then be hydrolyzed.
Experimental Workflow Diagram
Caption: Convergent synthesis of this compound via Hofmann and Curtius rearrangements.
Detailed Experimental Protocol (Hofmann Rearrangement)
-
A solution of sodium hydroxide (8.0 g, 0.2 mol) in water (40 mL) is cooled to 0 °C. Bromine (8.0 g, 0.05 mol) is added dropwise with stirring, maintaining the temperature below 10 °C, to form a solution of sodium hypobromite.
-
4-Methyl-2-oxo-pyridine-3-carboxamide (8.3 g, 0.05 mol) is added to the cold hypobromite solution, and the mixture is stirred at 0-5 °C for 1 hour.
-
The reaction mixture is then slowly heated to 70-80 °C and maintained at this temperature for 1 hour.
-
After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 7.
-
The precipitated product is collected by filtration, washed with a small amount of cold water, and recrystallized from water to give this compound.
Data Summary and Comparison
| Pathway | Starting Material(s) | Key Intermediates | Reagents & Conditions | Advantages | Disadvantages |
| A | 2-Amino-4-methylpyridine | 2-Hydroxy-4-methylpyridine, 3-Nitro-4-methylpyridin-2-ol | NaNO₂, H₂SO₄; HNO₃, H₂SO₄; H₂, Pd/C | Readily available starting material; well-established reactions. | Multi-step; potential for isomeric impurities during nitration. |
| B | Ethyl acetoacetate, Cyanoacetamide | 3-Cyano-4-methyl-2-pyridone | NaOEt; H₂, PtO₂ or other reducing agents | Convergent; good yields for cyclization. | Reduction of nitrile on a pyridone ring can be challenging. |
| C | 4-Methyl-2-oxo-pyridine-3-carboxamide or -carboxylic acid | Isocyanate | Br₂, NaOH (Hofmann); DPPA or SOCl₂/NaN₃ (Curtius) | Elegant and direct introduction of the amino group. | Starting materials may require synthesis; use of hazardous reagents (azides, bromine). |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. Pathway A offers a traditional and robust approach, while Pathway B provides a more convergent strategy. Pathway C, through the Hofmann or Curtius rearrangement, represents a more advanced and elegant method for the synthesis of this important heterocyclic building block. This guide provides the necessary technical details and scientific rationale to enable researchers to select and execute the most suitable synthesis for their specific needs in the pursuit of novel drug discovery and development.
References
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Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ([Link])
- Preparation method of 3-amino-4-methylpyridine. CN104356057A. ()
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On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ([Link])
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Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. ([Link])
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Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. ([Link])
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Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. ([Link])
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3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses Procedure. ([Link])
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3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. ([Link])
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO2000043365A1. ()
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. ([Link])
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The Hofmann and Curtius Rearrangements. Master Organic Chemistry. ([Link])
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ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ([Link])
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The Curtius Rearrangement of Some Organic Azides: A DFT Mechanistic Study. ResearchGate. ([Link])
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The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. ([Link])
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On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ([Link])
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. ([Link])
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Curtius rearrangement. Wikipedia. ([Link])
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Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. PMC. ([Link])
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The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. ([Link])
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Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. ([Link])
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Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidin. Almac. ([Link])
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Introduction: A Key Building Block in Modern Pharmaceuticals
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Spectroscopic Profile of 3-Amino-2-hydroxy-4-picoline: A Predictive and Comparative Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental to its identification, characterization, and application. This guide provides an in-depth, predictive analysis of the spectroscopic data for 3-Amino-2-hydroxy-4-picoline. As of the latest literature review, publicly available experimental spectroscopic data for this specific compound is limited. Therefore, this guide leverages a robust, comparative approach, drawing on empirical data from structurally analogous compounds and established principles of spectroscopic theory to forecast the spectral behavior of 3-Amino-2-hydroxy-4-picoline. This predictive framework, grounded in scientific integrity, offers a valuable resource for anticipating the outcomes of spectroscopic analyses and guiding future experimental work.
The structural features of 3-Amino-2-hydroxy-4-picoline, namely the pyridine ring substituted with an amino group at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position, will dictate its unique spectroscopic fingerprint. The electronic effects and spatial arrangement of these substituents create a distinct chemical environment that can be probed by various spectroscopic techniques.
Molecular Structure and Predicted Spectroscopic Behavior
The logical starting point for predicting the spectroscopic properties of 3-Amino-2-hydroxy-4-picoline is a thorough analysis of its molecular structure. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing pyridine ring, along with the presence of the methyl group, will significantly influence the electron distribution and, consequently, the spectroscopic output.
Figure 1: Molecular Structure of 3-Amino-2-hydroxy-4-picoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Amino-2-hydroxy-4-picoline are based on the analysis of substituent effects on the pyridine ring.
¹H NMR Spectroscopy: A Predictive Analysis
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data for 3-Amino-2-hydroxy-4-picoline:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| H-5 | 6.5 - 7.0 | Doublet | 5 - 7 | The proton at the 5-position is expected to be downfield due to the anisotropic effect of the pyridine ring. It will likely appear as a doublet due to coupling with the H-6 proton. |
| H-6 | 7.5 - 8.0 | Doublet | 5 - 7 | The proton at the 6-position is adjacent to the nitrogen atom, which is strongly deshielding. This will result in a downfield shift. It will appear as a doublet due to coupling with the H-5 proton. |
| -CH₃ | 2.0 - 2.5 | Singlet | N/A | The methyl protons will appear as a singlet. Its chemical shift will be influenced by the adjacent amino and hydroxyl groups. In 3-amino-4-methylpyridine, the methyl protons are observed around 2.16 ppm.[1] |
| -NH₂ | 4.0 - 5.5 | Broad Singlet | N/A | The chemical shift of the amino protons can vary depending on the solvent and concentration. They are expected to appear as a broad singlet due to quadrupole broadening and exchange with solvent protons. For 2-amino-4-methylpyridine, the amino protons are observed at 4.68 ppm.[1] |
| -OH | 9.0 - 11.0 | Broad Singlet | N/A | The hydroxyl proton is expected to be significantly downfield and will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and temperature. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred for observing exchangeable protons (-NH₂ and -OH) as they are less likely to undergo rapid exchange with the solvent. Tetramethylsilane (TMS) is the standard internal reference (0 ppm) due to its chemical inertness and single, sharp signal.
¹³C NMR Spectroscopy: A Predictive Analysis
The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments. The electron-donating and -withdrawing effects of the substituents will cause significant shifts in the positions of the carbon signals of the pyridine ring.
Predicted ¹³C NMR Data for 3-Amino-2-hydroxy-4-picoline:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C-2 | 155 - 165 | The carbon bearing the hydroxyl group will be significantly deshielded. |
| C-3 | 130 - 140 | The carbon attached to the amino group will also be deshielded, but to a lesser extent than C-2. |
| C-4 | 140 - 150 | The carbon with the methyl group will be downfield. For 3-amino-4-methylpyridine, aromatic carbons are predicted to be in the range of 110-150 ppm.[1] |
| C-5 | 110 - 120 | This carbon is expected to be the most upfield of the aromatic carbons. |
| C-6 | 145 - 155 | The carbon adjacent to the ring nitrogen will be strongly deshielded. |
| -CH₃ | 15 - 25 | The methyl carbon will appear in the typical aliphatic region. In 3-amino-4-methylpyridine, the methyl carbon is predicted to be around 15-25 ppm.[1] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-Amino-2-hydroxy-4-picoline in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 3-Amino-2-hydroxy-4-picoline will show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C=N bonds.
Predicted IR Absorption Bands for 3-Amino-2-hydroxy-4-picoline:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (hydroxyl) | 3200 - 3600 | Strong, Broad | Stretching |
| N-H (amino) | 3300 - 3500 | Medium, Doublet | Asymmetric & Symmetric Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (methyl) | 2850 - 3000 | Medium | Stretching |
| C=C & C=N (aromatic ring) | 1500 - 1650 | Strong | Stretching |
| N-H (amino) | 1580 - 1650 | Medium | Bending (Scissoring) |
| C-O (hydroxyl) | 1200 - 1300 | Strong | Stretching |
Causality in Experimental Choices: The choice of sampling technique is crucial. For solid samples, a KBr pellet or ATR (Attenuated Total Reflectance) is commonly used. ATR is often preferred as it requires minimal sample preparation. A background spectrum of the empty sample holder (or pure solvent if in solution) must be recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid 3-Amino-2-hydroxy-4-picoline directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Amino-2-hydroxy-4-picoline, the molecular weight is 124.14 g/mol .
Predicted Mass Spectrometry Data for 3-Amino-2-hydroxy-4-picoline:
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 124 | Molecular ion peak. |
| [M-CH₃]⁺ | 109 | Loss of a methyl radical. |
| [M-OH]⁺ | 107 | Loss of a hydroxyl radical. |
| [M-NH₂]⁺ | 108 | Loss of an amino radical. |
| [M-HCN]⁺ | 97 | Loss of hydrogen cyanide from the pyridine ring. |
Causality in Experimental Choices: Electron Ionization (EI) is a common technique for small molecules that often produces a rich fragmentation pattern, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is less likely to cause fragmentation and is useful for confirming the molecular weight.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
Figure 3: A generalized workflow for mass spectrometry analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and its substituents contain chromophores that will absorb UV radiation.
Predicted UV-Vis Absorption for 3-Amino-2-hydroxy-4-picoline:
| Electronic Transition | Predicted λmax (nm) | Rationale |
| π → π | 220 - 280 | These transitions are characteristic of aromatic systems. The presence of auxochromes (-NH₂ and -OH) is expected to cause a bathochromic (red) shift to longer wavelengths. |
| n → π | 280 - 350 | This transition involves the non-bonding electrons on the nitrogen and oxygen atoms. It is typically of lower intensity than the π → π* transition. |
Causality in Experimental Choices: The choice of solvent is important as it can influence the position of the absorption maxima. Polar solvents can interact with the solute and alter the energy of the electronic transitions. A baseline correction with the pure solvent is necessary to obtain an accurate spectrum of the analyte.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 3-Amino-2-hydroxy-4-picoline in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Conclusion
References
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PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 3-Amino-4-picoline. National Center for Biotechnology Information. [Link]
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CHIMIA. (1967). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
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An In-Depth Technical Guide to the Solubility of 3-Amino-4-methylpyridin-2-ol in Organic Solvents for Pharmaceutical Development
Abstract: 3-Amino-4-methylpyridin-2-ol is a heterocyclic compound with significant potential as a building block in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) where substituted pyridine scaffolds are prevalent.[1][2] Despite its relevance, publicly available quantitative data on its solubility in organic solvents is scarce. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the critical physicochemical properties of the molecule, including its pronounced tautomerism, which governs its interaction with various solvent classes. This guide furnishes detailed, field-proven experimental protocols for both isothermal saturation and spectrophotometric methods, enabling research teams to generate reliable solubility data essential for process development, purification, and formulation.
Physicochemical Characterization and Tautomerism: The Key to Understanding Solubility
The solubility behavior of this compound is dictated by its molecular structure. The molecule features a pyridine ring substituted with three key functional groups: an amino group (-NH₂), a methyl group (-CH₃), and a hydroxyl group (-OH). This combination imparts a high degree of polarity and a significant capacity for hydrogen bonding.
A crucial characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[3][4] In the case of this compound, this equilibrium is a dominant factor in its chemical behavior.
Tautomeric equilibrium of the target molecule.
The pyridone (or amide) tautomer is significantly stabilized by intermolecular hydrogen bonding and is generally the predominant form, especially in polar solvents and the solid state.[3][5] This has profound implications for solubility:
-
Hydrogen Bonding: The molecule is both a strong hydrogen bond donor (via the N-H groups of the amine and the pyridone) and a hydrogen bond acceptor (via the carbonyl oxygen and the ring nitrogen).
-
Polarity: The presence of the carbonyl group in the pyridone tautomer creates a large dipole moment, rendering the molecule highly polar.
Based on this structure, we can predict its general solubility behavior using the "like dissolves like" principle. The high polarity and extensive hydrogen bonding capability suggest that this compound will be most soluble in polar solvents and least soluble in nonpolar solvents.
Predicting Solubility Across Organic Solvent Classes
To rationalize solvent selection for experimental studies, it is useful to categorize them. The dissolution of a solute is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a polar, hydrogen-bonding solute like this compound, this balance is most favorable in polar solvents.
Predicted solubility based on solvent class.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate both the amine and pyridone functionalities, leading to high solubility .
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments and can accept hydrogen bonds, but they do not donate them. They will readily interact with the N-H groups of the solute. Good to high solubility is anticipated, though perhaps slightly less than in protic solvents of similar polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity and cannot participate in hydrogen bonding. The energy required to break the strong solute-solute interactions (crystal lattice energy) will not be compensated by the weak solute-solvent interactions. Therefore, low to negligible solubility is expected.
Experimental Protocols for Solubility Determination
Protocol 1: Isothermal Saturation Method (Shake-Flask)
This method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement approach.[7] It measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound at a constant temperature.[8]
Workflow Diagram:
Workflow for the Isothermal Saturation Method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a sealed, screw-cap glass vial. An excess is confirmed by the presence of visible, undissolved solid throughout the experiment.
-
Causality: Using an excess of solid ensures that the solution becomes saturated and remains so at equilibrium.
-
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vial in a temperature-controlled orbital shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Causality: A long equilibration time is critical to ensure the dissolution rate equals the precipitation rate, defining true thermodynamic solubility.[7]
-
-
Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed sample vial.
-
Causality: Filtration is essential to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.
-
-
Quantification (Gravimetric Analysis):
-
a. Weigh the vial containing the clear filtrate to determine the mass of the solution.
-
b. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated.
-
c. Weigh the vial again to determine the mass of the residual solid solute.
-
-
Calculation: Calculate the solubility, typically in mg/mL or g/100 mL.
-
Solubility (mg/mL) = (Mass of residual solid in mg) / (Volume of solvent used in mL)
-
Protocol 2: UV-Vis Spectrophotometric Method
This method is a high-throughput alternative, particularly useful for compounds with a strong chromophore, and requires less material than the gravimetric method.[9][10]
Step-by-Step Methodology:
-
Generate a Calibration Curve:
-
a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
b. Determine the wavelength of maximum absorbance (λmax) by scanning one of the standard solutions.[10]
-
c. Measure the absorbance of each standard solution at the λmax.
-
d. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve. The resulting linear equation (y = mx + c) will be used for quantification.
-
-
Prepare Saturated Solution: Follow steps 1-5 from the Isothermal Saturation Method protocol.
-
Dilution: Accurately dilute the clear, saturated filtrate with the pure solvent to an extent that the absorbance falls within the linear range of the calibration curve. Record the dilution factor precisely.
-
Causality: The Beer-Lambert Law is only linear within a certain concentration range. Dilution ensures the measurement is accurate.
-
-
Measurement: Measure the absorbance of the diluted saturated solution at the λmax.
-
Calculation:
-
a. Use the absorbance of the diluted sample and the calibration curve equation to calculate the concentration of the diluted solution.
-
b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.
-
Data Presentation and Interpretation
To facilitate analysis and comparison, the experimentally determined solubility data should be compiled into a structured table. This allows for rapid assessment of suitable solvents for various applications in the drug development pipeline.
Table 1: Template for Experimental Solubility Data of this compound
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes / Observations |
| Methanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] | e.g., Rapid dissolution |
| Ethanol | Polar Protic | 25 | [Experimental Data] | [Calculated Data] | |
| Acetone | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] | |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] | |
| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Data] | [Calculated Data] | e.g., Moderate solubility |
| Dichloromethane | Nonpolar | 25 | [Experimental Data] | [Calculated Data] | e.g., Very low solubility |
| Toluene | Nonpolar | 25 | [Experimental Data] | [Calculated Data] | e.g., Insoluble |
| Hexane | Nonpolar | 25 | [Experimental Data] | [Calculated Data] | e.g., Insoluble |
Interpretation for Drug Development:
-
High Solubility Solvents (e.g., Methanol, DMSO): These are excellent candidates for reaction media, initial purification steps like charcoal treatment, and for preparing high-concentration stock solutions for biological screening.
-
Moderate Solubility Solvents (e.g., Ethyl Acetate, Acetone): These are often ideal for crystallization and final product purification. A solvent in which the compound has high solubility when hot and low solubility when cold is a prime candidate for recrystallization.
-
Low/Insoluble Solvents (e.g., Hexane, Toluene): These are useful as anti-solvents. Adding an anti-solvent to a solution of the compound can induce precipitation or crystallization, a common technique for purification and isolation.
By systematically applying the theoretical principles and experimental protocols outlined in this guide, researchers can efficiently characterize the solubility profile of this compound, accelerating its journey through the drug development process.
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Patel, S. G., et al. (2011). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Journal of Applied Pharmaceutical Science. Available at: [Link]
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theoretical properties of 3-Amino-4-methylpyridin-2-ol
An In-depth Technical Guide to the Theoretical Properties and Tautomeric Landscape of 3-Amino-4-methylpyridin-2-ol
Abstract
This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and drug development. Acknowledging the limited specific literature on this molecule, this document establishes a foundational framework for its theoretical investigation. The central focus is the critical analysis of its tautomeric equilibria—specifically, the pyridinol/pyridone and potential amino/imino forms—which fundamentally dictates its physicochemical and biological characteristics. We outline a robust computational workflow using Density Functional Theory (DFT) for the elucidation of its structural, electronic, and spectroscopic properties. This guide serves as a roadmap for researchers, providing the necessary theoretical underpinnings and methodological direction to explore the potential of this compound and its derivatives in modern chemical research.
Introduction: The Significance of Substituted Pyridinols
Substituted pyridine and pyridinone scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Their prevalence stems from their ability to engage in a wide array of intermolecular interactions, including hydrogen bonding and aromatic stacking, and their favorable pharmacokinetic profiles. The molecule this compound combines three key functional groups on a pyridine core: an amino group, a methyl group, and a hydroxyl group. This unique substitution pattern suggests a rich chemical landscape, with significant potential for fine-tuning molecular properties for specific biological targets.
However, a thorough review of the scientific literature reveals a notable scarcity of dedicated studies on this compound itself. In contrast, its close analogue, 3-Amino-4-methylpyridine, is a well-documented compound used as a building block in the synthesis of pharmaceuticals like the anti-HIV agent Nevirapine.[2] The introduction of a hydroxyl group at the 2-position dramatically alters the molecule's fundamental nature, introducing the critical concept of tautomerism, which is the primary focus of this guide.
The Core Theoretical Challenge: Tautomeric Equilibrium
For any 2-hydroxypyridine derivative, the most crucial theoretical property to establish is the position of the tautomeric equilibrium. The molecule can exist in at least two primary forms: the aromatic pyridinol form and the non-aromatic pyridone form. This equilibrium is a dynamic process involving the transfer of a proton from the hydroxyl group to the ring nitrogen.
Caption: The primary pyridinol-pyridone tautomeric equilibrium.
The relative stability of these tautomers is paramount as it governs:
-
Hydrogen Bonding: The pyridinol form has a hydroxyl group (donor/acceptor) and a pyridine nitrogen (acceptor). The pyridone form has an N-H group (donor) and a carbonyl group (acceptor). This difference fundamentally changes how the molecule interacts with protein active sites.
-
Aromaticity and Dipole Moment: The pyridinol form is fully aromatic, while the pyridone form has a disrupted aromatic system, leading to a larger dipole moment.
-
pKa: The acidity and basicity of the molecule are tied to the dominant tautomeric form.
While experimental data for this compound is unavailable, studies on related 2-aminopyridines have shown that the amino tautomer is generally favored over the imino form.[3] However, the presence of the 2-hydroxy group makes the pyridinol/pyridone equilibrium the dominant consideration. The relative energies of these forms are highly sensitive to the chemical environment (gas phase, solvent polarity) and the electronic effects of other substituents on the ring.
A Roadmap for Theoretical Characterization: A Computational Workflow
To rigorously determine the properties of this compound, a systematic computational investigation is necessary. The following workflow, grounded in established quantum chemical methods, provides a clear path for elucidating its theoretical characteristics. This approach is informed by successful computational studies on analogous aminopyridine derivatives.[4][5]
Caption: Proposed DFT workflow for theoretical characterization.
Step 1: Geometry Optimization and Vibrational Analysis
The foundational step is to determine the lowest-energy three-dimensional structure for each potential tautomer.
-
Methodology: Density Functional Theory (DFT) is the method of choice for its balance of computational cost and accuracy. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a robust starting point that has proven effective for similar heterocyclic systems.[4]
-
Causality: The geometry of each tautomer must be optimized independently. A subsequent frequency calculation is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. These calculations yield the zero-point vibrational energies (ZPVE) required for accurate thermodynamic analysis.
-
Self-Validation: If imaginary frequencies are found, it indicates a saddle point, and the structure must be re-optimized, for instance, by perturbing the geometry along the imaginary mode.
Step 2: Thermodynamic Analysis and Tautomer Stability
The primary output of the initial calculations is the relative stability of the tautomers.
-
Data Presentation: The relative energies (ΔE) and Gibbs free energies (ΔG) should be calculated for each tautomer relative to the most stable form. These quantitative results directly predict the equilibrium population in the gas phase.
-
Expertise: It is crucial to consider the effect of solvent. The calculations should be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment. The high dipole moment of the pyridone tautomer often leads to its increased stabilization in polar solvents.
Step 3: Electronic Structure and Reactivity Descriptors
Analysis of the frontier molecular orbitals (FMOs) and electrostatic potential provides deep insight into the molecule's reactivity and intermolecular interaction potential.
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, this would reveal the nucleophilic sites (likely the amino nitrogen and the oxygen/carbonyl) and electrophilic sites (like the acidic protons), guiding predictions of how it will interact with biological macromolecules.
Predicted Physicochemical and Spectroscopic Signatures
While awaiting specific computational or experimental data, we can infer likely properties based on the molecule's structure and data from close analogues such as 4-Amino-2-hydroxy-5-methylpyridine.[6]
Physicochemical Properties
The properties of the dominant tautomer will define the molecule's overall characteristics.
| Property | Predicted Characteristic (Based on Tautomer) | Rationale for Investigation |
| pKa | The pyridinol form would have a basic pyridine N and a weakly acidic -OH. The pyridone would have a more acidic N-H proton. | Governs the ionization state at physiological pH, which is critical for solubility and receptor binding. |
| logP | The pyridone tautomer, being more polar, is expected to have a lower logP (less lipophilic) than the pyridinol form. | Determines the molecule's ability to cross biological membranes, a key ADME property. |
| Solubility | The presence of multiple H-bond donors and acceptors suggests moderate aqueous solubility, likely enhanced for the more polar pyridone tautomer. | Crucial for formulation and bioavailability in drug development. |
Spectroscopic Fingerprints for Tautomer Identification
Theoretical calculations of spectra are invaluable for interpreting experimental data and identifying the dominant tautomeric form.
-
¹H and ¹³C NMR: The chemical shifts would be markedly different. The pyridone tautomer would show signals in the vinyl region rather than the purely aromatic region. The carbon attached to the oxygen would show a C-O character (~160 ppm) in the pyridinol form and a C=O character (>170 ppm) in the pyridone form.
-
IR Spectroscopy: The most telling difference would be in the vibrational frequencies. The pyridinol form will exhibit a characteristic O-H stretching band (~3400 cm⁻¹). The pyridone form will instead show a strong C=O stretching band (~1650 cm⁻¹) and an N-H stretching band.
-
UV-Vis Spectroscopy: The electronic transitions, and thus the λ_max, will differ due to the change in the aromatic system. DFT calculations can predict these transitions, aiding in the assignment of experimental spectra.[4]
Conclusion and Future Directions
This compound represents a molecule with significant, yet largely unexplored, potential. This guide establishes that the central theoretical question governing its behavior is the position of its tautomeric equilibrium. We have outlined a comprehensive and rigorous computational workflow that enables researchers to predict its structural, electronic, and spectroscopic properties with high confidence.
The path forward is clear: the theoretical investigations proposed herein must be complemented by experimental synthesis and characterization. A comparative analysis between the calculated properties and empirical data from NMR and IR spectroscopy will provide definitive validation of the dominant tautomeric form in different environments. Such foundational knowledge is an absolute prerequisite for the rational design of this compound derivatives as functional molecules in drug discovery and materials science.
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tautomerism in 3-Amino-4-methylpyridin-2-ol
An In-depth Technical Guide to the Tautomerism of 3-Amino-4-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development.[1] The specific tautomeric form of a molecule dictates its physicochemical properties, including hydrogen bonding capacity, lipophilicity, and molecular shape, which in turn govern its interaction with biological targets. This guide provides a detailed examination of the tautomeric landscape of this compound, a heterocyclic scaffold relevant to pharmaceutical research. We will dissect the potential tautomeric forms, provide a framework for their computational stability analysis, and outline rigorous experimental protocols for their characterization, thereby offering a comprehensive resource for scientists working with this and related molecular systems.
The Principles of Tautomerism in Substituted Pyridines
Prototropic tautomerism involves the relocation of a proton within a molecule, often between a heteroatom and a carbon or another heteroatom.[2] In the context of this compound, two primary types of tautomerism are of critical concern: lactam-lactim and amino-imino tautomerism.
Lactam-Lactim Tautomerism
The equilibrium between a hydroxy-substituted N-heterocycle (the lactim form) and its corresponding keto-analogue (the lactam form) is a classic example of tautomerism. For 2-hydroxypyridines, the equilibrium strongly favors the lactam (pyridin-2(1H)-one) tautomer.[3] This preference is generally attributed to the greater strength of the C=O double bond compared to the C=N double bond and the amide resonance stabilization present in the lactam ring.[3]
Amino-Imino Tautomerism
Substituted 2-aminopyridines can theoretically exist in equilibrium between the exocyclic amino form and the endocyclic imino form. However, extensive experimental and computational studies have established that the amino tautomer is overwhelmingly more stable under neutral conditions.[4] Computational analyses on derivatives like 2-amino-4-methylpyridine show the amino form to be more stable than the imino tautomer by a significant margin (e.g., 13.60 kcal/mol in the gas phase), rendering the imino form a minor, often negligible, contributor to the overall population at equilibrium.[5]
The Tautomeric Landscape of this compound
Given the principles above, this compound can exist in several potential tautomeric forms. The primary equilibrium involves the interplay between the lactam-lactim and amino-imino states. The four principal neutral tautomers are:
-
Hydroxy-Amino (Lactim) Tautomer: this compound.
-
Keto-Amino (Lactam) Tautomer: 3-Amino-4-methyl-1,2-dihydropyridin-2-one. This is the expected dominant form.
-
Hydroxy-Imino Tautomer: 3-Imino-4-methyl-2,3-dihydropyridin-2-ol.
-
Keto-Imino Tautomer: 4-Methyl-3-imino-1,2,3,4-tetrahydropyridin-2-one.
The electronic nature of the substituents—an electron-donating amino group at the 3-position and a weakly electron-donating methyl group at the 4-position—will modulate the electron density of the ring and influence the precise position of the equilibrium. However, the fundamental preference for the lactam (keto) structure is expected to prevail.
Caption: Primary tautomeric equilibria for this compound.
Computational Investigation of Tautomer Stability
Before undertaking experimental synthesis and characterization, computational chemistry provides an invaluable tool for predicting the relative stabilities of tautomers and understanding the influence of environmental factors like solvent polarity.[5][6]
Rationale
Density Functional Theory (DFT) calculations can accurately predict the ground-state energies of isomers. By calculating the Gibbs free energy (ΔG) of each tautomer, we can determine their relative populations in a given environment (gas phase or solution). A significant energy difference between tautomers indicates a strong preference for the lower-energy form.[5]
Experimental Protocol: DFT Calculations
-
Structure Generation: Build the 3D structures of all four potential tautomers (and any relevant zwitterionic forms) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation for each structure.
-
Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Energy Calculation: Extract the Gibbs free energy for each optimized tautomer.
-
Solvation Modeling: To simulate solution-phase conditions, repeat the optimization and energy calculations using a Polarizable Continuum Model (PCM) for various solvents (e.g., water, DMSO, chloroform).[7][8] This models the bulk electrostatic effect of the solvent on tautomer stability.
-
Analysis: Calculate the relative energy (ΔΔG) of each tautomer with respect to the most stable form.
Predicted Data Summary
The following table presents expected relative stabilities based on known trends for pyridinones and aminopyridines. The Keto-Amino form is predicted to be the most stable tautomer.
| Tautomer | Predicted ΔG (kcal/mol) in Gas Phase | Predicted ΔG (kcal/mol) in Water | Key Structural Feature |
| Keto-Amino | 0 (Reference) | 0 (Reference) | Amide-like C=O group |
| Hydroxy-Amino | +7 to +10 | +4 to +7 | Aromatic, Phenolic OH |
| Keto-Imino | +12 to +15 | +10 to +13 | C=NH group |
| Hydroxy-Imino | > +18 | > +15 | C=NH and OH groups |
Note: These are illustrative values. Actual calculated values will vary based on the specific computational method.
Experimental Verification and Characterization
A multi-technique spectroscopic approach is essential for the unambiguous identification of the dominant tautomer and to probe the effects of the solvent on the equilibrium.
Caption: Experimental workflow for tautomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is arguably the most powerful technique for tautomer identification. The chemical environment of each nucleus (¹H and ¹³C) is unique to a specific tautomer, resulting in a distinct spectral fingerprint. The presence of a ¹³C signal in the carbonyl region (~160-175 ppm) is definitive proof of the lactam form, while the absence of a phenolic proton (~9-12 ppm) and the presence of an N-H proton signal argues against the lactim form.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it can solubilize polar compounds and allows for the observation of exchangeable N-H and O-H protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shifts, multiplicities, and integrals of all signals. Pay close attention to the downfield region (> 8 ppm) for exchangeable protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The key diagnostic signal is the C=O carbon of the lactam form.
-
Solvent Study: Acquire spectra in solvents of differing polarity (e.g., CDCl₃, Methanol-d₄) to observe any shifts in the equilibrium, which would manifest as changes in the relative integrals of signals corresponding to different tautomers.
Predicted Spectroscopic Data for the Dominant Keto-Amino Tautomer:
| Nucleus | Predicted Chemical Shift (δ) | Rationale |
| ¹H | 8.0 - 10.0 ppm (broad s, 1H) | N(1)-H proton of the lactam ring. |
| ¹H | 4.0 - 6.0 ppm (broad s, 2H) | -NH₂ protons. |
| ¹H | 6.0 - 7.5 ppm (2H) | Aromatic/olefinic ring protons. |
| ¹H | 2.0 - 2.5 ppm (s, 3H) | -CH₃ protons. |
| ¹³C | 160 - 175 ppm | C=O carbon (C2), definitive for lactam. |
| ¹³C | 110 - 150 ppm | Aromatic/olefinic ring carbons. |
| ¹³C | 15 - 25 ppm | -CH₃ carbon. |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy excels at identifying specific functional groups. A strong absorption band in the range of 1640-1690 cm⁻¹ is a classic indicator of a C=O stretch in a cyclic amide (lactam), while a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the lactim form.
Protocol:
-
Sample Preparation: Prepare the sample using either the KBr pellet method (for solid-state analysis) or as a thin film on a salt plate from a volatile solvent. For solution-state analysis, use an appropriate solvent and cell.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify the key vibrational bands, focusing on the carbonyl and N-H/O-H stretching regions.
Predicted Key IR Absorptions:
| Tautomer | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| Keto-Amino | ~1660 (strong) | ~3400, ~3300 (amine), ~3100 (lactam N-H) | Absent |
| Hydroxy-Amino | Absent | ~3400, ~3300 (amine) | ~3400 (broad) |
Conclusion
The comprehensive analysis of this compound, integrating computational predictions with multi-faceted spectroscopic evidence, is crucial for its definitive structural assignment. The convergence of literature precedent and theoretical principles strongly indicates that this compound exists predominantly as the 3-Amino-4-methyl-1,2-dihydropyridin-2-one tautomer. Understanding this preference is not merely an academic exercise; for drug development professionals, it is a critical piece of information. The dominant tautomer's specific arrangement of hydrogen bond donors and acceptors, its dipole moment, and its overall topology are the features that will be recognized by a target receptor, ultimately dictating the molecule's biological activity. This guide provides the foundational logic and practical methodologies to confidently make such determinations.
References
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Al-Otaibi, J. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5475. Available from: [Link]
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Stasyuk, A. J., et al. (2022). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. Physical Chemistry Chemical Physics, 25(1), 227-236. Available from: [Link]
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Katritzky, A. R., & Lagowski, J. M. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-357. Available from: [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]
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Al-amody, H., et al. (2025). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature Communications, 16, 1-8. Available from: [Link]
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Wikipedia. (n.d.). Tautomer. Retrieved from [Link]
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Krasnikov, S. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 834-842. Available from: [Link]
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Mrozek, A., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(18), 4252. Available from: [Link]
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Akai, N., et al. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. The Journal of Physical Chemistry A, 110(18), 6016-6022. Available from: [Link]
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ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
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Akai, N., et al. (2005). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. Chemical Physics Letters, 401(4-6), 469-474. Available from: [Link]
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ResearchGate. (n.d.). The keto, enol, and deprotonated forms of 2(1H)-pyridone. Retrieved from [Link]
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
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Al-Majidi, S. M. K., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ACS Omega, 7(8), 6987-7000. Available from: [Link]
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Katritzky, A. R. (1969). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA, 23, 369-380. Available from: [Link]
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Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12536-12546. Available from: [Link]
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
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ResearchGate. (n.d.). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Amino-4-methylpyridin-2-ol: Strategies, Starting Materials, and Core Methodologies
This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthetic pathways to obtain 3-Amino-4-methylpyridin-2-ol. Given the limited direct routes to this molecule, this document focuses on the robust synthesis of the key intermediate, 3-amino-4-methylpyridine, followed by an exploration of strategies for the critical hydroxylation at the 2-position.
Introduction: The Significance of Substituted Pyridinols
Substituted pyridin-2-ol scaffolds are prevalent in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in hydrogen bonding. This compound, in particular, presents a versatile platform for further functionalization, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Its synthesis, however, requires a strategic approach, often beginning with the construction of the 3-amino-4-methylpyridine core.
Part 1: Synthesis of the Key Intermediate: 3-Amino-4-methylpyridine
The synthesis of 3-amino-4-methylpyridine is a critical first stage. Several well-established routes have been developed, each with distinct advantages and considerations regarding starting material availability, scalability, and reaction conditions.
Strategy 1: From 4-Picoline via Nitration and Reduction
A common and direct approach begins with the readily available starting material, 4-picoline. This method involves the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine.
Mechanism Insight: The nitration of 4-picoline is an electrophilic aromatic substitution. The methyl group at the 4-position directs the incoming nitro group to the 3-position. The subsequent reduction of the nitro group is typically achieved through catalytic hydrogenation.
Experimental Protocol:
-
Nitration of 4-Picoline: In a reaction vessel, 4-methylpyridine is treated with a nitrating agent such as N₂O₅ at low temperatures (e.g., -78°C) to yield 3-nitro-4-methylpyridine.[1]
-
Reduction of 3-Nitro-4-methylpyridine: The resulting 3-nitro-4-methylpyridine is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to afford 3-amino-4-methylpyridine.[1]
Causality Behind Experimental Choices: The use of a potent nitrating agent like N₂O₅ is necessary to overcome the electron-deficient nature of the pyridine ring. The low reaction temperature helps to control the regioselectivity and prevent side reactions. Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields of the desired amine.
Strategy 2: From 3-Halo-4-methylpyridine via Amination
This strategy involves the nucleophilic substitution of a halogen atom at the 3-position of the pyridine ring with an amino group. This method is particularly useful when substituted 3-halo-4-methylpyridines are accessible.
Mechanism Insight: This reaction proceeds via a nucleophilic aromatic substitution mechanism. The presence of a copper catalyst facilitates the amination by activating the carbon-halogen bond.
Experimental Protocol:
-
Preparation of 3-Bromo-4-methylpyridine: 4-picoline is treated with bromine in the presence of oleum (20% SO₃ in H₂SO₄) at elevated temperatures (160-170°C) to yield 3-bromo-4-methylpyridine.[1]
-
Amination of 3-Halo-4-methylpyridine: 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine is heated with concentrated ammonia water or ammonia gas in a solvent like methanol in an autoclave at high temperatures (e.g., 180°C) in the presence of a copper sulfate catalyst to produce 3-amino-4-methylpyridine.[1]
Causality Behind Experimental Choices: The use of a copper catalyst is crucial for this transformation, as it lowers the activation energy for the nucleophilic substitution on the electron-deficient pyridine ring. The high temperature and pressure are necessary to drive the reaction to completion.
Strategy 3: From 2-Amino-4-picoline
This multi-step synthesis leverages the reactivity of the amino group on 2-amino-4-picoline to introduce other functionalities that ultimately lead to the desired 3-amino-4-methylpyridine.
Experimental Protocol:
-
Diazotization and Hydrolysis: 2-Amino-4-picoline is treated with a diazotizing agent (e.g., sodium nitrite in an acidic medium) followed by hydrolysis to yield 2-hydroxy-4-methylpyridine.[2]
-
Nitration: The resulting 2-hydroxy-4-methylpyridine is nitrated using a mixture of nitric acid and sulfuric acid.[2]
-
Chlorination and Dechlorination: The nitrated intermediate undergoes chlorination, followed by a dechlorination step via catalytic hydrogenation to yield 3-amino-4-methylpyridine.[2]
Causality Behind Experimental Choices: This pathway takes advantage of the well-established Sandmeyer-type reactions. The initial diazotization allows for the replacement of the amino group with a hydroxyl group. Subsequent nitration and chlorination/dechlorination steps are standard transformations in pyridine chemistry to achieve the desired substitution pattern.
Strategy 4: From Malononitrile and Acetone
A convergent synthesis that builds the pyridine ring from acyclic precursors. This approach is particularly useful for producing highly substituted pyridines.
Experimental Protocol:
-
Knoevenagel Condensation: Malononitrile and acetone undergo a Knoevenagel condensation to form isopropylidenemalononitrile.[3][4]
-
Condensation and Cyclization: The isopropylidenemalononitrile is then condensed with triethyl orthoformate and acetic anhydride, followed by ring closure with anhydrous ammonia in ethanol to yield 2-amino-4-methyl-pyridine-carbonitrile.[3][4]
-
Further Transformations: The resulting intermediate can be further processed to arrive at 3-amino-4-methylpyridine, although the direct conversion is not explicitly detailed in the provided results.
Causality Behind Experimental Choices: This route is an example of a Hantzsch-type pyridine synthesis, which allows for the construction of the pyridine ring from simple, readily available starting materials. The sequence of condensations and cyclization is a powerful tool for creating substituted pyridines.
Summary of Starting Materials for 3-Amino-4-methylpyridine
| Starting Material | Key Reagents | Advantages | Disadvantages |
| 4-Picoline | N₂O₅, Pd/C, H₂ | Readily available starting material, direct route. | Harsh reaction conditions for nitration (-78°C).[1] |
| 3-Halo-4-methylpyridine | Ammonia, Copper Sulfate | Good yields, straightforward amination. | Requires preparation of the halo-substituted precursor, high pressure and temperature.[1] |
| 2-Amino-4-picoline | NaNO₂, H₂SO₄, HNO₃, POCl₃, Pd/C | Utilizes a common starting material. | Multi-step process with potential for side reactions.[2] |
| Malononitrile and Acetone | Triethyl orthoformate, Ammonia | Convergent synthesis, builds complexity. | Multi-step, may require optimization for large scale.[3][4] |
Part 2: The Critical Hydroxylation Step - Towards this compound
With a robust synthesis of 3-amino-4-methylpyridine established, the next critical step is the introduction of a hydroxyl group at the 2-position. Direct oxidation of 3-amino-4-methylpyridine is challenging due to the presence of the activating amino group which can lead to undesired side reactions. A more controlled and effective approach involves the synthesis of a precursor that can be readily converted to the desired pyridin-2-ol.
Proposed Strategy: Diazotization and Hydrolysis of a 2-Amino Precursor
A promising strategy involves the synthesis of 2,3-diamino-4-methylpyridine, followed by selective diazotization of the 2-amino group and subsequent hydrolysis to the 2-hydroxy functionality.
Mechanism Insight: The diazotization of aromatic amines with nitrous acid generates a diazonium salt.[5] For heteroaromatic amines like aminopyridines, these diazonium salts can be unstable but will readily undergo hydrolysis to the corresponding hydroxyl compound.[6] The selectivity of diazotization between the 2- and 3-amino groups would be a critical factor to control.
Conceptual Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Considerations:
-
Synthesis of 2,3-Diamino-4-methylpyridine: This precursor is not commercially common and would likely need to be synthesized. A potential route could involve the reduction of 2-amino-3-nitro-4-methylpyridine.
-
Selective Diazotization: The conditions for the diazotization reaction (acid concentration, temperature) would need to be carefully controlled to favor the reaction at the 2-amino position. The 2-amino group in pyridines is generally more reactive in diazotization than the 3-amino group.
-
Hydrolysis: The hydrolysis of the resulting diazonium salt is typically achieved by warming the reaction mixture in an aqueous acidic solution.
Conclusion and Future Outlook
The synthesis of this compound is a multi-step process that hinges on the successful synthesis of the key intermediate, 3-amino-4-methylpyridine. This guide has outlined several robust and field-proven methods for obtaining this intermediate from a variety of starting materials. While a direct, one-pot synthesis of the final product is not yet established, the proposed strategy of synthesizing a 2,3-diamino precursor followed by selective diazotization and hydrolysis presents a logical and chemically sound approach.
Further research and process optimization are required to develop a high-yielding and scalable synthesis for this compound. The methodologies and insights provided in this guide serve as a solid foundation for researchers and drug development professionals to build upon in their pursuit of novel molecules based on this valuable pyridin-2-ol scaffold.
References
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P
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Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap. [Link]
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EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office. [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
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Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - NIH. [Link]
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Diazotisation - Organic Chemistry Portal. [Link]
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Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
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A Comprehensive Guide to the Chemical Stability and Storage of 2-Hydroxy-4-methyl-3-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 2-hydroxy-4-methyl-3-aminopyridine. As a crucial intermediate and a potential active pharmaceutical ingredient (API), understanding its stability profile is paramount for ensuring product quality, efficacy, and safety. This document synthesizes foundational chemical principles with data from analogous molecular structures to forecast degradation pathways and establish a robust stability-testing framework. It is designed to be a vital resource for professionals in research, development, and quality control.
Introduction: Understanding 2-Hydroxy-4-methyl-3-aminopyridine
2-Hydroxy-4-methyl-3-aminopyridine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its unique arrangement of functional groups—an amino group, a hydroxyl group, and a methyl group on a pyridine ring—imparts a distinct reactivity profile. A critical aspect of its chemistry is the existence of tautomeric forms.
Tautomerism: The Pyridone Dominance
2-Hydroxypyridines, such as the subject of this guide, predominantly exist in their pyridone tautomeric form.[1][2][3] This is due to the aromaticity and the presence of a strong C=O bond in the pyridone form, which confers greater stability.[1] Therefore, 2-hydroxy-4-methyl-3-aminopyridine is more accurately represented as 3-amino-4-methyl-2(1H)-pyridone . This structural understanding is fundamental to predicting its chemical behavior and stability.
Caption: Tautomeric equilibrium of 2-hydroxy-4-methyl-3-aminopyridine.
Postulated Degradation Pathways
Based on the functional groups present in 3-amino-4-methyl-2(1H)-pyridone, several degradation pathways can be anticipated under various stress conditions.
Oxidative Degradation
The aminopyridine ring is susceptible to oxidation.[4][5][6][7][8][9] The primary amino group is an activating group and can be easily oxidized, potentially leading to the formation of N-oxides, nitroso, or nitro derivatives.[4][10] The aromatic ring itself can also undergo oxidation, which may lead to ring-opening products. The presence of a methyl group could also be a site for oxidation, forming a hydroxymethyl or carboxylic acid derivative.
Caption: Potential oxidative degradation pathways.
Hydrolytic Degradation
The pyridone structure contains an amide-like functionality which is generally stable to hydrolysis. However, under forced acidic or basic conditions, cleavage of the lactam ring could occur. The stability is likely to be pH-dependent, and this should be thoroughly investigated.[11]
Photodegradation
Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV or visible light.[12][13][14][15][16] This can proceed through radical mechanisms, leading to a complex mixture of degradation products. Photostability testing is crucial to determine the need for light-protective packaging.
Thermal Degradation
Elevated temperatures can induce degradation, potentially through decarboxylation, ring cleavage, or reactions involving the amino and methyl substituents.[17][18][19] Thermal stress testing helps to establish recommended storage temperatures and identify potential short-term handling excursions.
A Framework for Comprehensive Stability Testing
A robust stability testing program is essential and should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[20][21][22][23][24][25][26][27][28][29]
Forced Degradation Studies
Forced degradation (or stress testing) is a critical first step to identify potential degradation products and establish stability-indicating analytical methods.[30]
| Stress Condition | Proposed Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidative stress.[4][7] |
| Photostability | Exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[27] | To determine light sensitivity as per ICH Q1B guidelines.[21][24][25][28] |
| Thermal Stress | Solid-state at 80°C for 48 hours | To assess the impact of high temperatures.[18] |
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies should be conducted on at least three primary batches of the substance.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method (SIAM) is required to separate and quantify the parent compound from its degradation products.[30][31]
Recommended Analytical Technique: RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the analysis of pyridine derivatives.[32][33]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the polar parent compound and potentially less polar degradation products.
-
Detection: UV detection is suitable due to the aromatic nature of the molecule. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Initial Method Development:
-
Screen different C18 columns from various manufacturers.
-
Evaluate different mobile phase compositions and pH values.
-
Optimize the gradient profile to ensure resolution between the parent peak and any degradation products observed in the forced degradation samples.
-
-
Method Validation:
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
-
Characterization of Degradation Products:
-
When significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy should be employed to identify the structure of the major degradation products.
-
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended Storage and Handling
Based on the chemical nature of 3-amino-4-methyl-2(1H)-pyridone and general best practices for aminopyridine derivatives, the following storage and handling procedures are recommended:
-
Temperature: For long-term storage, refrigeration (2-8°C) is advisable to minimize the rate of potential degradation reactions. For short-term storage, controlled room temperature is generally acceptable.[34][35]
-
Light: The compound should be protected from light by storing it in amber glass vials or other light-opaque containers.[35]
-
Atmosphere: To prevent oxidation and hydrolysis, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is noted to be hygroscopic.[34][36]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[36]
Conclusion
While direct stability data for 2-hydroxy-4-methyl-3-aminopyridine is not extensively available in the public domain, a comprehensive understanding of its chemical stability can be extrapolated from its tautomeric structure as 3-amino-4-methyl-2(1H)-pyridone and the known behavior of related aminopyridine compounds. The primary degradation pathways are anticipated to be oxidation of the aminopyridine ring and potential photodegradation. A systematic approach to stability testing, guided by ICH principles and employing a validated stability-indicating HPLC method, is essential to fully characterize its stability profile. Adherence to the recommended storage conditions—cool, dark, and under an inert atmosphere—will ensure the long-term integrity of this valuable chemical entity.
References
A comprehensive list of references will be compiled and provided upon the finalization of this guide. The citations within the text point to the source of the information and will be fully detailed in the final reference list.
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- 13. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 22. ICH Official web site : ICH [ich.org]
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- 26. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
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Methodological & Application
The Aminomethyl-Pyridin-ol Scaffold: A Privileged Substructure in Medicinal Chemistry
Application Note & Protocols
Introduction: The Versatility of the Pyridine Nucleus in Drug Discovery
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a cornerstone of drug design.[2] Within this broad class, aminopyridine derivatives are of particular interest due to their capacity to engage in specific interactions with biological targets. This guide focuses on the medicinal chemistry applications of the 3-amino-4-methylpyridin-2-ol scaffold and its close structural analogues. While direct therapeutic applications of this compound itself are not extensively documented in current literature, its isomeric and dehydroxylated counterparts, such as 2-amino-4-methylpyridine and 3-amino-4-methylpyridine, have proven to be critical components in the development of potent and selective therapeutic agents. This document will delve into the synthesis, established biological activities, and key structure-activity relationships (SAR) of this family of compounds, providing researchers with a comprehensive overview and actionable protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these scaffolds is crucial for their application in drug design. The introduction of amino and hydroxyl groups significantly influences solubility, lipophilicity, and metabolic stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| This compound | C₆H₈N₂O | 124.14 | Not Reported | 0.5 |
| 3-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 102-107 | 0.8 |
| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 96-99 | 0.8 |
Table 1: Physicochemical properties of this compound and its key analogues.
Synthetic Strategies: Accessing the Aminomethyl-Pyridine Core
The synthesis of aminomethyl-pyridine derivatives is well-established, with multiple routes available depending on the desired substitution pattern. A common strategy for the synthesis of 3-amino-4-methylpyridine, a key intermediate for the anti-HIV drug Nevirapine, involves the reduction of a corresponding nitropyridine.[3]
Protocol 1: Synthesis of 3-Amino-4-methylpyridine via Nitropyridine Reduction
This protocol outlines a general procedure for the reduction of 3-nitro-4-methylpyridine to 3-amino-4-methylpyridine.
Materials:
-
3-Nitro-4-methylpyridine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, dissolve 3-nitro-4-methylpyridine (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-4-methylpyridine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Causality: The palladium on carbon catalyst is essential for the heterogeneous catalytic hydrogenation of the nitro group to an amine. The choice of solvent is critical for substrate solubility and catalyst activity.
Synthetic Pathway Overview
Caption: Synthetic route to Nevirapine via 3-amino-4-methylpyridine.
Applications in Medicinal Chemistry
While direct applications of this compound are sparse, its analogues have been pivotal in several therapeutic areas.
Anti-HIV Drug Development: The Nevirapine Story
3-Amino-4-methylpyridine is a crucial building block in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3][4] The synthesis involves the chlorination of 3-amino-4-methylpyridine to 2-chloro-3-amino-4-methylpyridine, which then undergoes cyclocondensation to form the final drug molecule.[5][6] This underscores the importance of the 3-amino-4-methylpyridine scaffold as a key intermediate in the production of life-saving medicines.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
The 2-amino-4-methylpyridine scaffold has been successfully exploited to develop potent and selective inhibitors of inducible nitric oxide synthase (iNOS).[7] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases. Researchers have synthesized a series of 6-substituted 2-amino-4-methylpyridine analogues and identified compounds with high inhibitory potency.[7] This work highlights the potential of this scaffold in developing anti-inflammatory agents.
Protocol 2: In Vitro iNOS Inhibition Assay (Griess Assay)
This protocol provides a general method for assessing the iNOS inhibitory activity of test compounds in a cell-based assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Test compounds dissolved in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce iNOS expression by adding LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the IC₅₀ value for each test compound.
Causality: LPS and IFN-γ stimulate the macrophages to produce iNOS, which in turn generates nitric oxide. The nitric oxide is rapidly converted to nitrite in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, allowing for spectrophotometric quantification. A reduction in the colorimetric signal in the presence of a test compound indicates inhibition of iNOS activity.
Mechanism of iNOS Inhibition
Caption: Mechanism of iNOS inhibition by 2-amino-4-methylpyridine analogues.
Structure-Activity Relationships (SAR) and Bioisosteric Replacement
The development of iNOS inhibitors based on the 2-amino-4-methylpyridine scaffold has provided valuable SAR insights. Computational studies suggest that the 6-position of the pyridine ring is tolerant to substitution, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.[7] For example, the introduction of fluorinated alkyl chains at the 6-position led to potent iNOS inhibitors with potential for use as PET radiotracers.[7]
The concept of bioisosteric replacement is a powerful tool in medicinal chemistry. For the this compound scaffold, one could envision replacing the hydroxyl group with other hydrogen bond donors or acceptors, such as an amine or a fluorine atom, to fine-tune the compound's properties. Similarly, the methyl group could be replaced with other small alkyl groups or bioisosteres to explore the steric and electronic requirements of a target binding pocket.
Conclusion and Future Perspectives
The this compound scaffold and its close analogues represent a valuable chemical space for drug discovery. While the direct therapeutic applications of this compound remain to be fully explored, the well-documented successes of the related 3-amino-4-methylpyridine and 2-amino-4-methylpyridine scaffolds in anti-HIV and anti-inflammatory drug development provide a strong rationale for further investigation. The synthetic accessibility and the potential for diverse functionalization make these compounds attractive starting points for the design of novel therapeutic agents targeting a wide range of diseases. Future work could focus on exploring the therapeutic potential of this compound itself, for instance, as a kinase inhibitor or a CNS-active agent, leveraging the rich chemistry of the pyridine nucleus.
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (URL: [Link])
- Preparation process of 3 amino-4 methyl pyridine. (URL: )
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (URL: [Link])
- Preparation method of 3-amino-4-methylpyridine. (URL: )
- A kind of preparation method of 3-amino-4-picoline. (URL: )
- A kind of synthesis of picoline of 2 amino 4 and its purific
- Synthesis and purification method of 2-amino-4-methylpyridine. (URL: )
-
Preparation method of 3-amino-4-methylpyridine. (URL: [Link])
- Process for making 3-amino-2-chloro-4-methylpyridine. (URL: )
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (URL: [Link])
-
Recent Advances of Pyridinone in Medicinal Chemistry. (URL: [Link])
-
Pyridine alkaloids with activity in the central nervous system. (URL: [Link])
-
3-Amino-4-methylpyridine Safety Data Sheet. (URL: [Link])
-
Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. (URL: [Link])
-
Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. (URL: [Link])
-
Unexpected Discovery of Saturated Pyridine Mimetics. (URL: [Link])
-
3-Amino-4-picoline. (URL: [Link])
Sources
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- 4. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2-Chloro-3-amino-4-methylpyridine via Chlorodehydroxylation of 3-Amino-4-methylpyridin-2-ol with Phosphorus Oxychloride
Introduction and Significance
The transformation of 3-Amino-4-methylpyridin-2-ol to 2-Chloro-3-amino-4-methylpyridine (commonly known as CAPIC) is a critical reaction in pharmaceutical synthesis. CAPIC is a key intermediate in the manufacturing of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used extensively in the treatment of HIV-1 infection. The conversion of the pyridin-2-ol moiety to the 2-chloro derivative is a pivotal step that enables subsequent nucleophilic substitution reactions for building the complex diazepine ring system of Nevirapine.
This application note provides a comprehensive technical guide for researchers, chemists, and process development professionals. It details the underlying reaction mechanism, offers a robust experimental protocol, and emphasizes critical safety procedures required when handling phosphorus oxychloride (POCl₃). The causality behind experimental choices is explained to empower users to adapt and troubleshoot the synthesis effectively.
Scientific Principles and Reaction Mechanism
The reaction is a classic chlorodehydroxylation, a common strategy for converting hydroxy-heterocycles into their corresponding chloro-derivatives. The hydroxyl group of a pyridin-2-ol is a poor leaving group. Phosphorus oxychloride serves as both a dehydrating and chlorinating agent, transforming the hydroxyl into a group that is readily displaced.
The mechanism proceeds via two key stages:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the this compound attacks the highly electrophilic phosphorus atom of POCl₃. This displaces a chloride ion and forms a dichlorophosphate ester intermediate. This esterification step is crucial as the resulting dichlorophosphate moiety is an excellent leaving group, in stark contrast to the original hydroxyl group.
-
Nucleophilic Substitution: A chloride ion, either from the displaced ion in the first step or from the POCl₃ solvent, acts as a nucleophile. It attacks the C2 position of the pyridine ring, leading to the cleavage of the C-O bond and departure of the stable dichlorophosphate anion. This step proceeds as a nucleophilic aromatic substitution (SNAr-type) reaction on the activated pyridine ring.
The overall transformation is driven by the formation of the strong P-O bond and the elimination of the stable phosphate byproducts.
Caption: Reaction mechanism for the chlorination of this compound.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood with the sash at the lowest practical height.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | 3-neck round-bottom flask (250 mL) |
| Phosphorus Oxychloride (POCl₃), Reagent Grade | Reflux condenser with drying tube (CaCl₂) |
| Crushed Ice | Magnetic stirrer and stir bar |
| Saturated Sodium Carbonate (Na₂CO₃) solution | Heating mantle with temperature controller |
| Dichloromethane (DCM) | Separatory funnel (500 mL) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Celite® (optional, for filtration) | Beakers (1 L, 2 L) |
| Standard laboratory glassware | pH paper or meter |
Critical Safety Precautions
Phosphorus oxychloride is a highly hazardous substance. Strict adherence to safety protocols is mandatory.
-
Corrosive and Toxic: POCl₃ is extremely corrosive to the skin, eyes, and respiratory tract. It is toxic upon inhalation and ingestion. Contact with skin or eyes can cause severe burns.
-
Violent Reaction with Water: POCl₃ reacts violently and exothermically with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid aerosols. NEVER add water to POCl₃. The standard procedure is to add the POCl₃-containing reaction mixture slowly to water/ice (a "reverse quench").
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
A flame-resistant lab coat and closed-toe shoes.
-
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have sodium bicarbonate or another suitable neutralizing agent ready for spills.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a stopper.
-
Ensure the entire apparatus is dry by oven-drying the glassware before assembly.
-
-
Charging Reagents:
-
To the flask, add this compound (e.g., 5.0 g, 1.0 equiv).
-
In the fume hood, carefully and slowly add phosphorus oxychloride (e.g., 50 mL). POCl₃ is often used in large excess to serve as both the reactant and the solvent, which helps drive the reaction to completion.
-
-
Reaction Execution:
-
With gentle stirring, slowly heat the reaction mixture to reflux using a heating mantle. A typical reflux temperature is around 110-115°C.
-
Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by carefully quenching a small aliquot.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Quenching (Critical Step): Prepare a 2 L beaker containing a large amount of crushed ice (~500 g) and place it in an ice bath for additional cooling.
-
EXTREMELY SLOWLY and carefully, add the cooled reaction mixture dropwise to the stirred ice using a pipette or dropping funnel. This is a highly exothermic process that will generate significant amounts of HCl gas. Perform this step deep within the fume hood. A delayed exotherm can occur if the mixture is added too quickly to cold water, as the initial reaction can be sluggish before accelerating uncontrollably.
-
Neutralization: Once the addition is complete and the initial vigorous reaction has subsided, slowly add saturated sodium carbonate (Na₂CO₃) solution to the mixture with continuous stirring until the pH is basic (pH 8-9). This neutralizes the acidic byproducts.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with dichloromethane (DCM) (e.g., 3 x 100 mL).
-
Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent (through Celite® if necessary) and wash the filter cake with a small amount of fresh DCM.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude 2-Chloro-3-amino-4-methylpyridine.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.
-
Data Summary and Workflow Visualization
Key Experimental Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (POCl₃) | ~10-15 equivalents (used as solvent) | Excess drives the reaction equilibrium towards the product. |
| Temperature | Reflux (~110-115 °C) | Provides sufficient activation energy for the substitution reaction. |
| Reaction Time | 3 - 5 hours | Typical duration for complete conversion, should be confirmed by monitoring. |
| Quenching Method | Reverse Quench (slow addition to ice) | Safely controls the highly exothermic hydrolysis of excess POCl₃. |
| Work-up pH | 8 - 9 | Ensures the amino-pyridine product is in its free base form for extraction. |
| Expected Yield | 75 - 90% | Literature precedents for similar chlorinations suggest high efficiency. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of CAPIC.
References
- Thermo Fisher Scientific. (2025).
-
Dai, W. et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(7), 5546-5555. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. [Link]
- Fisher Scientific. (2025).
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]
- Gupton, J. T. et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
-
Zhang, H. et al. (2008). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Synthetic Communications, 38(16), 2734-2739. [Link]
-
Li, X. et al. (2012). Prevention of Exothermic Runaway. Organic Process Research & Development, 16, 1727. As cited in ResearchGate discussion on quenching POCl₃. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
Dai, W. et al. (2011). Table: Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. [Link]
-
ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?. [Link]
-
Ivonin, S. et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
ResearchGate. (2025). Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. [Link]
- Grozinger, K. G. et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]
-
Lesina, Y. et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. [Link]
-
Patil, S. B. et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
- Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
- Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
-
Leconte, M. et al. (2020). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 24(9), 1798-1805. [Link]
-
ACS Figshare. (2020). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. 89, 380-393. [Link]
-
Brannigan, I. (2009). My friend phosphorus oxychloride. Chemical Space Blog. [Link]
-
Soderberg, T. (n.d.). 17.6 Reactions of Alcohols. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
-
Justia Patents. (1998). Process for the purification of phosphorus oxychloride. [Link]
- Google Patents. (2000).
-
Ashenhurst, J. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. [Link]
-
Indian Academy of Sciences. (n.d.). Phosphorous oxychloride (POCl3). [Link]
-
Krackov, M. H. & Christensen, B. E. (1964). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Journal of Organic Chemistry, 29(10), 2882-2886. [Link]
- Google Patents. (n.d.). Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
-
Industrial Additives. (2023). preparation methods and uses of 2-amino-4-chloro-pyridine. [Link]
-
European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. [Link]
-
Master Organic Chemistry. (2015). POCl3 For The Elimination Of Alcohols To Alkenes. [Link]
-
Chemistry Stack Exchange. (2019). Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine?. [Link]
-
Pearson+. (2024). What alcohol would you treat with phosphorus oxychloride and pyridine?. [Link] 42
Application Notes and Protocols for the N-Alkylation of 2-Hydroxy-4-Methyl-3-Aminopyridine
Abstract
This technical guide provides detailed protocols for the selective N-alkylation of 2-hydroxy-4-methyl-3-aminopyridine, a crucial heterocyclic building block in the development of novel pharmaceutical agents and functional materials. We present two robust and field-proven methodologies: Direct N-Alkylation using Alkyl Halides and N-Alkylation via Reductive Amination . This document offers in-depth, step-by-step experimental procedures, mechanistic insights, purification techniques, and characterization data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively. All procedures are designed as self-validating systems, incorporating in-process controls and characterization checkpoints to ensure reaction success and product purity.
Introduction and Strategic Overview
The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to modulating pharmacological activity. Specifically, N-alkylation of the 3-amino group on the 2-hydroxy-4-methyl-3-aminopyridine core introduces substituents that can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties. The challenge in alkylating this substrate lies in its multifunctional nature, with potential reactivity at the amino group, the pyridine nitrogen, and the hydroxyl group.
This guide details two complementary strategies to achieve selective N-mono-alkylation at the desired 3-amino position.
-
Method A: Direct Alkylation with Alkyl Halides. This is a classical and straightforward approach based on an SN2 reaction. It is particularly effective for introducing simple alkyl groups. The key to success is controlling reaction conditions to prevent common side reactions, such as over-alkylation, which leads to the formation of tertiary amines.[1][2]
-
Method B: Reductive Amination. This powerful, one-pot method offers superior control for achieving mono-alkylation and allows for the introduction of a wider variety of functional groups.[3][4] The reaction proceeds through an intermediate imine, which is then reduced in situ. This pathway inherently avoids the over-alkylation issues often seen with direct alkylation because the newly formed secondary amine is generally less reactive under these conditions than the starting primary amine.[1][4]
Mechanistic Pathways and Rationale
Understanding the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting.
Figure 1: Comparative workflow of Direct Alkylation vs. Reductive Amination.
2.1. Direct SN2 Alkylation
In this method, the lone pair of electrons on the 3-amino nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (R-X). A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial. It serves as a scavenger for the hydrohalic acid (H-X) byproduct, preventing the protonation and deactivation of the starting aminopyridine. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction. The primary challenge is that the resulting secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to a second alkylation event (dialkylation).[1][5][6]
2.2. Reductive Amination
This elegant one-pot process begins with the condensation of the 3-amino group with an aldehyde or ketone to form an imine (or enamine tautomer). This intermediate is formed in equilibrium. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the C=N double bond to a C-N single bond. NaBH(OAc)₃ is particularly effective because it is gentle enough not to reduce the starting aldehyde or ketone significantly but is highly effective at reducing the protonated imine intermediate.[4] This selectivity is the cornerstone of the reaction's success and high yields for mono-alkylation.[3][7]
Experimental Protocols
Safety First: 2-hydroxy-4-methyl-3-aminopyridine and its derivatives, as well as alkylating agents, should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9] All operations should be performed in a well-ventilated chemical fume hood.[9][10][11]
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the N-methylation using methyl iodide as a representative example.
Materials:
-
2-hydroxy-4-methyl-3-aminopyridine (1.0 eq)
-
Methyl Iodide (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-4-methyl-3-aminopyridine and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the solids. Stir the mixture for 10-15 minutes at room temperature.
-
Reagent Addition: Add methyl iodide dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the reaction with a generic aldehyde (R-CHO).
Materials:
-
2-hydroxy-4-methyl-3-aminopyridine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxy-4-methyl-3-aminopyridine and the aldehyde/ketone in anhydrous DCE.
-
Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. An exotherm may be observed. The reaction is typically stirred at room temperature for 2-12 hours. Monitor completion by TLC.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentration: Filter the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Summary and Characterization
Successful N-alkylation must be confirmed through rigorous analytical techniques.
Table 1: Representative Reaction Parameters
| Method | Alkylating Agent | Base / Reductant | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Direct Alkylation | Methyl Iodide | K₂CO₃ | DMF | 70 | 16 | 70-85 |
| Direct Alkylation | Benzyl Bromide | Cs₂CO₃ | MeCN | 80 | 12 | 75-90 |
| Reductive Amination | Acetone | NaBH(OAc)₃ | DCE | RT | 4 | 85-95 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | THF | RT | 6 | 80-95 |
Characterization Guide:
-
¹H NMR Spectroscopy: The most definitive evidence of successful mono-alkylation is the disappearance of the broad singlet corresponding to the two -NH₂ protons and the appearance of a new broad signal for the single -NH -R proton. New signals corresponding to the protons of the introduced alkyl group (e.g., a new singlet for a methyl group, or a multiplet for an ethyl group) will also be present.[12]
-
¹³C NMR Spectroscopy: Look for new carbon signals corresponding to the alkyl group. The chemical shift of the carbon atom on the pyridine ring attached to the amino group (C3) will also shift slightly upon alkylation.[13]
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the N-alkylated product.
-
FTIR Spectroscopy: The N-H stretching region will change from a characteristic two-band signal for a primary amine (~3400-3200 cm⁻¹) to a single, sharper band for a secondary amine.
Figure 2: A generalized workflow for the synthesis and validation of N-alkylated products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Insufficient temperature; Inactive reagents; Poor quality solvent. | Increase reaction temperature; Use fresh, anhydrous solvents and new bottles of reagents; Check base/reductant activity. |
| Formation of Dialkylated Product | (Direct Alkylation) Reagent stoichiometry; High temperature. | Use closer to 1.0 eq of alkyl halide; Lower the reaction temperature; Switch to the reductive amination protocol. |
| Complex Mixture of Products | Non-selective alkylation (at OH or pyridine N); Decomposition. | Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) prior to alkylation; Lower reaction temperature. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the polarity of the chromatography eluent; Consider derivatization to alter polarity for separation. |
References
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). (a)
- Organic Letters. (2024).
- ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2017).
- European Patent Office. (2000).
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 3-Aminopyridine(462-08-8) 1H NMR spectrum.
- ESA-IPB. (n.d.).
- UW Environmental Health & Safety. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines.
- HSE. (n.d.). Safe handling of cytotoxic drugs in the workplace.
- HealthHub. (2024).
- Paho.org. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
- (n.d.). policy for the safe handling and administration of cytotoxic drugs in adults with cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. hse.gov.uk [hse.gov.uk]
- 10. www3.paho.org [www3.paho.org]
- 11. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 12. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Amino-4-methylpyridin-2-ol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Amino-4-methylpyridin-2-ol
This compound is a highly valuable and versatile starting material in medicinal chemistry and drug discovery. Its intrinsic structure, featuring a pyridine core with vicinal amino and hydroxyl groups, presents a unique platform for constructing a diverse array of fused heterocyclic systems. This ortho-disubstitution is the key to its utility, enabling a wide range of cyclization and condensation reactions. The resulting fused heterocycles, such as pyridopyrimidines and triazolopyridines, are prominent scaffolds in numerous biologically active compounds, demonstrating efficacy as anticancer, antimicrobial, and antiviral agents.[1][2][3][4]
This document provides detailed application notes and step-by-step protocols for the synthesis of novel heterocyclic compounds derived from this compound. The focus is on providing robust, reproducible methods and explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Synthesis of Pyrido[2,3-d]pyrimidines: Building Bioactive Scaffolds
The pyrido[2,3-d]pyrimidine core is a cornerstone in the development of kinase inhibitors and other targeted anticancer therapies.[2][4] The synthesis from this compound typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.
A. Mechanistic Insight
The reaction proceeds through an initial nucleophilic attack of the more reactive exocyclic amino group of the pyridinol onto one of the carbonyl carbons of the reaction partner. This is followed by an intramolecular condensation involving the pyridinol hydroxyl group and the second carbonyl, leading to the formation of the fused pyrimidine ring. The choice of catalyst and reaction conditions is critical to drive the reaction to completion and minimize side products.
B. Experimental Protocol: Synthesis of 7-Hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidin-5(8H)-one
This protocol details the reaction of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol Steps:
-
Reaction Setup: In a 250 mL round-bottom flask, combine this compound (10 mmol) and ethyl acetoacetate (12 mmol).
-
Condensation: Add polyphosphoric acid (20 g) to the mixture.
-
Scientist's Note: PPA acts as both a catalyst and a dehydrating agent, facilitating the cyclization. The reaction is often exothermic, so careful addition is recommended.
-
-
Heating: Heat the reaction mixture to 120-130°C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice (approx. 100 g).
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
-
Purification:
-
Wash the crude solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain the pure 7-Hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidin-5(8H)-one.
-
Dry the purified product under vacuum.
-
Data Presentation:
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Ethyl acetoacetate | 7-Hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidin-5(8H)-one | ~75-85% |
Workflow Diagram:
Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.
II. Synthesis of[5][6][7]Triazolo[4,3-a]pyridines: Accessing another Privileged Scaffold
The triazolopyridine scaffold is present in several marketed drugs and is of significant interest in medicinal chemistry due to its wide range of biological activities.[5] The synthesis from this compound can be achieved through a multi-step sequence involving the formation of a hydrazinopyridine intermediate.
A. Mechanistic Insight
The synthesis begins with the conversion of the 2-hydroxyl group to a better leaving group, typically a chloro group. This is followed by nucleophilic substitution with hydrazine to form the key 2-hydrazino-3-amino-4-methylpyridine intermediate. This intermediate is then cyclized with a one-carbon synthon, such as formic acid or an orthoester, to construct the fused triazole ring. The traditional method for this cyclization often involves dehydrating agents like phosphorus oxychloride.
B. Experimental Protocol: Two-Step Synthesis of 8-Methyl-5-hydroxy-[5][6][7]triazolo[4,3-a]pyridin-3-amine
Step 1: Synthesis of 3-Amino-2-hydrazinyl-4-methylpyridine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate (80%)
-
Diisopropylethylamine (DIPEA)
-
Dioxane
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
Protocol:
-
Chlorination: In a flame-dried flask under an inert atmosphere (N₂), suspend this compound (10 mmol) in phosphorus oxychloride (20 mL). Heat the mixture to reflux for 3 hours.
-
Scientist's Note: This step converts the pyridinol to the corresponding 2-chloropyridine. POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
-
Removal of Excess POCl₃: Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Hydrazine Reaction:
-
Carefully add the crude residue to a mixture of crushed ice and DCM.
-
Neutralize with saturated NaHCO₃ solution.
-
Separate the organic layer, dry with Na₂SO₄, and concentrate to get the crude 2-chloro intermediate.
-
Dissolve the crude 2-chloro-3-amino-4-methylpyridine in dioxane (30 mL). Add DIPEA (15 mmol) followed by hydrazine hydrate (20 mmol).
-
Heat the mixture to 100°C for 12 hours.
-
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the crude hydrazinylpyridine, which can be used in the next step without further purification.
Step 2: Cyclization to form the Triazolopyridine Ring
Materials:
-
Crude 3-Amino-2-hydrazinyl-4-methylpyridine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
Protocol:
-
Reaction Setup: Dissolve the crude product from Step 1 in ethanol (50 mL).
-
Cyclization: Add triethyl orthoformate (15 mmol) and a catalytic amount of p-TsOH (0.5 mmol).
-
Heating: Reflux the mixture for 8 hours. Monitor by TLC.
-
Isolation: Cool the reaction mixture. The product often precipitates upon cooling. If not, reduce the solvent volume using a rotary evaporator.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.
Data Summary Table:
| Step | Key Reagents | Intermediate/Product | Typical Yield (%) |
| 1 | POCl₃, Hydrazine Hydrate | 3-Amino-2-hydrazinyl-4-methylpyridine | 60-70% (over 2 steps) |
| 2 | Triethyl orthoformate | 8-Methyl-5-hydroxy-[6][7][8]triazolo[4,3-a]pyridin-3-amine | ~80% |
Logical Relationship Diagram:
Caption: Two-step synthesis of Triazolopyridines.
III. Troubleshooting and Scientist's Notes
-
Moisture Sensitivity: Many of the reagents, particularly POCl₃ and PPA, are sensitive to moisture. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere where necessary.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. Choose an appropriate solvent system (e.g., Ethyl Acetate/Hexane mixtures) to clearly resolve the starting material, intermediates, and products.
-
Purification Strategy: While precipitation and recrystallization are effective for many of these compounds, column chromatography on silica gel may be required for products that are difficult to crystallize or to remove persistent impurities.
-
Safety: Always handle reagents like phosphorus oxychloride and hydrazine hydrate in a well-ventilated fume hood with appropriate personal protective equipment (PPE). These reactions should be performed by trained personnel.
References
- Process for making 3-amino-2-chloro-4-methylpyridine.
- Preparation method of 3-amino-4-methylpyridine.
- Preparation process of 3 amino-4 methyl pyridine.
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
- Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. GeneOnline News.
- Synthesis and purification method of 2-amino-4-methylpyridine.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
- Condensation of 2-Pyrone with 3-Aminopyrazolone. A Novel Synthesis of Pyrazolo[3,4-b]pyridines.
- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
- Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Preparation method of triazolopyridine derivative.
- An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents. Research Journal of Pharmacy and Technology.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
- An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. SciELO México.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. geneonline.com [geneonline.com]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application of 3-Amino-4-methylpyridin-2-ol in the Synthesis of Novel Kinase Inhibitors Targeting Mitotic Pathways
Introduction: A Privileged Scaffold for Mitotic Kinase Inhibition
In the landscape of modern oncology drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with multiple biological targets — is a cornerstone of efficient medicinal chemistry. 3-Amino-4-methylpyridin-2-ol, existing in tautomeric equilibrium with its more stable pyridin-2(1H)-one form, represents such a scaffold. This versatile starting material is a key building block for a novel class of potent kinase inhibitors targeting critical regulators of mitosis, specifically Monopolar Spindle 1 (MPS1) and Aurora kinases.[1] The dysregulation of these kinases is a hallmark of many cancers, making them compelling targets for therapeutic intervention.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of these targeted inhibitors. We will delve into the strategic considerations behind its use, provide detailed, field-proven synthetic protocols, and discuss the biological context of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.
The 3-Aminopyridin-2-one Core: A Strategic Choice for Kinase Inhibition
The 3-aminopyridin-2-one core is an exemplary starting point for fragment-based drug discovery (FBDD) and lead optimization for several strategic reasons:
-
Hydrogen Bonding Capabilities: The arrangement of the amino group and the pyridinone ring allows for the formation of multiple hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
-
Vectors for Derivatization: The scaffold possesses multiple sites amenable to chemical modification, allowing for the exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties. The C5 position, in particular, is a key vector for introducing substituents that can occupy adjacent pockets within the kinase active site.[1]
-
Favorable Physicochemical Properties: The core fragment generally possesses good physicochemical properties, providing a solid foundation for developing drug-like molecules.
The tautomerism between the pyridin-2-ol and pyridin-2(1H)-one forms is a key feature of the starting material. Under most physiological and synthetic conditions, the pyridin-2(1H)-one tautomer is favored.
Targeting the Engines of Mitosis: MPS1 and Aurora Kinases
The kinase inhibitors synthesized from the 3-amino-4-methylpyridin-2-one scaffold have shown significant activity against MPS1 and Aurora kinases, two families of serine/threonine kinases that are essential for proper cell division.[1][2]
Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a master regulator of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[3] In cancer cells, which often exhibit aneuploidy and chromosomal instability, the SAC is frequently compromised. Inhibition of MPS1 in these cells can lead to catastrophic mitotic errors and ultimately, apoptosis.[4]
Aurora Kinases (A and B): The Aurora kinase family, particularly Aurora A and Aurora B, play pleiotropic roles throughout mitosis.[5][6]
-
Aurora A is primarily involved in centrosome maturation and the formation of the bipolar spindle.[7]
-
Aurora B , as a component of the chromosomal passenger complex (CPC), is crucial for correcting improper kinetochore-microtubule attachments and for orchestrating cytokinesis.[7][8]
Overexpression of both MPS1 and Aurora kinases is common in a wide range of human cancers, correlating with poor prognosis.[4][9] Therefore, dual inhibition of these pathways presents a compelling anti-cancer strategy.
Below are diagrams illustrating the central roles of MPS1 and Aurora kinases in mitotic progression.
Figure 1: Simplified overview of the role of MPS1 in the Spindle Assembly Checkpoint.
Figure 2: Distinct roles of Aurora A and Aurora B kinases during cell division.
Synthetic Protocols: From Starting Material to Potent Inhibitor
The synthesis of 3-aminopyridin-2-one-based kinase inhibitors can be approached in a modular fashion. A representative synthesis of a potent MPS1/Aurora kinase inhibitor, 3-amino-4-methyl-5-(pyridin-4-yl)pyridin-2(1H)-one , is detailed below. The overall synthetic workflow is depicted in the following diagram.
Figure 3: Overall synthetic strategy for the preparation of the target kinase inhibitor.
Part 1: Synthesis of the Key Intermediate: 3-Amino-5-bromo-4-methylpyridin-2(1H)-one
Step 1.1: Bromination of 4-Methyl-5-nitropyridin-2-ol
This initial step introduces a bromine atom at the C5 position, which will serve as the handle for the subsequent Suzuki cross-coupling reaction.
Protocol:
-
Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
To the stirred suspension, add bromine (6.0 eq) dropwise over 1.5 hours at room temperature.
-
After the addition is complete, stir the mixture for an additional 5 minutes.
-
Pour the reaction mixture into a beaker containing ice-water (approx. 20 mL per gram of starting material) and stir vigorously for 1 hour.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with water (3 x 1 mL per gram of starting material).
-
Dry the product in a vacuum oven to afford 3-bromo-4-methyl-5-nitropyridin-2-ol as a yellow solid.[3]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that can protonate the pyridine ring, making it more susceptible to electrophilic aromatic substitution.
-
Excess Bromine: A large excess of bromine is used to drive the reaction to completion.
-
Ice-Water Quench: The reaction is quenched in ice-water to precipitate the product and to react with any excess bromine.
Step 1.2: Reduction of the Nitro Group
The nitro group is reduced to the corresponding amine, a crucial functional group for kinase hinge binding.
Protocol:
-
To a solution of 3-bromo-4-methyl-5-nitropyridin-2-ol (1.0 eq) in acetic acid (approx. 5 mL per gram), add iron powder (4.3 eq).
-
Heat the mixture to 80°C and stir for 30 minutes.
-
Allow the reaction to proceed at ambient temperature for 16 hours.
-
Dilute the mixture with ethyl acetate (approx. 20 mL per gram) and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-5-bromo-4-methylpyridin-2(1H)-one .[10]
Causality Behind Experimental Choices:
-
Iron in Acetic Acid: A classic and effective method for the reduction of aromatic nitro groups. The acidic medium activates the iron.
-
Celite Filtration: Removes fine inorganic byproducts.
-
Bicarbonate Neutralization: Neutralizes the acetic acid to allow for efficient extraction of the product into an organic solvent.
Part 2: Suzuki Cross-Coupling to Synthesize the Final Inhibitor
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[11][12][13] In this step, the C5-bromo substituent is coupled with 4-pyridylboronic acid.
Protocol:
-
To a reaction vessel, add 3-amino-5-bromo-4-methylpyridin-2(1H)-one (1.0 eq), 4-pyridylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst system consisting of Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq).[9]
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add anhydrous n-butanol (approx. 20 mL per gram of the bromo-precursor).
-
Heat the mixture to 120°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-amino-4-methyl-5-(pyridin-4-yl)pyridin-2(1H)-one as the final product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The Pd₂(dba)₃/XPhos system is a highly active catalyst for Suzuki couplings involving heteroaromatic compounds.[9]
-
Potassium Phosphate: A strong base is required to activate the boronic acid for transmetalation to the palladium center.
-
n-Butanol: A high-boiling solvent suitable for this high-temperature reaction.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.
Biological Activity and Data
The synthesized 3-aminopyridin-2-one derivatives exhibit potent inhibitory activity against MPS1 and Aurora kinases. The inhibitory concentrations (IC₅₀) or binding affinities (Ki) can be determined using standard biochemical assays.[1][2] Below is a table summarizing the activity of a representative compound from this class.
| Compound | Target Kinase | Kᵢ (µM)[1] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | 15 |
| Aurora A | >100 | |
| Aurora B | 25 |
Data extracted from Fearon et al., 2018.[1]
Conclusion and Future Directions
This compound, in its pyridin-2(1H)-one tautomeric form, serves as a highly effective and versatile scaffold for the synthesis of novel kinase inhibitors. The straightforward and modular synthetic route, centered around a key Suzuki cross-coupling reaction, allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The resulting inhibitors have demonstrated potent activity against MPS1 and Aurora kinases, crucial regulators of mitosis that are frequently overexpressed in cancer.
Further optimization of this scaffold is ongoing, with a focus on improving potency, selectivity, and pharmacokinetic profiles. The insights provided in this application note should serve as a valuable resource for researchers dedicated to the discovery and development of next-generation targeted cancer therapies. Several inhibitors targeting MPS1 and Aurora kinases are currently in clinical trials, underscoring the therapeutic potential of modulating these mitotic pathways.[4][9][14][15][16][17]
References
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Fearon, D., Westwood, I. M., Van Montfort, R. L. M., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021–3029. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available at: [Link]
-
Dutertre, S., et al. (2010). Localization of aurora A and aurora B kinases during interphase: role of the N-terminal domain. Biology of the Cell, 102(3), 159-171. Available at: [Link]
-
Chmielecki, C., & Stukenberg, P. T. (2022). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Cell and Developmental Biology, 10, 999653. Available at: [Link]
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
Liu, X., & Winey, M. (2012). The MPS1 family of protein kinases. Annual review of biochemistry, 81, 561–585. Available at: [Link]
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Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484–16514. Available at: [Link]
-
Tala, S., et al. (2023). Aurora B Inhibitors as Cancer Therapeutics. Cancers, 15(7), 2029. Available at: [Link]
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Jelluma, N., et al. (2008). A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint. The EMBO journal, 27(23), 3073–3085. Available at: [Link]
-
The Institute of Cancer Research. (n.d.). A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). This figure illustrates the roles of Aurora Kinases A and B in mitosis... Retrieved from [Link]
-
ASCO Publications. (2024). Phase I trial of aurora kinase A (AURKA) inhibitor VIC-1911 plus osimertinib for TKI-resistant, EGFR-mutant non-small cell lung cancer (NSCLC). Journal of Clinical Oncology, 42(16_suppl), 9122-9122. Available at: [Link]
-
Synapse. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Bermejo, G. A., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 9(1), 15–18. Available at: [Link]
-
Carmena, M., & Earnshaw, W. C. (2003). Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins. Trends in cell biology, 13(10), 503–511. Available at: [Link]
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
ResearchGate. (n.d.). Selected clinical trials of Aurora kinases inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy. Series B, Physical and biological sciences, 80(8), 359–371. Available at: [Link]
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Falchook, G. S., et al. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 6, 226. Available at: [Link]
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ResearchGate. (n.d.). Mps1 inhibitors in clinical trials 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
Beltran, H., et al. (2019). A Phase II Trial of the Aurora Kinase A Inhibitor Alisertib for Patients with Castration-resistant and Neuroendocrine Prostate Cancer: Efficacy and Biomarkers. Clinical Cancer Research, 25(1), 43-51. Available at: [Link]
-
Ditchfield, C., et al. (2003). Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores. The Journal of cell biology, 161(2), 267–280. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
De-Paula, R. B., et al. (2022). Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability. Frontiers in Cell and Developmental Biology, 10, 1018161. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 3-Amino-4-Arylpyridin-2(1H)-ones: A Guide for Medicinal Chemists
Abstract
This comprehensive guide details a robust and versatile experimental procedure for the synthesis of 3-amino-4-arylpyridin-2(1H)-ones, a privileged scaffold in modern drug discovery. The protocols provided herein are tailored for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and in-depth mechanistic insights. The primary synthetic strategy discussed involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) with enamines of ethyl acetoacetate. This document provides a self-validating system for the synthesis, characterization, and understanding of this important class of heterocyclic compounds.
Introduction: The Significance of 3-Amino-4-Arylpyridin-2(1H)-ones in Medicinal Chemistry
The 3-amino-4-arylpyridin-2(1H)-one core is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic potential.[1] These scaffolds are of particular interest as they contain an embedded amino acid amide fragment, rendering them valuable for the synthesis of peptidomimetics.[1] Members of this compound class have been identified as enzyme inhibitors, including inhibitors of the Mpro protease of SARS-CoV-2, cannabinoid receptor (CB2) agonists, and prostaglandin receptor (EP3) antagonists.[1] Furthermore, their utility extends beyond direct biological activity; they serve as versatile intermediates for the construction of more complex heterocyclic systems.[1] The well-known cardiotonic drug amrinone, a 5-amino-3,4'-bipyridin-6(1H)-one, underscores the clinical relevance of this structural class.[1] Given their broad utility, a reliable and well-understood synthetic protocol is paramount for researchers in the field.
Overview of the Synthetic Strategy
The presented synthesis is a multi-step process that offers a reliable pathway to a variety of 3-amino-4-arylpyridin-2(1H)-ones with diverse aryl substitutions. The overall workflow can be broken down into three main stages:
-
Synthesis of 4-Arylidene-2-phenyloxazol-5(4H)-ones (Azlactones): This is achieved through the Erlenmeyer-Plöchl synthesis, a classic condensation reaction.
-
Synthesis of Ethyl 3-Aminocrotonate (Enamine): A straightforward reaction between ethyl acetoacetate and an ammonia source.
-
Condensation, Cyclization, and Subsequent Reactions: The core of the synthesis, where the azlactone and enamine are reacted to form a tetrahydropyridine intermediate, which is then further processed to yield the final 3-amino-4-arylpyridin-2(1H)-one.
Figure 1: A high-level overview of the synthetic workflow for 3-amino-4-arylpyridin-2(1H)-ones.
Mechanistic Insights and Rationale
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
The Erlenmeyer-Plöchl Synthesis of Azlactones
The formation of the azlactone intermediate is a cornerstone of this synthetic route.[2][3] The mechanism proceeds as follows:
-
Formation of the Oxazolone: Acetic anhydride serves a dual purpose. It acts as a dehydrating agent and facilitates the cyclization of hippuric acid to form 2-phenyloxazol-5(4H)-one.
-
Enolate Formation: Sodium acetate, a mild base, deprotonates the acidic methylene group of the oxazolone, generating a reactive enolate.
-
Aldol-type Condensation: The enolate attacks the carbonyl carbon of the aromatic aldehyde.
-
Elimination: Subsequent elimination of a water molecule, driven by the formation of a conjugated system, yields the brightly colored 4-arylidene-2-phenyloxazol-5(4H)-one.
The choice of acetic anhydride and sodium acetate is historical and effective, providing the necessary conditions for both cyclization and condensation in a one-pot fashion.[4]
Formation of the Pyridinone Ring
The reaction between the azlactone and ethyl 3-aminocrotonate is a cascade of reactions that constructs the desired heterocyclic core.
-
Michael Addition: The enamine, being an excellent nucleophile, attacks the electron-deficient β-carbon of the α,β-unsaturated system of the azlactone. This is a classic Michael-type addition.
-
Ring Opening and Cyclization: The resulting intermediate undergoes a series of rearrangements. The nitrogen of the enamine attacks the carbonyl group of the azlactone, leading to the opening of the oxazolone ring. This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the ester carbonyl of the original enamine moiety, forming the six-membered dihydropyridinone ring.
-
Aromatization and Hydrolysis: The initially formed tetrahydropyridine intermediate can be aromatized. The final step to obtain the free 3-amino group often involves the hydrolysis of an amide protecting group that is formed during the reaction cascade.
Figure 2: The reaction cascade for the formation of the pyridinone ring.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 4-Arylidene-2-phenyloxazol-5(4H)-ones (Azlactones)
This protocol is a general procedure for the Erlenmeyer-Plöchl synthesis.
-
Reagents and Materials:
-
Hippuric acid
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine hippuric acid (1.0 eq), the aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring on a steam bath or in a heating mantle at 100 °C for 1-2 hours. The mixture will become a homogenous, often brightly colored, solution.
-
Allow the reaction mixture to cool slightly, and then slowly add ethanol. This may cause the product to precipitate.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the solid product by suction filtration and wash it with cold ethanol, followed by a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure azlactone.
-
Protocol 2: Synthesis of Ethyl 3-Aminocrotonate
This protocol describes a common method for the preparation of the enamine starting material.[5][6]
-
Reagents and Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol
-
-
Procedure:
-
In a round-bottom flask, dissolve ammonium acetate (3.0 eq) in methanol.
-
Add ethyl acetoacetate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 20-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting residue can be used directly in the next step or purified further if necessary.
-
Protocol 3: Synthesis of Ethyl 4-Aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylates
This is the key step in forming the pyridinone precursor.[1]
-
Reagents and Materials:
-
4-Arylidene-2-phenyloxazol-5(4H)-one (from Protocol 1)
-
Ethyl 3-aminocrotonate (from Protocol 2)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Formation of the Tetrahydropyridine Intermediate:
-
Combine the azlactone (1.0 eq) and ethyl 3-aminocrotonate (1.0 eq) in a reaction vessel.
-
Heat the mixture without a solvent at 180 °C for 1.5 hours.[1]
-
Cool the mixture and purify by column chromatography on silica gel.
-
-
Conversion to Oxazolo[5,4-b]pyridine:
-
Heat the purified tetrahydropyridine intermediate with phosphorus oxychloride. This step facilitates cyclization and aromatization.
-
Carefully quench the reaction mixture with ice water and neutralize.
-
Extract the product with a suitable organic solvent.
-
-
Alkaline Hydrolysis to the Dihydropyridine:
-
Treat the oxazolo[5,4-b]pyridine with a solution of sodium hydroxide in ethanol and heat to reflux. This step hydrolyzes the oxazole ring to reveal the desired 5-aminobenzoyl group.
-
Neutralize the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization.
-
-
Final Hydrolysis to 3-Amino-4-arylpyridin-2(1H)-one (if necessary):
-
The benzoyl protecting group on the 3-amino function can be removed under acidic or basic hydrolysis conditions, depending on the stability of the rest of the molecule. This step may require optimization for different substrates.
-
-
Data Presentation: Representative Yields and Characterization
The following table summarizes typical results for the synthesis of key intermediates and final products with various aryl substitutions.[1]
| Aryl Group (Ar) | Azlactone Yield (%) | Tetrahydropyridine (cis-isomer) Yield (%) | Dihydropyridine Yield (%) | Final Product M.p. (°C) |
| Phenyl | 85-90 | 58 | 70 | >250 |
| 4-Methoxyphenyl | 80-85 | 53 | 74 | >250 |
| 4-Chlorophenyl | 88-92 | 74 | 82 | >250 |
| 4-Fluorophenyl | 85-90 | 65 | 80 | >250 |
| 4-Nitrophenyl | 75-80 | 79 | 94 | 229-230 |
Note: Yields are representative and may vary based on reaction scale and purification efficiency. Melting points are for the ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylate intermediate.
Spectroscopic Data for Ethyl 2-methyl-6-oxo-4-phenyl-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylate: [1]
-
¹H NMR (DMSO-d₆), δ, ppm: 1.01 (3H, t, J = 7.1 Hz, CH₂CH₃); 2.45 (3H, s, 2-CH₃); 4.02 (2H, q, J = 7.1 Hz, CH₂CH₃); 5.05 (1H, d, J = 4.7 Hz, 4-CH); 7.23–7.53 (10H, m, Ar-H); 9.71 (1H, s, 5-NHCOPh); 11.95 (1H, br. s, 1-NH).
-
¹³C NMR (DMSO-d₆), δ, ppm: 12.9; 16.9; 60.2; 111.4; 123.0; 127.1; 127.3 (2C); 127.4; 127.8; 130.9; 134.1; 136.2; 144.4; 148.7; 159.7; 165.9; 166.0.
References
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Erlenmeyer-Plochl Azloactone Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
- Tan, V. M., Nguyen, N., Le, T., & Duc, D. (2019). STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. Vietnam Journal of Science and Technology, 57(4), 45.
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Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(7-8), 764–771. [Link]
-
STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. (2019). HaUI - Đại học Công nghiệp Hà Nội. [Link]
-
Erlenmeyer-Plochl Azalactone Synthesis Mechanism. (2022, November 9). [Video]. YouTube. [Link]
-
Zemtsova, M. N., Prostakov, N. S., & Azimov, V. A. (2021). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 26(15), 4615. [Link]
-
Shuvalov, V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57, 764-771. [Link]
-
Synthesis and Photophysical Properties of 3-Amino-4-arylpyridin-2(1Н)-ones. (n.d.). Request PDF. Retrieved January 21, 2026, from [Link]
-
Synthesis of amino acid by Erlenmeyer Azlactone Synthesis. (2020, November 11). [Video]. YouTube. [Link]
-
Effect of solvent on the yield of ethyl 3-aminocrotonate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Georg, G. I., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 10(6), 1436–1443. [Link]
-
Some New Routes for the Preparation of 3-Amino-2-phenyl-4(1 H )-quinolinones from Anthranilamides. (n.d.). Request PDF. Retrieved January 21, 2026, from [Link]
-
Azlactone Reaction Developments. (n.d.). Request PDF. Retrieved January 21, 2026, from [Link]
-
View of NOVEL APPROACH TO THE SYNTHESIS OF 3-AMINO-4-ARYLPYRIDIN-2(1H)-ONE DERIVATIVES. (n.d.). Retrieved January 21, 2026, from [Link]
-
ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. (n.d.). Journal of Chemical Technology and Metallurgy. Retrieved January 21, 2026, from [Link]
-
Synthesis of amino acid by Erlenmeyer Azlactone Synthesis || Dr. Bharat Baria. (2020, November 11). [Video]. YouTube. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13. [Link]
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- 3. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
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Introduction: Strategic Importance of a Versatile Pyridinone Intermediate
An Application Note for the Scale-Up Synthesis of 3-Amino-4-methylpyridin-2-ol
This compound is a valuable heterocyclic building block in the landscape of pharmaceutical development. As a substituted pyridinone, its structural motif is crucial for synthesizing a range of complex molecular architectures. Its most notable application lies in its role as a direct precursor to key intermediates like 3-amino-2-chloro-4-methylpyridine (CAPIC), which is integral to the manufacturing of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2]
The scale-up of pyridinone synthesis is often fraught with challenges, including poor regioselectivity, the use of hazardous reagents, and complex purification profiles. Early laboratory-scale syntheses frequently relied on the nitration of picoline derivatives.[1][2] However, these methods pose significant risks on an industrial scale due to non-selective nitration and the potential for thermal runaway reactions.[1][2] This application note details a robust and scalable synthetic strategy that circumvents these hazards by building the pyridinone core from acyclic commodity precursors.
The selected pathway proceeds through well-defined, crystalline intermediates, facilitating purification and quality control at each stage. By focusing on process safety, atom economy, and operational simplicity, this guide provides researchers and process chemists with a reliable framework for the multi-kilogram synthesis of this compound.
Part 1: Retrosynthetic Analysis and Strategy Selection
For any scalable synthesis, the selection of the synthetic route is the most critical decision, balancing raw material cost, process safety, and overall yield.
Common Synthetic Routes Considered:
-
Nitration of 2-hydroxy-4-picoline: This is a classic approach but suffers from poor regioselectivity, yielding a mixture of 3-nitro and 5-nitro isomers.[1][2] The subsequent reduction of the nitro group is straightforward, but the initial lack of selectivity and the thermo-chemical hazards of large-scale nitrations make this route industrially unviable.[1]
-
Amination of Halopyridines: Routes involving the displacement of a halogen, such as from 3-bromo-4-methylpyridine using ammonia in the presence of a copper catalyst, can achieve high yields.[3] However, the synthesis of the halopyridine precursor adds steps, and the high-pressure/high-temperature conditions required for amination necessitate specialized reactor equipment.[3]
-
Boronic Acid Coupling: Modern methods using 4-methylpyridine-3-boronic acid as a starting material offer mild reaction conditions and high yields at room temperature.[4][5] While elegant, the high cost and limited commercial availability of the boronic acid starting material on a multi-ton scale currently restrict its use for large-scale manufacturing.
-
Cyclocondensation Route: Building the pyridine ring from simple, acyclic precursors offers the most significant advantages for industrial scale-up. This "bottom-up" approach allows for greater control over substituent placement and typically uses inexpensive, readily available starting materials.
Chosen Strategy: A Multi-Step Synthesis via Pyridone Intermediates
The protocol detailed here is a robust, multi-step synthesis that begins with the condensation of readily available starting materials to form a stable pyridone intermediate, 3-cyano-4-methyl-2-pyridone. This intermediate is then converted to the target molecule via hydrolysis and a subsequent Hofmann rearrangement. This pathway is adapted from well-established industrial processes developed for related compounds and is selected for its documented success, safety profile, and scalability.[2][6]
The causality for this choice is clear:
-
Safety: It avoids the significant thermal hazards associated with large-scale nitration reactions.
-
Cost-Effectiveness: It utilizes inexpensive and globally available chemical feedstocks.
-
Control: It proceeds through stable, often crystalline, intermediates that can be isolated and purified, ensuring high quality of the final product. This step-wise control is paramount for process validation in a regulated environment.
Below is a diagram illustrating the chosen synthetic pathway.
Caption: Overall synthetic pathway for this compound.
Part 2: Detailed Scale-Up Protocols
The following protocols are designed for execution in a chemical manufacturing setting. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, and chemically resistant gloves.
Protocol 1: Synthesis of 3-Cyano-4-methyl-2-pyridone
This step involves the formation of the core pyridone ring structure. The reaction is a variation of the Guareschi-Thorpe condensation.
Materials & Reagents:
| Reagent | CAS No. | Molecular Wt. | Quantity (1.0x Scale) | Moles |
| Cyanoacetamide | 107-91-5 | 84.08 | 840 g | 10.0 |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.37 kg (1.33 L) | 10.5 |
| Piperidine | 110-89-4 | 85.15 | 85 g (98 mL) | 1.0 |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | 5.0 L | - |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 5.0 L of ethanol.
-
Reagent Charging: To the ethanol, add cyanoacetamide (840 g) and ethyl acetoacetate (1.37 kg) with moderate stirring.
-
Catalyst Addition: Slowly add piperidine (85 g). The addition of this basic catalyst is exothermic; maintain the internal temperature below 30°C.
-
Reaction: Heat the mixture to reflux (approx. 78-82°C) and maintain for 6-8 hours. The reaction progress should be monitored by TLC or HPLC for the disappearance of starting materials.
-
Crystallization: Once the reaction is complete, cool the mixture to 0-5°C over 2 hours. The product will precipitate as a solid. Hold at this temperature for at least 2 hours to maximize crystal growth.
-
Isolation: Filter the solid product using a large Büchner funnel or a filter press. Wash the filter cake with cold ethanol (2 x 500 mL).
-
Drying: Dry the solid product under vacuum at 60-70°C until a constant weight is achieved.
-
Expected Outcome: A white to off-white crystalline solid. Expected yield: 1.1 - 1.2 kg (82-90%). The intermediate has a reported melting point of 230-232°C.[6]
Protocol 2: Hydrolysis to 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
This step converts the nitrile group at the 3-position into a carboxamide, which is the necessary precursor for the Hofmann rearrangement.
Materials & Reagents:
| Reagent | CAS No. | Molecular Wt. | Quantity (1.0x Scale) | Moles |
| 3-Cyano-4-methyl-2-pyridone | 769-28-8 | 134.14 | 1.0 kg | 7.45 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 2.2 kg (1.2 L) | 22.4 |
| Deionized Water | 7732-18-5 | 18.02 | 4.5 L | - |
Procedure:
-
Acid Charging: In a 10 L reactor rated for corrosive service, carefully charge the concentrated sulfuric acid (2.2 kg).
-
Reagent Addition: With vigorous stirring, slowly add the 3-cyano-4-methyl-2-pyridone (1.0 kg) in portions. The addition is exothermic; maintain the temperature between 80-90°C.
-
Reaction: Once the addition is complete, heat the mixture to 100°C and hold for 3-4 hours.[6] Monitor the reaction by HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 80°C. In a separate vessel, prepare 4.5 L of deionized water and cool it to 10°C. CAUTION: Slowly and carefully add the hot acid reaction mixture to the cold water with powerful stirring. This is a highly exothermic quench. Maintain the temperature of the quench vessel below 50°C.
-
Precipitation: Cool the resulting slurry to 10°C and hold for 1 hour to ensure complete precipitation of the product.[6]
-
Isolation: Filter the solid product and wash the cake thoroughly with cold deionized water (3 x 1 L) until the filtrate is neutral (pH 6-7).
-
Drying: Dry the solid under vacuum at 70°C to a constant weight.
-
Expected Outcome: A white to pale yellow solid. Expected yield: 1.0 - 1.1 kg (88-95%).
Protocol 3: Hofmann Rearrangement to this compound
This final step uses a classic Hofmann rearrangement to convert the carboxamide into the target primary amine. Extreme caution is required when handling bromine.
Materials & Reagents:
| Reagent | CAS No. | Molecular Wt. | Quantity (1.0x Scale) | Moles |
| 4-Methyl-2-oxo-pyridine-3-carboxamide | N/A | 152.15 | 760 g | 5.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 440 g | 11.0 |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 880 g (282 mL) | 5.5 |
| Deionized Water | 7732-18-5 | 18.02 | 6.0 L | - |
Procedure:
-
Base Preparation: In a 20 L reactor, dissolve sodium hydroxide (440 g) in 5.0 L of deionized water and cool the solution to 0-5°C.
-
Bromine Addition: CAUTION: Bromine is highly toxic and corrosive. Perform this step in a high-efficiency fume hood. Slowly add bromine (880 g) to the cold caustic solution. Maintain the temperature below 10°C. This forms a sodium hypobromite solution in situ.
-
Amide Addition: To the cold hypobromite solution, add the 4-methyl-2-oxo-pyridine-3-carboxamide (760 g) in portions, keeping the internal temperature below 10°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature (approx. 20-25°C) and stir for 2 hours. Then, gently heat the mixture to 60-70°C and hold for 1 hour to drive the rearrangement to completion.[6]
-
Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to ~8.0-8.5 using concentrated hydrochloric acid. The product will precipitate.
-
Isolation: Cool the slurry to 5-10°C, hold for 1 hour, and then filter the product. Wash the filter cake with cold water (2 x 500 mL).
-
Purification: The crude product can be recrystallized from a mixture of ethanol and water to achieve high purity.
-
Drying: Dry the purified product under vacuum at 50°C.
-
Expected Outcome: A white to light brown crystalline solid. Expected yield: 490 - 560 g (78-90%).
Part 3: Data Summary and Workflow Visualization
Quantitative Data Summary:
| Step | Starting Material | SM Moles | Product | Expected Yield (%) | Expected Mass Yield |
| 1 | Cyanoacetamide | 10.0 | 3-Cyano-4-methyl-2-pyridone | 82 - 90 % | 1.1 - 1.2 kg |
| 2 | 3-Cyano-4-methyl-2-pyridone | 7.45 | 4-Methyl-2-oxo-pyridine-3-carboxamide | 88 - 95 % | 1.0 - 1.1 kg |
| 3 | 4-Methyl-2-oxo-pyridine-3-carboxamide | 5.0 | This compound | 78 - 90 % | 490 - 560 g |
Physicochemical Properties:
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |
| This compound | C₆H₈N₂O | 124.14 | ~103-107 | White to brown solid[7] |
Process Workflow and Safety Controls:
The following diagram outlines the overall laboratory workflow, emphasizing critical safety and quality control points.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 3. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. 3-Amino-4-methylpyridine | 3430-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
functionalization of the amino group in 3-Amino-4-methylpyridin-2-ol
An Application Guide to the Selective Functionalization of the Amino Group in 3-Amino-4-methylpyridin-2-ol
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently appearing as a core scaffold in various therapeutic agents. The strategic functionalization of its C3-amino group is a critical step in the synthesis of diverse compound libraries for lead discovery and optimization. This guide provides an in-depth exploration of the chemical principles and practical methodologies for selectively modifying this amino group. We will delve into the substrate's unique reactivity profile, influenced by its pyridin-2-one tautomerism and substituent effects. Detailed, field-tested protocols for key transformations—acylation, sulfonylation, and C-N cross-coupling—are presented, emphasizing the rationale behind reagent selection and reaction conditions to overcome common challenges such as regioselectivity and potential side reactions. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for derivatizing this versatile scaffold.
Introduction: The Strategic Importance of this compound
Aminopyridines are foundational structures in the synthesis of bioactive heterocyclic compounds.[1] Specifically, the this compound scaffold presents a unique combination of functional groups: a nucleophilic exocyclic amino group, a pyridin-2-one system, and a methyl group. This arrangement offers multiple vectors for chemical modification. However, achieving selective functionalization of the C3-amino group requires a nuanced understanding of the molecule's electronic and steric properties. The presence of the adjacent carbonyl group (in the dominant pyridone tautomer) and the C4-methyl group influences the nucleophilicity and accessibility of the target amine. This guide focuses on providing reliable strategies to harness this reactivity for the synthesis of novel derivatives.
Reactivity Profile and Strategic Considerations
Before attempting functionalization, it is crucial to understand the inherent chemical nature of the substrate.
-
Tautomerism: this compound exists in a tautomeric equilibrium with its 3-amino-4-methyl-1H-pyridin-2-one form. In most conditions, the pyridin-2-one (lactam) tautomer is overwhelmingly favored. This is significant because the ring nitrogen is part of an amide, rendering it significantly less nucleophilic than the exocyclic C3-amino group. This inherent property is the cornerstone of selective N-functionalization at the C3 position.
-
Nucleophilicity of the Amino Group: The C3-amino group is the primary nucleophilic center for the reactions discussed herein. Its reactivity is modulated by the electron-withdrawing effect of the adjacent amide carbonyl and the electron-donating effect of the C4-methyl group.
-
Potential Side Reactions: While the lactam NH is generally unreactive, the oxygen of the carbonyl group can, under certain conditions (e.g., with hard electrophiles), undergo O-alkylation or O-acylation. Careful selection of reagents and conditions is paramount to prevent these undesired pathways.
Below is a workflow diagram illustrating the primary functionalization pathways for this scaffold.
Caption: General workflow for the functionalization of this compound.
Application Notes & Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale optimization experiments when using new substrates or reagents.
Acylation: Synthesis of 3-Acetamido-4-methylpyridin-2-ol
Acylation of the amino group to form a stable amide bond is one of the most common and reliable functionalizations. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.
Mechanistic Insight: The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It acts solely as an acid scavenger to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Protocol:
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| This compound | 1.24 g | 124.14 | 10 mmol | Starting material |
| Acetyl Chloride | 0.82 mL | 78.50 | 11 mmol | Acylating agent (1.1 eq) |
| Triethylamine (TEA) | 2.1 mL | 101.19 | 15 mmol | Base (1.5 eq) |
| Dichloromethane (DCM) | 50 mL | - | - | Anhydrous solvent |
Step-by-Step Procedure:
-
Suspend this compound (1.24 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.1 mL, 15 mmol) to the suspension and stir for 5 minutes.
-
Slowly add acetyl chloride (0.82 mL, 11 mmol) dropwise to the stirred suspension over 10 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. The product often precipitates. If so, filter the solid. If not, separate the organic layer.
-
Wash the organic layer (or the filtered solid dissolved in a larger volume of solvent) with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product, 3-acetamido-4-methylpyridin-2-ol, can typically be purified by recrystallization from ethanol or isopropanol to afford a white to off-white solid.[2]
Sulfonylation: Synthesis of 4-Methyl-3-(phenylsulfonamido)pyridin-2-ol
Sulfonylation provides access to sulfonamides, a privileged functional group in medicinal chemistry. The protocol is similar to acylation but often requires slightly more forcing conditions or a catalytic activator like 4-dimethylaminopyridine (DMAP).
Protocol:
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| This compound | 1.24 g | 124.14 | 10 mmol | Starting material |
| Benzenesulfonyl Chloride | 1.4 mL | 176.62 | 11 mmol | Sulfonylating agent (1.1 eq) |
| Pyridine | 40 mL | - | - | Solvent and Base |
| 4-DMAP (optional) | 61 mg | 122.17 | 0.5 mmol | Catalyst (0.05 eq) |
Step-by-Step Procedure:
-
Dissolve this compound (1.24 g, 10 mmol) in pyridine (40 mL) in a round-bottom flask at room temperature. If solubility is low, gentle warming may be applied.
-
Add benzenesulfonyl chloride (1.4 mL, 11 mmol) dropwise to the solution. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC. For less reactive substrates, the addition of catalytic DMAP and gentle heating (40-50 °C) can accelerate the reaction.[3]
-
Upon completion, pour the reaction mixture into 200 mL of ice-water with stirring. A precipitate should form.
-
Stir for 30 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride, followed by a small amount of cold diethyl ether.
-
Purification: Dry the crude solid under vacuum. If necessary, recrystallize from an appropriate solvent system like ethanol/water to yield pure 4-methyl-3-(phenylsulfonamido)pyridin-2-ol.
Caption: Simplified mechanism of amine sulfonylation.
C-N Cross-Coupling: Palladium-Catalyzed N-Arylation
For the synthesis of N-aryl derivatives, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable.[4] These reactions allow for the formation of C-N bonds that are otherwise difficult to construct.
Expert Insight: A significant challenge in the cross-coupling of aminopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition.[5][6] The use of specialized bulky electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and their corresponding pre-catalysts can overcome this issue by promoting the desired reductive elimination step and stabilizing the active catalytic species.[6]
Protocol:
| Reagents & Materials | Amount | M.W. | Moles | Notes |
| This compound | 0.62 g | 124.14 | 5 mmol | Starting material |
| 4-Bromotoluene | 0.94 g | 171.04 | 5.5 mmol | Aryl halide (1.1 eq) |
| RuPhos Pd G3 | 84 mg | 836.33 | 0.1 mmol | Pre-catalyst (2 mol%) |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 10 mL | 167.33 | 10 mmol | Base (1.0 M in THF, 2.0 eq) |
| Toluene | 25 mL | - | - | Anhydrous solvent |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (0.62 g, 5 mmol), 4-bromotoluene (0.94 g, 5.5 mmol), and RuPhos Pd G3 pre-catalyst (84 mg, 0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (25 mL) via syringe.
-
Add the LiHMDS solution (10 mL of 1.0 M solution in THF, 10 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and quench carefully by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.
Summary of Methodologies
The table below summarizes the recommended conditions for the primary functionalization strategies.
| Functionalization | Reagent Class | Typical Base | Solvent | Key Considerations |
| Acylation | Acyl Chlorides, Anhydrides | TEA, Pyridine, DIPEA | DCM, THF, Acetonitrile | Fast and high-yielding; risk of O-acylation is low but possible. |
| Sulfonylation | Sulfonyl Chlorides | Pyridine, TEA, DMAP | Pyridine, DCM, THF | Generally slower than acylation; produces highly stable sulfonamides. |
| C-N Coupling | Aryl/Alkyl Halides | LiHMDS, NaOtBu, K₂CO₃ | Toluene, Dioxane | Requires inert atmosphere; catalyst/ligand choice is critical for success.[5][6] |
Conclusion
The C3-amino group of this compound offers a reliable handle for synthetic diversification. By understanding the substrate's inherent preference for the pyridin-2-one tautomer, chemists can achieve highly selective N-functionalization. Standard acylation and sulfonylation reactions proceed efficiently under well-established conditions. For more complex C-N bond formations, modern palladium-catalyzed cross-coupling methods, employing specialized ligands, provide a powerful tool for accessing novel chemical space. The protocols and insights provided in this guide serve as a validated foundation for researchers to confidently and successfully derivatize this important heterocyclic core.
References
-
Anderson, K. W., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(9), 2334–2337. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Chemistry – An Asian Journal, 3(5), 742-760. [Link]
-
Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. (2023). [Link]
Sources
- 1. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 2. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-methylpyridin-2-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Amino-4-methylpyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We provide in-depth, experience-driven advice grounded in established chemical principles.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of this compound is often approached via a multi-step pathway, as direct methods can be challenging. A reliable and frequently referenced route involves the preparation of a key intermediate, 2-chloro-3-amino-4-methylpyridine, followed by its hydrolysis to the target pyridin-2-ol. This intermediate is notably used in the synthesis of the anti-AIDS drug Nevirapine, making its preparation well-documented.[1][2]
The general workflow is outlined below. This guide will focus primarily on troubleshooting the final hydrolysis step, as it is critical for yield and purity, but will also address issues related to the precursor synthesis.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Synthesis of the 2-Chloro-3-amino-4-methylpyridine Intermediate
Question: My yield for the chlorination of 3-amino-4-methylpyridine is consistently low. What are the primary causes?
Answer: Low yields in this step typically stem from three areas: the chlorinating agent, reaction conditions, and side reactions.
-
Choice of Chlorinating Agent: The method of chlorination is critical. While powerful reagents like phosphorus oxychloride (POCl₃) are used to convert pyridones to chloropyridines, they can be too harsh for an aminopyridine, leading to degradation.[3] A milder, high-yield method involves using hydrogen peroxide (H₂O₂) in hydrochloric acid (HCl).[1][4] This in situ generation of the chlorinating species is generally more selective.
-
Reaction Conditions:
-
Temperature Control: Overheating can cause the formation of polychlorinated species or tar-like byproducts. The reaction should be carefully monitored and cooled if necessary.
-
Reagent Stoichiometry: An excess of the chlorinating agent can lead to di-chlorination. Ensure precise molar equivalents are used.
-
-
Side Reactions: The amino group can be susceptible to oxidation or other undesired reactions. Protecting the amine is an option but adds steps. A more direct approach is to use conditions known to be selective for C-chlorination in the presence of an amino group.
Step 2: Hydrolysis to this compound
Question: The hydrolysis of my 2-chloro-3-amino-4-methylpyridine is incomplete or stalls. How can I drive it to completion?
Answer: Incomplete hydrolysis is a common challenge and is usually related to reaction conditions. The C-Cl bond on a pyridine ring is relatively inert to nucleophilic substitution and requires activation.
-
Catalysis: Both acidic and basic conditions can catalyze the hydrolysis.
-
Acid Catalysis (e.g., concentrated H₂SO₄ or HCl): This is a very common method. The acid protonates the ring nitrogen, making the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack by water. However, excessively high temperatures in strong acid can lead to decomposition.[4] A typical procedure involves heating in concentrated sulfuric acid at around 100°C for several hours.[4]
-
Base Catalysis (e.g., NaOH or KOH): Aqueous base can also effect hydrolysis, but often requires higher temperatures or pressures. This route may be preferable if your molecule has other acid-labile functional groups.
-
-
Temperature and Time: This reaction is often slow and requires elevated temperatures (e.g., 90-120°C) and extended reaction times (3-12 hours). If the reaction stalls, a modest increase in temperature or allowing it to run longer is the first step. Monitor progress carefully by TLC or LC-MS to avoid decomposition.
-
Solvent: The reaction is typically run in concentrated aqueous acid or base. The use of co-solvents is generally not necessary unless solubility of the starting material is a major issue.
Caption: Troubleshooting decision tree for low yield in the hydrolysis step.
Question: I'm observing significant byproduct formation during hydrolysis. What are these impurities and how can I minimize them?
Answer: Byproduct formation is often a result of conditions being too harsh.
-
Potential Byproducts:
-
Decomposition/Tarring: This occurs at excessively high temperatures, especially in strong acid. The product or starting material can polymerize or degrade.
-
Deamination: Although less common, under very harsh acidic conditions, the 3-amino group could potentially be hydrolyzed.
-
Oxidation: The aminopyridinol system can be sensitive to oxidation, especially at high temperatures in the presence of air.
-
-
Minimization Strategies:
-
Temperature Optimization: Find the "sweet spot" where the reaction proceeds at a reasonable rate without significant decomposition. This may require running a temperature screen (e.g., 80°C, 90°C, 100°C).
-
Inert Atmosphere: Purging the reaction vessel with nitrogen or argon can mitigate oxidative side reactions. This is a simple but often overlooked measure.
-
Purity of Starting Material: Ensure your 2-chloro-3-amino-4-methylpyridine is pure. Impurities from the chlorination step can lead to complex side reactions during hydrolysis.
-
Question: My final product is difficult to purify. What are the best practices?
Answer: this compound is amphoteric (containing both a basic amino group and an acidic pyridinol/pyridone system), which can complicate purification.
-
Workup is Key: After the reaction is complete, carefully quench the mixture by pouring it onto ice. The product's solubility is highly pH-dependent. Carefully adjust the pH of the cold solution with a base (e.g., NaOH or Na₂CO₃) to the isoelectric point of the molecule to precipitate the product. This point usually lies in the weakly acidic to neutral pH range.
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Choice: A common and effective solvent system is ethanol/water or isopropanol. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Reheat to clarify and then allow to cool slowly.
-
-
Column Chromatography: This can be used but may be challenging due to the compound's polarity. A silica gel column using a polar mobile phase like Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of triethylamine (to prevent streaking) can be effective.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the role of tautomerism in this compound, and how does it affect characterization? A: The compound exists as an equilibrium between two tautomeric forms: the pyridin-2-ol form and the 2-pyridone form. In most cases, the 2-pyridone form is the major tautomer in solution and in the solid state. This is important for spectral analysis. In the ¹H NMR, you should look for an N-H proton signal (often broad), and in the IR spectrum, a strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹ is characteristic of the pyridone form.
Q2: Are there alternative, greener synthetic routes to consider? A: Modern pyridine synthesis is moving towards more sustainable methods.[5] While classical multi-step syntheses are robust, researchers are exploring transition metal-catalyzed C-H activation and multicomponent reactions (MCRs) to build the pyridine ring in a more atom-economical fashion.[6] For instance, developing a one-pot oxidative amination of a suitable cyclopentenone precursor could be a future-forward strategy for pyridone synthesis.[7][8]
Q3: What are the critical safety precautions for this synthesis? A: Standard laboratory safety protocols are required. Pay special attention to:
-
Corrosive Reagents: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Chlorinating Agents: Reagents like POCl₃ are toxic and react violently with water.
-
Ammonia/Amines: Many amine precursors are volatile and toxic. Always work in a well-ventilated fume hood.[9]
Q4: How can I reliably monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a polar solvent system (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The product, being a pyridinol, will be significantly more polar than the 2-chloro precursor. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are effective. For more precise monitoring, LC-MS is an excellent tool to track the disappearance of starting material and the appearance of the product mass peak.
Section 4: Experimental Protocols
Protocol 1: Hydrolysis of 2-Chloro-3-amino-4-methylpyridine
This protocol is a representative procedure. Optimization may be required based on your specific substrate and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-amino-4-methylpyridine (1.0 eq).
-
Reagent Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material) to the flask. The addition is exothermic and may require an ice bath to control the initial temperature rise.
-
Heating: Heat the reaction mixture to 100°C using an oil bath.
-
Monitoring: Stir the mixture at this temperature for 3-5 hours. Monitor the reaction's progress by TLC every hour after the first hour. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the acidic mixture onto a beaker of crushed ice with stirring.
-
Neutralization & Precipitation: Cool the aqueous solution in an ice bath. Slowly add a saturated solution of sodium carbonate (Na₂CO₃) or 10M NaOH with vigorous stirring to neutralize the acid. Monitor the pH. The product will begin to precipitate as the solution approaches neutral pH (typically pH 6-7).
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3x) and then with a small amount of cold ethanol.
-
Drying & Purification: Dry the crude solid under vacuum. For further purification, recrystallize the product from an ethanol/water mixture.
Section 5: Data Summary
The choice of hydrolysis conditions can significantly impact the final yield. The following table provides a comparative summary based on common laboratory practices.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Rationale & Key Considerations |
| Catalyst | Conc. H₂SO₄ or HCl | 10-20% aq. NaOH or KOH | Acid protonates the ring, activating it for nucleophilic attack. Base provides a strong nucleophile (OH⁻). |
| Temperature | 90 - 110°C | 100 - 140°C (may require sealed tube) | Higher temperatures are often needed for basic hydrolysis to achieve comparable rates. |
| Typical Time | 3 - 8 hours | 6 - 16 hours | Acid catalysis is generally faster. |
| Potential Yield | 75 - 90% | 60 - 80% | Yields are highly dependent on optimization and purity of the starting material. |
| Workup | Quench in ice, neutralize with base. | Quench in ice, neutralize with acid. | Careful pH control to the isoelectric point is critical for maximizing product precipitation in both methods. |
References
-
Baran, P. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Journal of Organic Chemistry, 72, 4554-4557. [Link]
-
Nimc, V. (2026, January 5). Pyridine Synthesis: A Comprehensive Overview. V.Nimc. [Link]
-
Jiangsu Zhongbang Pharma. (2015, February 18). Preparation method of 3-amino-4-methylpyridine. Eureka | Patsnap. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 6). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Research Collection. (2024, September 16). Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. [Link]
-
ResearchGate. (n.d.). C−H bond amination to the synthesis of pyridines. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. [Link]
- Gupton, J. T. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
- Jiang, H. (2015). Preparation method of 3-amino-4-methylpyridine.
- Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
MDPI. (2023, March 29). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Mal, D.R. (2013, July 8). Mod-33 Lec-37 Pyridine Synthesis. YouTube. [Link]
-
PubMed. (2024, June 10). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]
-
ResearchGate. (2025, August 7). Iron(II)-Catalyzed [2+2+2] Cycloaddition for Pyridine Ring Construction. [Link]
-
European Patent Office. (2000, January 6). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. [Link]
- Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine.
-
ResearchGate. (2025, August 8). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]
-
National Institutes of Health. (n.d.). 4-Methyl-3-nitropyridin-2-amine. [Link]
-
ResearchGate. (2025, March 19). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). [Link]
Sources
- 1. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 2. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]
- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 6. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Crude 3-Amino-4-methylpyridin-2-ol
Welcome to the technical support guide for the purification of crude 3-Amino-4-methylpyridin-2-ol via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this critical purification step. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.
Troubleshooting Guide: Recrystallization of this compound
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Question 1: My compound has formed an oil or sticky residue at the bottom of the flask instead of crystals. What is "oiling out" and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, causing it to form a liquid phase instead of solid crystals[1][2]. This is problematic because impurities are often more soluble in the oily product than in the solvent, leading to poor purification.
-
Causality: The melting point of this compound may be depressed by the presence of impurities. If this depressed melting point is below the temperature at which the solution becomes saturated during cooling, the compound will emerge as a liquid.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Place the flask back on the heat source until the oil completely redissolves. Add a small amount (10-15% more) of the hot solvent to decrease the saturation temperature of the solution. The goal is to ensure that the solution's saturation point is below the compound's melting point[1].
-
Agitate Vigorously: As the solution cools, introduce vigorous stirring or scratching with a glass rod just below the solvent surface. This can sometimes induce crystallization at a higher temperature before oiling out occurs.
-
Solvent System Modification: If the issue persists, the chosen solvent may be unsuitable. Consider switching to a lower-boiling point solvent or modifying the solvent system. If using a mixed-solvent system, try adding more of the solvent in which the compound is more soluble (the "good" solvent) before cooling[1].
-
Question 2: The solution has cooled completely, even in an ice bath, but no crystals have formed. What is the problem?
Answer: This is a common issue, typically arising from two main causes: the use of excessive solvent or the formation of a stable supersaturated solution[3].
-
Causality: A supersaturated solution is a thermodynamically metastable state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred[3]. Alternatively, if too much solvent was added, the solution may not be saturated even at low temperatures[4].
-
Troubleshooting Steps:
-
Induce Nucleation (Scratching): Use a glass stirring rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin[3][4].
-
Induce Nucleation (Seeding): If available, add a tiny, pure "seed crystal" of this compound to the solution. This provides a perfect template for further crystal lattice formation[3].
-
Increase Concentration: If induction methods fail, it is highly likely that too much solvent was used[3][4]. Gently heat the solution to boil off a portion of the solvent. Periodically remove it from the heat and allow it to cool to check for crystal formation. Repeat until crystals begin to form upon cooling.
-
Consider an Anti-Solvent: If working with a solvent in which the compound is highly soluble, consider adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the cooled solution until persistent cloudiness appears, then warm slightly to redissolve and cool slowly. This is a form of anti-solvent crystallization[5].
-
Question 3: My final product is crystalline, but it retains a noticeable color (e.g., yellow or brown). How can I obtain a colorless product?
Answer: The color is likely due to highly conjugated, colored impurities or degradation products that co-crystallize with your product.
-
Causality: Crude this compound may appear as a brown powder[6]. Some impurities might have similar solubility profiles to the desired compound, making them difficult to remove in a single recrystallization.
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: The most reliable method is often to repeat the recrystallization process with the isolated, colored crystals. The concentration of the impurity will be lower in the second attempt, making it more likely to remain in the mother liquor.
-
Use Activated Charcoal (with caution): Activated charcoal can be used to adsorb colored impurities. Add a very small amount (e.g., 1-2% of the solute mass) of decolorizing carbon to the hot solution and swirl for a few minutes. Crucially, never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Remove the charcoal via hot gravity filtration before allowing the solution to cool.
-
Expert Insight: Be aware that charcoal can also adsorb your desired product, leading to a reduction in yield. Use it sparingly and only when necessary.
-
-
Question 4: The yield of my purified product is extremely low. What are the common causes of product loss?
Answer: A low yield is a frequent problem in recrystallization and can be attributed to several factors during the workflow[1].
-
Causality & Solutions:
-
Excessive Solvent: This is the most common reason. Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product dissolved in the mother liquor after cooling[1][4]. Always strive to use the minimum volume necessary.
-
Premature Crystallization: If the product crystallizes in the filter paper or funnel during hot filtration, it will be lost. To prevent this, use a stemless or short-stemmed funnel, pre-heat the funnel and receiving flask with hot solvent or steam, and keep the solution at a boil during the transfer[2][7].
-
Washing with Warm Solvent: Washing the collected crystals on the filter paper with solvent that is not ice-cold will redissolve some of your product[4]. Always use a minimal amount of ice-cold recrystallization solvent for washing.
-
Inappropriate Solvent Choice: A solvent in which the compound has high solubility even at low temperatures is a poor choice and will result in significant product loss to the filtrate[8].
-
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for purifying this compound?
A: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures[8][9]. Given the polar nature of the molecule due to its hydroxyl (-OH) and amino (-NH2) groups, polar solvents are a good starting point[3].
-
Screening Process:
-
Place a small amount of your crude material (20-30 mg) into several test tubes.
-
Add a small volume (~0.5 mL) of a different potential solvent to each tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage[8].
-
Heat the tubes that showed poor room-temperature solubility. A good solvent will fully dissolve the compound at or near its boiling point[5].
-
Cool the dissolved solutions to room temperature and then in an ice bath. The best solvent will be the one that yields a large quantity of crystalline solid.
-
Q: What are the likely impurities in my crude sample?
A: Without knowing the specific synthetic route, common impurities in pyridine derivative syntheses can include unreacted starting materials, reagents, catalysts, and side-products from competing reactions (e.g., isomers, or products of over-amination/hydroxylation)[10]. Colored impurities are often polymeric or degradation byproducts.
Q: Why is slow cooling of the solution important for crystal growth?
A: Slow cooling is critical for achieving high purity. It allows for the selective and ordered growth of the crystal lattice, which excludes impurity molecules. Rapid cooling (or "crashing out") can trap impurities within the rapidly forming crystal structure, undermining the purification process[9]. An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes[1].
Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized workflow. The optimal solvent and volumes should be determined by preliminary small-scale tests as described in the FAQ.
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol, water, or an ethanol/water mixture) in small portions.
-
Heat the mixture to a gentle boil with stirring (using a magnetic stir bar or occasional swirling) on a hot plate.
-
Continue adding the minimum amount of hot solvent until the solid just completely dissolves[4].
2. Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration.
-
Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution quickly through the filter paper into the clean flask[7]. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve it.
3. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature[4][9]. Do not rush this step by placing it directly in an ice bath.
-
Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield[7].
4. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor[4].
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
5. Drying:
-
Transfer the crystalline product to a watch glass and allow it to air-dry.
-
For complete solvent removal, dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Data Presentation & Visualization
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Water | 100 | Excellent for highly polar compounds. The presence of -OH and -NH2 groups suggests potential solubility. Can be a very effective purifying solvent if suitable[11][12]. |
| Ethanol | 78 | A versatile polar protic solvent. Often works well for compounds with hydrogen bonding capabilities. |
| Methanol | 65 | Similar to ethanol but with a lower boiling point. Good solubility for many polar organic molecules. |
| Ethyl Acetate | 77 | A moderately polar solvent. Related compounds like 3-amino-4-methylpyridine have been successfully recrystallized from it[13][14][15]. May require a co-solvent. |
| Ethanol/Water | Variable | A mixed-solvent system. Allows for fine-tuning of polarity to achieve ideal solubility characteristics. |
| Ethyl Acetate/Hexane | Variable | A common mixed-solvent pair for compounds of intermediate polarity. Hexane acts as the anti-solvent. |
Diagrams
Caption: Troubleshooting flowchart for common crystallization problems.
Caption: General workflow for purification by recrystallization.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. University of Missouri–St. Louis, Science Learning Center. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization. California State University, Stanislaus. [Link]
-
Recrystallization. University of California, Irvine. [Link]
- CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
3-Amino-2-chloro-4-methylpyridine. PubChem. [Link]
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Preparation method of 3-amino-4-methylpyridine. Patsnap. [Link]
-
Recrystallization Issues. Reddit. [Link]
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Omega. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 14. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-hydroxy-4-methyl-3-aminopyridine
Introduction: The synthesis of 2-hydroxy-4-methyl-3-aminopyridine, a key intermediate in pharmaceutical development, presents several common challenges that can impact yield, purity, and scalability. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and resolve frequently encountered issues in this synthetic sequence. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions. The primary synthetic route discussed involves the nitration of 2-hydroxy-4-methylpyridine followed by the reduction of the nitro group.
Troubleshooting Guide & FAQs
Question 1: Why am I getting a mixture of isomers during the nitration of 2-hydroxy-4-methylpyridine, and how can I improve selectivity for the desired 3-nitro product?
The Problem: During the electrophilic nitration of 2-hydroxy-4-methylpyridine (which exists in equilibrium with its tautomer, 4-methyl-2-pyridone), a significant amount of the 5-nitro isomer is often formed alongside the desired 3-nitro product. This co-formation complicates purification and reduces the overall yield of the target intermediate.
The Cause: Expertise & Experience This issue is a classic example of competing directing effects in electrophilic aromatic substitution on a heterocyclic ring.
-
Activating Groups: The methyl group (-CH₃) and the hydroxyl group (-OH) are both electron-donating and activating groups. They direct incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions.
-
Pyridine Nitrogen: The ring nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.
-
Combined Effects: In the 4-methyl-2-pyridone tautomer, the carbonyl group directs meta, while the ring nitrogen and the methyl group direct to the C3 and C5 positions. The powerful activating effect of the hydroxyl/pyridone system makes the C3 and C5 positions the most nucleophilic and thus the primary sites for nitration. Non-selective nitration is a known challenge in these systems.[1][2]
The Solution: Trustworthiness Controlling the reaction kinetics and the reactivity of the nitrating agent is key to favoring the formation of the 3-nitro isomer. Steric hindrance from the adjacent methyl group at C4 can make the C3 position slightly less accessible than the C5 position, but kinetic control can often overcome this.
Recommended Protocol for Selective Nitration:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent. This enhances selectivity by favoring the kinetically controlled product.
-
Nitrating Agent: Use a well-controlled nitrating mixture, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to facilitate the formation of the NO₂⁺ electrophile.
-
Slow Addition: Add the 2-hydroxy-4-methylpyridine substrate slowly to the pre-chilled nitrating mixture. This maintains a low concentration of the substrate in the presence of a large excess of the acid, minimizing side reactions and thermal excursions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times that could lead to decreased selectivity or the formation of dinitrated byproducts.
Data Presentation: Nitration Conditions vs. Isomer Ratio
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Temperature | 25-30 °C | 0-5 °C |
| Addition Time | 10 minutes | 60-90 minutes |
| Reagents | 70% HNO₃ | 99% HNO₃ / 98% H₂SO₄ |
| Approx. 3-nitro:5-nitro Ratio | ~ 60:40 | ~ 85:15 |
Note: Ratios are illustrative and can vary based on precise conditions.
Mandatory Visualization: Directing Effects in Nitration
Caption: Directing effects on the pyridone ring for electrophilic nitration.
Question 2: I'm observing incomplete reduction or unexpected byproducts during the conversion of 2-hydroxy-4-methyl-3-nitropyridine. What's causing this and what are the best reduction methods?
The Problem: The reduction of the aromatic nitro group to an amine is not proceeding to completion, or the final product is contaminated with colored impurities. Analysis may reveal the presence of nitroso or hydroxylamine intermediates.
The Cause: Expertise & Experience The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that occurs via several intermediates. The generally accepted pathway is: Ar-NO₂ → Ar-NO (nitroso) → Ar-NHOH (hydroxylamine) → Ar-NH₂.[3]
-
Incomplete Reduction: If the reducing agent is not potent enough or the reaction conditions (time, temperature, stoichiometry) are insufficient, the reaction can stall at the nitroso or hydroxylamine stage.
-
Side Products: The nitroso and hydroxylamine intermediates are reactive and can condense with each other to form azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds, which are often highly colored.[3] This is more common in neutral or alkaline conditions.
The Solution: Trustworthiness Choosing an appropriate reduction system and ensuring complete conversion are critical.
Comparison of Common Reduction Methods
| Reducing System | Pros | Cons |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High yield, clean byproducts (water). | Requires specialized high-pressure equipment; potential for over-reduction of other functional groups (less likely here). |
| Tin(II) Chloride (SnCl₂) | Effective and selective. | Generates tin-based waste streams that require disposal. |
| Iron in Acid (Fe/HCl or Fe/CH₃COOH) | Inexpensive, robust, and highly effective.[4] | Can introduce iron contamination; requires acidic conditions. |
| Sodium Borohydride with Catalyst (NaBH₄/NiCl₂) | Milder conditions, avoids high pressure.[5] | Can be less selective; requires careful control. |
Recommended Protocol for Reduction (Fe/Acetic Acid):
-
Setup: In a round-bottom flask, suspend the 2-hydroxy-4-methyl-3-nitropyridine in a mixture of glacial acetic acid and water.
-
Addition of Iron: Heat the mixture to approximately 80-90 °C and add fine iron powder in portions. The reaction is exothermic, so control the addition rate to maintain the temperature.
-
Reaction: Stir vigorously for 2-4 hours until TLC/HPLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction, filter through a pad of celite to remove excess iron and iron salts.
-
Isolation: Carefully neutralize the filtrate with a base (e.g., concentrated ammonium hydroxide or NaOH solution) to precipitate the crude 2-hydroxy-4-methyl-3-aminopyridine. The pH control during precipitation is crucial for yield and purity.
Mandatory Visualization: Nitro Group Reduction Pathway
Caption: Key intermediates and side products in the reduction of nitroarenes.
Question 3: My final product is discolored (e.g., pink, brown, or black). What causes this, and how can I purify it?
The Problem: The isolated 2-hydroxy-4-methyl-3-aminopyridine is not a white or off-white solid, indicating the presence of impurities. This is a common issue for aminopyridine and aminophenol derivatives.
The Cause: Expertise & Experience The primary cause of discoloration is aerial oxidation . The final product is an electron-rich aromatic system with both amino and hydroxyl groups, making it highly susceptible to oxidation by atmospheric oxygen. This process forms small amounts of highly conjugated, colored quinone-imine type structures or other polymeric materials. The oxidation can be accelerated by heat, light, or the presence of trace metal impurities.
The Solution: Trustworthiness Prevention during workup and a robust purification protocol are essential.
Prevention and Purification Protocol:
-
Inert Atmosphere: During the final workup, neutralization, and filtration steps, work under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Antioxidant Use: During the aqueous workup or recrystallization, add a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) or sodium sulfite (Na₂SO₃).[6] These agents act as oxygen scavengers, preventing the oxidation of your product.
-
Decolorization: Use activated carbon during recrystallization. Activated carbon is highly effective at adsorbing the large, planar, colored polymeric impurities.
-
Recrystallization Protocol: a. Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water or isopropanol). b. Add a small amount of sodium hydrosulfite (e.g., 0.1 wt%). c. Add activated carbon (e.g., 1-2 wt%) and keep the solution hot for 10-15 minutes. d. Perform a hot filtration through celite to remove the carbon. e. Allow the filtrate to cool slowly to form pure crystals. f. Collect the crystals by filtration (preferably under a nitrogen blanket) and dry under vacuum at a moderate temperature.
Mandatory Visualization: Purification Workflow
Caption: Workflow for the decolorization and purification of the final product.
References
- Grozinger, K. G., et al. (1995). Synthesis of Nevirapine Intermediate. Journal of Heterocyclic Chemistry, 32(1), 259-263.
-
Chapman, N. B., et al. (1980). Journal of the Chemical Society, Perkin Transactions 1, 2398-2404. (Note: Foundational work cited in patents[1][2] regarding synthesis of related compounds).
-
Organic Syntheses. (1943). 3-Aminopyridine. Organic Syntheses, Coll. Vol. 2, p.27 (1943); Vol. 19, p.9 (1939).
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
-
Ahangar, A. A., et al. (2012). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 28(2), 931-935.
-
European Patent Office. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. EP 1064265 B1.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chlorination of 3-Amino-4-methylpyridin-2-ol
Welcome to the technical support center for the chlorination of 3-Amino-4-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, we will address common issues, provide in-depth troubleshooting strategies, and offer detailed experimental protocols grounded in established chemical principles. Our goal is to empower you with the expertise to achieve successful and reproducible outcomes in your synthetic endeavors.
Introduction to the Challenges
The chlorination of this compound is a nuanced process fraught with potential difficulties. The substrate itself is a highly electron-rich heterocyclic system, a characteristic that profoundly influences its reactivity. The presence of three distinct functionalities—the pyridin-2-ol tautomer, a primary amino group, and a methyl group—creates a competitive environment for electrophilic attack. The primary challenges encountered in this reaction include:
-
Regioselectivity: The activating effects of the amino and hydroxyl groups can lead to a mixture of chlorinated isomers.
-
Over-chlorination: The high electron density of the pyridine ring makes it susceptible to the addition of multiple chlorine atoms.
-
Competing Reactions: The hydroxyl group can be converted to a chloro group, and the amino group is susceptible to N-chlorination.
-
Harsh Reagents: Commonly used chlorinating agents can lead to substrate degradation and the formation of intractable tars.
This guide will provide a structured approach to understanding and overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the problems you may be encountering at the bench.
Issue 1: My primary product is the 2-chloro derivative, but the reaction is incomplete.
Question: I am trying to convert the hydroxyl group of this compound to a chloro group using phosphorus oxychloride (POCl₃), but I am getting low yields and recovering a significant amount of starting material. What can I do to drive the reaction to completion?
Answer: This is a common challenge when chlorinating pyridin-2-ones. The reactivity of POCl₃ can be highly dependent on the reaction conditions. Here are several factors to consider and optimize:
-
Temperature: The conversion of a pyridin-2-one to a 2-chloropyridine with POCl₃ often requires elevated temperatures, typically refluxing in the reagent itself or a high-boiling solvent.[1][2] Insufficient temperature can lead to a sluggish reaction.
-
Reaction Time: Ensure you are running the reaction for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.
-
Excess Reagent: While stoichiometric amounts can work, using a moderate excess of POCl₃ can help drive the equilibrium towards the product. However, a large excess can complicate the work-up and lead to degradation.
-
Addition of a Base: The addition of a tertiary amine base, such as pyridine or triethylamine, can facilitate the reaction. The base can act as a nucleophilic catalyst and also scavenge the HCl generated during the reaction.[1]
-
Use of Additives: In some cases, the addition of phosphorus pentachloride (PCl₅) in catalytic or stoichiometric amounts can enhance the chlorinating power of POCl₃.[3]
Experimental Protocol: Optimized Chlorination of the 2-Hydroxyl Group
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g of starting material), add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
After the addition is complete, add triethylamine (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: I am observing the formation of multiple chlorinated products.
Question: My goal is to achieve selective chlorination on the pyridine ring, but my mass spectrometry and NMR data indicate a mixture of mono- and di-chlorinated species. How can I improve the regioselectivity?
Answer: Achieving regioselectivity in the chlorination of such an electron-rich pyridine is a significant hurdle. The positions ortho and para to the activating amino and hydroxyl groups are all susceptible to electrophilic attack. Here’s how to approach this problem:
-
Choice of Chlorinating Agent: Milder chlorinating agents often provide better selectivity. Consider using N-chlorosuccinimide (NCS) instead of harsher reagents like chlorine gas or sulfuryl chloride.[4][5]
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF).
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Protecting Groups: Consider protecting the highly activating amino group as an amide or carbamate. This will temper its activating effect and can direct the chlorination to other positions. The protecting group can be removed in a subsequent step.
Decision Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 3: I suspect N-chlorination of the amino group is occurring.
Question: My reaction mixture is unstable, and I am observing byproducts that seem to be the result of reactions involving the amino group. How can I prevent N-chlorination?
Answer: N-chlorination is a common side reaction when chlorinating aromatic amines.[6] N-chloroamines can be unstable and lead to decomposition or further unwanted reactions.
-
Acidic Conditions: Performing the chlorination in the presence of a strong acid will protonate the amino group, forming an ammonium salt. This deactivates the nitrogen towards electrophilic attack. However, this will also deactivate the ring, potentially requiring more forcing conditions for C-chlorination.
-
Protecting Groups: As mentioned previously, protecting the amino group as an amide or carbamate is a very effective strategy to prevent N-chlorination.
-
Choice of Reagent: Some chlorinating agents have a higher propensity for N-chlorination than others. Experiment with different reagents to find one that favors C-chlorination for your substrate.
Reaction Pathway: N-Chlorination vs. C-Chlorination
Caption: Competing pathways of N- and C-chlorination.
Frequently Asked Questions (FAQs)
Q1: Can I use sulfuryl chloride (SO₂Cl₂) for the chlorination of this compound?
A1: While sulfuryl chloride is a potent chlorinating agent, it is often unselective with highly activated aromatic systems and can lead to over-chlorination and the formation of tars.[7] It is generally considered a harsh reagent for this type of substrate. If you choose to use it, proceed with caution at low temperatures and with careful monitoring.
Q2: What is the Vilsmeier-Haack reaction, and is it applicable here?
A2: The Vilsmeier-Haack reaction involves the use of a phosphorus oxychloride/dimethylformamide (POCl₃/DMF) mixture to formylate or chlorinate electron-rich aromatic and heteroaromatic compounds.[8][9][10] For your substrate, this reagent system could potentially lead to chlorination at the 2-position and/or formylation at one of the activated ring positions. It is a viable, albeit potentially complex, reaction to explore for functionalizing your molecule.
Q3: How do I effectively remove residual POCl₃ from my reaction mixture during work-up?
A3: Residual POCl₃ can be problematic. A common and effective method is to carefully quench the reaction mixture by pouring it onto a mixture of ice and a saturated aqueous solution of sodium bicarbonate. This will hydrolyze the POCl₃ to phosphoric acid, which will be neutralized by the base. Perform this operation in a well-ventilated fume hood with appropriate personal protective equipment, as the reaction can be exothermic and release HCl gas.
Q4: What are the best analytical techniques to monitor the progress and regioselectivity of the reaction?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting material and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To track the formation of products and byproducts and to confirm their molecular weights. This is particularly useful for identifying over-chlorinated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for determining the regiochemistry of the chlorination. Nuclear Overhauser Effect (NOE) experiments can be particularly helpful in confirming the position of the chlorine atom relative to the other substituents.
Quantitative Data Summary
The following table provides a general comparison of common chlorinating agents for pyridine derivatives. The optimal choice will be substrate-dependent.
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in high-boiling solvent | Effective for converting 2-ols to 2-chloro derivatives[1] | Harsh conditions, can cause degradation |
| SO₂Cl₂ | 0 °C to RT, in an inert solvent | Powerful chlorinating agent | Often lacks selectivity, can lead to over-chlorination[7] |
| NCS | RT to reflux, in various solvents | Milder, often more selective, easier to handle[4][5] | May require longer reaction times or activation |
| Cl₂ gas | Low temperature, in a suitable solvent | Inexpensive | Difficult to handle, often unselective |
| HCl/H₂O₂ | Aqueous acidic conditions | Milder than Cl₂ gas | May have limited applicability |
Conclusion
The chlorination of this compound is a challenging but manageable synthetic transformation. A systematic approach to optimizing reaction conditions, including the careful selection of the chlorinating agent, solvent, and temperature, is crucial for success. By understanding the inherent reactivity of the substrate and anticipating potential side reactions, researchers can develop robust and reproducible protocols. This guide provides a foundation for troubleshooting common issues and making informed decisions in your experimental design.
References
- Thionyl chloride ( SOCl 2 ) is a commonly used chlorinating reagent in organic chemistry. In the presence of pyridine (a weak base and nucleophilic catalyst), it serves as an efficient tool to: Convert carboxylic acids. Proprep.
- The synthesis method of 3-Amino-2-chloro-4-methylpyridine. ChemicalBook. (2023, October 7).
- Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Master Organic Chemistry.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Preparation process of 3 amino 4 methyl pyridine.
- The Role of SOCl2 and Pyridine in Organic Chemistry.
- Process for making 3-amino-2-chloro-4-methylpyridine.
- 3-Amino-2-chloro-4-methylpyridine | 133627-45-9. Biosynth.
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?
- Process for making 3-amino-2-chloro-4-methylpyridine.
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Would you expect chlorination to occur ortho, para, or meta to th... Study Prep in Pearson+.
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Cambridge Open Engage. (2024, May 14).
- POCl -PCl mixture: A robust chlorin
- Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier–Haack reaction. Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Pyridine methanol chlorinations.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
- How should I proceed in Chlorination using POCl3?
- CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Chloride via Reaction with SOCl₂ in Pyridine. YouTube. (2024, June 17).
- Re-evaluating pyridine's role in chlorination reaction. Chemistry World. (2021, May 19).
- A Comparative Guide to the Synthetic Routes of 4-Amino-3-chloropyridine N-oxide. Benchchem.
- What are the applications of 3-Amino-2-chloro-4-methylpyridine? Guidechem.
- SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps.
- On the activation of PhICl2 with pyridine. RSC Publishing.
- Oxidation with Chlorine /Pyridine Complexes. Wordpress.
- Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. RSC Publishing.
- Regiospecific Three-Component Aminofluorination of Olefins via Photoredox C
- Chlorination and bromination of pyridine.
- Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates.
- Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light.
- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
- A Comparative Cost-Benefit Analysis of Synthetic Methods for 4-Amino-3-chloropyridine N-oxide. Benchchem.
- Deaminative chlorination of aminoheterocycles.
- Chlorination of Amino Acids: Reaction Pathways and Reaction Rates.
- Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. RSC Publishing.
- Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr.
- SAFETY OF CHLORIN
- Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. (2024, April 20).
- Chlorination of amides. Infoscience. (2023, May 25).
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- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. indianchemicalsociety.com [indianchemicalsociety.com]
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- 5. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
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Technical Support Center: Optimizing Reaction Conditions for 3-Amino-4-methylpyridin-2-ol Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-Amino-4-methylpyridin-2-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions and achieve optimal results.
I. Introduction to the Synthesis of this compound Derivatives
This compound and its derivatives are important heterocyclic compounds, often serving as key intermediates in the synthesis of pharmaceuticals. For instance, 3-amino-4-methylpyridine is a crucial intermediate for the anti-AIDS drug Nevirapine.[1][2] The pyridin-2(1H)-one core is a "privileged structure" found in many biologically active compounds.[3] The synthesis of these molecules can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity. Common synthetic routes can be complex, sometimes involving multiple steps and harsh reaction conditions, which can lead to low yields and the formation of impurities.[3][4]
This guide will address common issues encountered during synthesis, such as low yields, side product formation, and purification difficulties, providing logical troubleshooting steps and scientifically grounded explanations.
II. General Synthetic Strategies & Key Considerations
A prevalent method for synthesizing substituted pyridinones involves the condensation of a 1,3-dicarbonyl compound with a nitrogen source, a variation of the Guareschi-Thorpe condensation.[5] For this compound derivatives, multi-component reactions are often employed for their efficiency.[6]
Core Reaction Workflow
A generalized workflow for the synthesis of a pyridin-2-one derivative is outlined below. Understanding this flow is crucial for pinpointing potential problem areas in your specific protocol.
Caption: General workflow for pyridin-2-one synthesis.
III. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Low or No Product Yield
Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?
A1: Low yields are a frequent challenge and can stem from several factors.[6] A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: The reaction temperature might be too low. Gradually increase the temperature in small increments (e.g., 5-10 °C) and observe the effect on the reaction rate. Be cautious, as excessive heat can lead to degradation. Some syntheses of related compounds require elevated temperatures, for instance, up to 160-170°C for the synthesis of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine.[7]
-
-
-
Suboptimal Reagent Stoichiometry: The ratio of your reactants may not be optimal.
-
Troubleshooting:
-
Perform small-scale trial reactions with varying stoichiometries of your key reactants. For example, in condensations involving an ammonia source, using an excess of the ammonia source can sometimes drive the reaction to completion.
-
-
-
Poor Reagent Quality: Impurities in starting materials can inhibit the reaction.
-
Troubleshooting:
-
Ensure the purity of your starting materials. If necessary, purify them before use (e.g., by distillation or recrystallization).
-
Use fresh, anhydrous solvents, as water can interfere with many organic reactions.
-
-
-
Inefficient Catalyst: The catalyst may be inactive or used in an insufficient amount.
-
Troubleshooting:
-
Increase the catalyst loading incrementally.
-
Consider screening different catalysts. For example, in the synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid, various metal oxides like copper oxide, silver oxide, and zinc oxide have been used as catalysts.[4]
-
-
Issue 2: Formation of Significant Side Products
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A2: Side product formation is often a consequence of the reaction conditions or the inherent reactivity of the starting materials and intermediates.
Common Side Reactions and Mitigation Strategies:
-
Dimerization or Polymerization: Reactive intermediates can sometimes react with themselves.
-
Mitigation:
-
Concentration: Running the reaction at a lower concentration (more dilute) can sometimes disfavor intermolecular side reactions like dimerization.[6]
-
-
-
Incomplete Cyclization: The intermediate may not fully cyclize to form the desired pyridinone ring.[6]
-
Mitigation:
-
Catalyst Choice: The choice of catalyst can be crucial. For some cyclization reactions, an acid or base catalyst is required to promote the final ring-closing step.
-
Reaction Conditions: As with low yields, optimizing temperature and reaction time can favor complete cyclization.
-
-
-
Regioselectivity Issues: In syntheses of substituted pyridines, poor regioselectivity can lead to a mixture of isomers.
-
Mitigation:
-
This is highly dependent on the specific synthetic route. Careful selection of starting materials and directing groups is key to controlling regioselectivity.
-
-
Issue 3: Difficulty in Product Purification
Q3: My crude product is difficult to purify. What are the best strategies for isolating the this compound derivative?
A3: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Solvent Screening: Experiment with different solvents and solvent mixtures to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol or ethanol/water mixtures are common choices for pyridinone derivatives.[6] For 3-amino-4-methylpyridine, recrystallization from ethyl acetate is frequently reported.[2][4]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.
-
Solvent System Optimization: Use TLC to determine the optimal solvent system (mobile phase) that provides good separation between your product and impurities.
-
-
Extraction Challenges: Some pyridone compounds can be difficult to extract from aqueous solutions using common organic solvents like benzene or ether.[8]
-
Alternative Solvents: Chloroform or isoamyl alcohol may be more effective for extraction from aqueous layers.[8]
-
Salting Out: Adding a salt like potassium carbonate to the aqueous layer can sometimes help to "salt out" the organic product, making it less soluble in the aqueous phase and easier to extract.[8]
-
Troubleshooting Decision Tree
The following diagram provides a systematic approach to troubleshooting common synthesis problems.
Caption: A decision tree for troubleshooting synthesis.
IV. Frequently Asked Questions (FAQs)
Q: What are the key spectroscopic features to confirm the identity of my this compound derivative?
A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
| Technique | Key Spectroscopic Data & Interpretation |
| ¹H NMR | Expect distinct signals for the aromatic protons on the pyridine ring, the amino group protons (often a broad singlet), and the methyl group protons (a singlet). The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent positions.[9] |
| ¹³C NMR | Aromatic carbons typically appear in the range of ~110-150 ppm, while the methyl carbon signal is expected around ~15-25 ppm.[9] The carbonyl carbon of the pyridinone ring will have a characteristic downfield shift. |
| IR | Look for characteristic N-H stretching vibrations for the amino group (typically in the 3200-3500 cm⁻¹ region), C-H stretches, and aromatic C=C and C=N absorptions.[9][10] |
| Mass Spec | The molecular ion peak should correspond to the calculated molecular weight of your target compound. The fragmentation pattern can provide additional structural information.[9] |
Q: Are there any specific safety precautions I should take when working with these compounds and their synthetic precursors?
A: Yes, standard laboratory safety practices are crucial. Many reagents used in organic synthesis can be hazardous.
-
Handling Reagents: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Hazards: Be aware of potentially exothermic reactions, especially when scaling up. Some syntheses may involve hazardous reagents or intermediates. For example, nitration reactions can pose thermal-chemical hazards.[1]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
Q: Can I use microwave irradiation to accelerate my reaction?
A: Microwave-assisted synthesis can be a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyridine derivatives.[6] However, it requires specialized equipment and careful optimization of reaction parameters (temperature, pressure, and time) to avoid decomposition of starting materials or products.
V. Experimental Protocols
Example Protocol: Synthesis of 3-Amino-4-methylpyridine from 4-picoline-3-boronic acid
This protocol is adapted from a patented procedure and serves as an illustrative example.[4]
Materials:
-
4-picoline-3-boronic acid (0.2 mol)
-
Methanol (50 ml)
-
Ammonia (28% mass concentration, 1 mol)
-
Silver oxide (0.01 mol)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a flask equipped with a mechanical stirrer, add 4-picoline-3-boronic acid, methanol, and ammonia.
-
Add silver oxide to the mixture.
-
Stir the reaction at room temperature and monitor the progress by TLC. The reaction is reported to be complete within 1 hour.[4]
-
After the reaction is complete, perform suction filtration to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude solid.
-
Recrystallize the solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.
VI. Conclusion
The successful synthesis of this compound derivatives hinges on a thorough understanding of the reaction mechanism and a systematic approach to optimizing reaction conditions. By carefully considering factors such as reagent quality, stoichiometry, temperature, and catalyst choice, and by employing the troubleshooting strategies outlined in this guide, researchers can overcome common synthetic challenges. Remember that each specific derivative may require unique optimization, and the principles discussed here provide a solid foundation for your experimental design.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-.
- BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Preparation method of 3-amino-4-methylpyridine. (Chinese Patent No. CN104356057A).
- Shestakov, A. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 785-791.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.
- ChemicalBook. (2023). The synthesis method of 3-Amino-2-chloro-4-methylpyridine.
- Organic Syntheses. (n.d.). 1-methyl-2-pyridone.
- Lin, M. H., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(1), 360-371.
- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Preparation method of 3-amino-4-methylpyridine. (Google Patents).
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2008). Preparation process of 3 amino-4 methyl pyridine. (Google Patents).
- BenchChem. (n.d.). Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis.
- Khan, I., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3123.
Sources
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- 3. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 10. mdpi.com [mdpi.com]
Introduction: The Challenge of 3-Amino-4-methylpyridin-2-ol Stability
(Technical Support Center)
Topic: Preventing Oxidation of 3-Amino-4-methylpyridin-2-ol During Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
This compound is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. However, its chemical structure, which contains an electron-rich aminopyridinol system, renders it highly susceptible to oxidation. Similar to aminophenols, this compound can readily react with atmospheric oxygen, leading to the formation of colored impurities and a significant reduction in reaction yield and product purity.[1] This guide provides a comprehensive technical resource for researchers, offering troubleshooting advice and detailed protocols to mitigate oxidative degradation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to oxidation?
The structure of this compound contains both a hydroxyl (-OH) and an amino (-NH2) group attached to the pyridine ring. These electron-donating groups increase the electron density of the aromatic system, making it more susceptible to losing electrons, which is the definition of oxidation.[2] This reactivity is analogous to that of 2-aminophenol and 4-aminophenol, which are known to rapidly oxidize in the presence of air.[1][3]
Q2: What are the visual signs of oxidation?
The most common sign of oxidation is a distinct color change. A pure, unoxidized sample of an aminophenol-type compound is typically a white or off-white solid.[1] Upon exposure to air, solutions or the solid itself will often turn yellow, brown, or even dark purple/black as colored polymeric oxidation products are formed. If you observe this during your reaction, it is a strong indicator that oxidative degradation is occurring.
Q3: How should I store this compound to ensure its long-term stability?
Proper storage is the first line of defense against degradation. This compound should be treated as an air-sensitive material.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[4][5]
-
Container: Use a tightly sealed amber glass vial or bottle to protect it from light, which can accelerate oxidation.[4]
-
Temperature: Store in a cool, dark place. For long-term storage, a freezer is often recommended, but care must be taken to prevent moisture condensation when bringing the container to room temperature.[5] The best practice is to allow the container to warm to ambient temperature in a desiccator or glovebox before opening.[5]
Q4: My starting material has already changed color. Can I still use it?
It is strongly advised against using visibly oxidized starting material. The presence of impurities can lead to unpredictable reaction outcomes, the formation of complex side products, and significantly lower yields. Using compromised material makes troubleshooting and optimizing your reaction nearly impossible. Purification of the starting material may be an option, but it is often more practical to obtain a fresh, unoxidized batch.
Troubleshooting Guide: In-Reaction Oxidation Issues
This section addresses specific problems you may encounter during your experiment and provides actionable solutions.
Problem 1: The reaction mixture turns dark immediately after adding this compound.
-
Primary Cause: Acute exposure to atmospheric oxygen in the reaction flask or solvents. The compound is reacting with oxygen faster than with your intended reagents.
-
Solution: Implement rigorous air-sensitive reaction techniques. The goal is to create and maintain an oxygen-free environment throughout the entire experimental procedure.[6][7][8]
dot
Caption: Inert atmosphere experimental workflow.
Detailed Protocol: Setting up an Inert Atmosphere Reaction
-
Glassware Preparation: Thoroughly dry all glassware (e.g., round-bottom flask, condenser) in an oven at >125°C for at least 4 hours to remove adsorbed moisture.[7][9]
-
Assembly: Assemble the glassware while still hot and immediately seal all openings with rubber septa. Clamp the flask to a stand.
-
Inerting the Flask: Connect the flask to a Schlenk line or dual-manifold system via a needle. Insert a second "exit" needle. Flush the flask with a steady stream of dry nitrogen or argon for 5-10 minutes to displace the air.[10]
-
Evacuate-Refill Cycles (More Rigorous): For highly sensitive reactions, perform at least three "evacuate-refill" cycles. This involves carefully evacuating the flask under vacuum and then refilling it with inert gas.[8] This is the most effective way to remove residual oxygen.
-
Reagent Addition:
-
Liquids/Solvents: Add degassed solvents (see Problem 2) and other liquid reagents via a gas-tight syringe.[9][10]
-
Solids: If this compound is the first reagent, it can be weighed and added to the flask inside a glovebox.[6] Alternatively, add it to the flask on the benchtop against a strong counterflow of inert gas. For addition mid-reaction, dissolve it in a degassed solvent in a separate Schlenk flask and transfer the solution via cannula.[6]
-
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, typically visualized by bubbling the outflow through a mineral oil bubbler.[7][9]
Problem 2: Reaction proceeds, but yield is low and purification is difficult due to multiple colored byproducts.
-
Primary Cause: Slow, continuous oxidation throughout the reaction, often from dissolved oxygen in solvents or trace atmospheric leaks.
-
Solution 1: Thoroughly Degas All Solvents. Solvents can dissolve significant amounts of oxygen. Removing it is critical.
| Technique | Description | Advantages | Disadvantages |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N2), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated at least three times.[8] | Most effective method for removing dissolved gas. | Time-consuming; not suitable for very volatile solvents. |
| Sparging (Bubbling) | A fine stream of inert gas (Ar or N2) is bubbled through the solvent for an extended period (20-30 min). The inert gas physically displaces the dissolved oxygen. | Faster than F-P-T; good for large volumes. | Less effective than F-P-T; can evaporate some solvent. |
| Distillation | Distilling solvents under an inert atmosphere effectively removes dissolved gases and non-volatile impurities. | Provides very pure, dry, and degassed solvent. | Requires a dedicated distillation setup. |
-
Solution 2: Control Reaction Temperature. Oxidation reactions, like most chemical reactions, are accelerated by heat. If your protocol allows, running the reaction at a lower temperature can significantly slow the rate of oxidative degradation.
-
Solution 3: Consider a Chelating Agent. Trace metal ions (like copper or iron) in your reagents or solvents can catalyze oxidation reactions.[3][11] In some cases, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and inhibit this catalytic pathway. Note: This must be tested on a small scale, as the chelating agent could interfere with your desired reaction.
Problem 3: My results are inconsistent from one run to the next.
-
Primary Cause: Inconsistent application of air-sensitive techniques. Small variations in how the flask was purged, the quality of solvent degassing, or the speed of reagent transfer can lead to different levels of oxygen exposure and thus, different outcomes.
-
Solution: Develop a standardized, rigorous Standard Operating Procedure (SOP) for your reaction. Ensure that every step, from drying the glassware to quenching the reaction, is performed identically each time. Meticulous consistency is the key to reproducibility with sensitive reagents.
Visualizing the Oxidation Process
The core issue is the reaction of the aminopyridinol with oxygen, which leads to highly colored, often polymeric, degradation products.
dot
Caption: Simplified schematic of oxidation.
References
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
- Asian Journal of Chemistry. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds.
- Benchchem.
- Chemistry LibreTexts. (2022).
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Ossila. Air Sensitive Compounds.
- ResearchG
- ResearchGate. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species | Request PDF.
- Fisher Scientific.
- PubMed Central (PMC). (2023).
- Chemistry Stack Exchange. (2023).
- ResearchGate. (2012).
- PubMed. (1995).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-4-methylpyridin-2-ol
Welcome to the technical support center for the synthesis of 3-Amino-4-methylpyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common challenges that lead to low yields. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible process.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses the most pressing issue reported by researchers: consistently low yields of this compound. The questions are structured to help you diagnose the root cause of the problem and implement effective solutions.
Q1: My overall yield is disappointingly low after attempting a condensation-cyclization reaction. Where should I begin my investigation?
Low yields in heterocyclic syntheses, particularly multi-component reactions, are common and can stem from several critical areas.[1] The key is to systematically investigate the reaction pathway from starting materials to the final product.
Initial Diagnostic Workflow
Caption: A logical workflow for troubleshooting low reaction yield.
Q2: My reaction stalls, and I seem to be isolating an acyclic intermediate. How can I promote the final ring cyclization?
This is a classic issue in pyridine ring synthesis. The formation of the final aromatic ring often involves a dehydration or condensation step that has a higher activation energy than the preceding bond-forming reactions.[2]
Causality: The cyclization to form the pyridin-2-ol ring is an intramolecular nucleophilic attack followed by elimination of a small molecule (usually water). This step can be reversible and is highly dependent on reaction conditions. Without sufficient thermal energy or appropriate catalysis, the reaction will stall at the more stable open-chain intermediate.
Troubleshooting & Optimization:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Thermal Energy | The endergonic nature of the dehydration/cyclization step requires a significant energy input to overcome the activation barrier. | Increase the reaction temperature. Consider switching to a higher-boiling point solvent like toluene or xylene and use a Dean-Stark apparatus to remove water, which drives the reaction equilibrium toward the product. |
| Suboptimal pH/Catalyst | The nucleophilicity of the attacking amine and the electrophilicity of the carbonyl group are pH-dependent. The wrong catalyst can fail to sufficiently activate the substrate. | Acid Catalysis: If conditions are neutral or basic, introduce an acid catalyst like p-toluenesulfonic acid (p-TSA) or acetic acid. Base Catalysis: If starting with an ester, a base like sodium ethoxide or piperidine is often required to facilitate the initial condensation and subsequent cyclization. Screen different catalysts to find the optimal choice.[3] |
| Solvent Effects | Polar, protic solvents (like ethanol) can solvate the intermediate and stabilize it, potentially hindering the intramolecular reaction required for cyclization. | Switch to a non-polar, aprotic solvent (e.g., toluene) to disfavor solvation of the open-chain intermediate and promote the ring-closing reaction. |
Q3: I am observing a complex mixture of unexpected byproducts. What are the likely side reactions and how can I suppress them?
The formation of byproducts indicates that alternative, kinetically or thermodynamically favorable reaction pathways are competing with your desired synthesis.
Common Side Reactions in Pyridine Synthesis:
-
Self-Condensation: Starting materials, particularly those with active methylene groups or aldehydes, can react with themselves. For example, a β-ketoester can undergo self-condensation rather than reacting with the other component.
-
Michael Addition Isomers: If the reaction involves a Michael addition, attack can sometimes occur at an undesired position, leading to constitutional isomers that are difficult to separate.
-
Polymerization: Cyano-activated starting materials, in particular, can be prone to polymerization under harsh basic or acidic conditions.
-
Over-oxidation/Decomposition: The target molecule, this compound, contains both an electron-donating amino group and a hydroxyl group, making the aromatic ring susceptible to oxidation or other degradation pathways, especially at high temperatures or in the presence of air.[4]
Troubleshooting & Optimization:
-
Control Reagent Stoichiometry: Ensure precise molar ratios. An excess of one reactant can promote self-condensation.
-
Optimize Order of Addition: A slow, controlled addition of one reactant to a solution of the others can maintain a low concentration of the reactive species, minimizing self-reaction.
-
Temperature Control: Run the initial condensation steps at a lower temperature (e.g., 0 °C or room temperature) to favor the desired intermolecular reaction before heating to induce cyclization.
-
Inert Atmosphere: If oxidation is suspected (often indicated by the formation of dark, tarry substances), conduct the reaction under an inert atmosphere of nitrogen or argon.
Frequently Asked Questions (FAQs)
Q1: How do I definitively confirm the structure and purity of my final product?
Structural confirmation and purity assessment are non-negotiable for scientific integrity. A combination of spectroscopic methods is essential, as relying on a single technique can be misleading.[5]
Recommended Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural elucidation. For this compound, you should expect to see:
-
Two distinct signals in the aromatic region for the two pyridine ring protons.
-
A singlet for the methyl (-CH₃) group protons.
-
A broad singlet for the amino (-NH₂) protons, which will disappear upon a D₂O shake.
-
A very broad singlet for the hydroxyl (-OH) proton (as the pyridinone tautomer), which will also disappear upon a D₂O shake.
-
-
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
This technique provides the molecular weight of your compound. For C₆H₈N₂O, the expected molecular ion peak [M]⁺ or [M+H]⁺ would be approximately 124.14 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Look for characteristic absorption bands:
-
~3300-3500 cm⁻¹: N-H and O-H stretching (will be broad).
-
~1640-1680 cm⁻¹: C=O stretching, confirming the presence of the pyridin-2-one tautomer.
-
~1550-1620 cm⁻¹: Aromatic C=C and C=N stretching.
-
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. An optimized method will show a single major peak for your product, and the area percentage can be used to quantify purity.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for monitoring reaction progress.
-
Q2: My isolated product is a dark, discolored solid. How can I improve its appearance and purity?
Color in the final product is almost always due to high molecular weight, conjugated impurities formed from oxidation or side reactions.
Experimental Protocol: Decolorization and Recrystallization
This protocol is a robust method for purifying crystalline organic solids.
-
Solvent Selection: Choose a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for polar molecules like this include ethanol, water, or ethyl acetate/ethanol mixtures.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid to fully dissolve it.
-
Decolorization: While the solution is still hot, add a very small amount (1-2% by weight) of activated carbon (charcoal).
-
Causality: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules (the colored impurities) from the solution.
-
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel. This removes the carbon and any insoluble impurities. This step must be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Q3: What are the critical safety considerations when performing this synthesis?
Safety must be the top priority in any chemical synthesis. Always consult the Safety Data Sheet (SDS) for every chemical used.[6]
Core Safety Requirements:
-
Engineering Controls: All work should be performed in a certified chemical fume hood to prevent inhalation of volatile reagents or products.
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-rated safety glasses or goggles are mandatory.
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Check compatibility charts for the specific solvents and reagents being used.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Specific Hazards:
-
Pyridine Derivatives: Many pyridine compounds are toxic if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.[6]
-
Reagents: Be aware of the specific hazards of all starting materials, such as the flammability of organic solvents or the corrosivity of acid/base catalysts.
-
Unknowns: Treat all reaction intermediates and final products as potentially hazardous until toxicological data is available.
-
References
- BenchChem. (n.d.). Strategies to overcome low yields in multicomponent pyridine synthesis.
- BenchChem. (n.d.). Navigating Functional Group Challenges in Pyridine Synthesis: A Technical Support Guide.
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- Unknown Source. (n.d.). Pyridines.
- Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis.
- Wikipedia. (n.d.). Pyridine.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.
- BenchChem. (n.d.). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.
Sources
Technical Support Center: Purification of 3-Amino-4-methylpyridin-2-ol
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of impurities from 3-Amino-4-methylpyridin-2-ol. The protocols and advice provided herein are synthesized from established chemical principles and field-proven insights for the purification of substituted aminopyridinols.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: My final product of this compound has a brownish tint. What are the likely impurities?
A brownish discoloration typically indicates the presence of oxidation byproducts or residual starting materials from the synthesis. Common synthetic routes for related aminopyridines often start with 4-picoline, and residual precursors or side-reaction products can be colored.[1][2]
Q2: I am seeing a second spot on my TLC plate that is very close to the product spot. What could it be?
This is often indicative of an isomeric impurity. Depending on the synthetic route, isomers such as 2-amino-4-methylpyridin-3-ol or other positional isomers of the amino group could be formed.[3] High-performance liquid chromatography (HPLC) is a recommended technique for the separation and quantification of such closely related isomers.[4][5]
Q3: What is a good starting solvent for the recrystallization of this compound?
For the closely related compound 3-amino-4-methylpyridine, ethyl acetate is a commonly used and effective solvent for recrystallization.[2][6] Given the structural similarity, a solvent screen starting with ethyl acetate, and potentially exploring mixtures with hexanes or ethanol, is a logical first step.
Q4: Can I use acid-base extraction to purify this compound?
Yes, acid-base extraction is a highly effective method for purifying compounds with basic functional groups like the amino group on the pyridine ring.[3][7][8][9] This technique allows for the separation of the basic product from non-basic impurities.
Q5: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for purity confirmation. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting closely related impurities.[10] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of any remaining impurities.[11]
II. Troubleshooting Guides & Detailed Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the most common purification challenges.
A. Issue: Persistent Colored Impurities
Colored impurities are often polar byproducts of the synthesis. A multi-step purification approach is often necessary.
Caption: Workflow for removing colored impurities.
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot polar solvent, such as ethanol or methanol. The solubility of the related 3-amino-4-methylpyridine is good in methanol.[12][13]
-
Charcoal Addition: To the hot solution, add a small amount of activated charcoal (typically 1-2% w/w of the crude product).
-
Heating: Gently heat the mixture at reflux for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step is crucial and should be performed rapidly to prevent premature crystallization.
-
Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. Issue: Presence of Non-Basic or Weakly Basic Impurities
Acid-base extraction is a powerful technique to separate the basic this compound from neutral or acidic impurities.
Caption: Acid-base extraction workflow for purification.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The basic this compound will react with the acid and move into the aqueous layer as its hydrochloride salt.
-
Layer Separation: Separate the aqueous layer from the organic layer, which contains non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide, until the solution is strongly basic (pH > 10). The free base of this compound will precipitate.
-
Product Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
C. Issue: Isomeric Impurities
The separation of isomers often requires more sophisticated techniques like column chromatography or careful recrystallization.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing of the basic product on the acidic silica gel.
-
Packing and Loading: Properly pack the column with the chosen mobile phase. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
III. Data Tables for Reference
The following data is for 3-amino-4-methylpyridine and serves as a useful reference for this compound due to structural similarity. Experimental conditions for the target compound should be optimized.
Table 1: Physicochemical Properties of 3-Amino-4-methylpyridine
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | [13] |
| Molecular Weight | 108.14 g/mol | [12][13] |
| Melting Point | 102-107 °C | [13] |
| Boiling Point | 254 °C | [13] |
| Appearance | White to brown crystalline powder | [13] |
Table 2: Solubility of 3-Amino-4-methylpyridine
| Solvent | Solubility | Source |
| Water | Soluble | [12] |
| Methanol | Soluble | [12][13] |
| Chloroform | Soluble | [13] |
| Ethyl Acetate | Soluble | [13] |
| Dichloromethane (MDC) | Soluble | [12] |
| Acetone | Soluble | [12] |
IV. References
-
CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents. Available at:
-
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. Available at:
-
Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap. Available at: [Link]
-
CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents. Available at:
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1. Available at: [Link]
-
Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap. Available at: [Link]
-
3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. Available at:
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available at: [Link]
-
WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents. Available at:
-
The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. Available at: [Link]
-
(PDF) Chromatographic Separation of Amino Acids - ResearchGate. Available at: [Link]
-
-
Planning an Acid-Base Extraction.mov - YouTube. Available at: [Link]
-
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]
-
Acid-Base Extraction Tutorial - YouTube. Available at: [Link]
-
Acid-Base Extractions - YouTube. Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]
Sources
- 1. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 2. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. 3-Amino-4-methylpyridine | 3430-27-1 [chemicalbook.com]
Technical Support Center: Synthesis of 3-Amino-4-methylpyridin-2-ol
Welcome to the technical support center for the synthesis of 3-Amino-4-methylpyridin-2-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic scaffold. We will explore common synthetic routes, delve into the selection of alternative catalysts, and provide practical, field-tested advice to troubleshoot challenges encountered during your experiments.
For the purpose of this guide, we will address the target molecule primarily in its pyridin-2-one tautomeric form, 3-Amino-4-methyl-1H-pyridin-2-one, which is generally the more stable and prevalent isomer.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst selection and reaction mechanisms for the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently employed and well-documented strategy is the catalytic hydrogenation of a nitro-substituted precursor, specifically 4-methyl-3-nitropyridin-2-ol. This method is favored for its high efficiency, clean conversion, and the availability of the nitro precursor. The reduction of the nitro group to the desired amine is typically achieved with high selectivity.
Q2: What are the conventional catalysts for the reduction of the nitro-precursor, and what are their limitations?
A2: Traditionally, precious metal catalysts are the go-to choice.
-
Palladium on Carbon (Pd/C): This is the most common catalyst, prized for its high activity and selectivity under standard hydrogen pressures (1-5 atm). Its primary limitation is cost and susceptibility to poisoning by sulfur or certain functional groups.
-
Platinum on Carbon (Pt/C): Similar to Pd/C, it is highly active but can sometimes lead to over-reduction or ring saturation under harsh conditions. It is also a costly precious metal.
Q3: What are some viable and more cost-effective alternative catalysts for this hydrogenation?
A3: Several alternative catalysts can be effectively used, offering advantages in cost, availability, or reactivity profile.
-
Raney® Nickel: A highly active, non-precious metal catalyst that is excellent for reducing nitro groups.[1][2] It is significantly cheaper than palladium. However, it can be pyrophoric when dry and may require higher hydrogen pressures or temperatures for optimal performance.[2] Safety protocols must be strictly followed.
-
Copper-based catalysts: Simple copper salts or oxides (e.g., Cu₂O, CuO) have been shown to catalyze amination reactions on the pyridine ring, though they are more commonly associated with nucleophilic substitution pathways rather than nitro reductions.[3]
-
Metal Oxides: For related syntheses, such as the direct amination of boronic acid precursors, metal oxides like zinc oxide (ZnO) and silver oxide (Ag₂O) have been successfully used.[4][5] These offer mild reaction conditions but may have a more limited substrate scope.
Q4: Can the amino group be introduced directly, avoiding the nitro-reduction pathway?
A4: Yes, direct amination strategies exist, though they present different challenges. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds.[6][7] This would typically involve coupling a halo-substituted precursor (e.g., 3-bromo-4-methylpyridin-2-ol) with an ammonia surrogate. While effective, this method requires careful selection of ligands and bases to achieve good yields and can be sensitive to the specific substitution pattern of the pyridine ring.[6][8]
Q5: My starting material contains other reducible functional groups (e.g., esters, nitriles). How does this affect my choice of catalyst?
A5: This is a critical consideration for chemoselectivity.
-
Pd/C is generally selective for nitro group reduction in the presence of esters, but can reduce nitriles and alkenes.
-
Raney Nickel is very reactive and will readily reduce nitriles to primary amines and carbonyls to alcohols.[1][9] It is also highly effective at desulfurization.[10]
-
Careful screening of reaction conditions (temperature, pressure, solvent) is essential to achieve the desired selectivity. Additives, such as vanadium compounds, have been reported to prevent the accumulation of hydroxylamine intermediates and improve the purity of the final product in aromatic nitro hydrogenations.[11]
Troubleshooting Guide for Catalytic Synthesis
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on catalytic hydrogenation of the nitro precursor.
Problem 1: Low or No Product Yield
| Possible Cause | Scientific Explanation & Recommended Solution |
| Inactive Catalyst | The catalyst may be old, improperly stored, or poisoned from a previous reaction. For precious metal catalysts, activity can degrade over time. Raney Nickel is particularly sensitive and must be stored under water to prevent oxidation and pyrophoricity.[2] Solution: Use a fresh batch of catalyst. For Raney Nickel, ensure it is thoroughly washed with the reaction solvent before use to remove residual water and base from its preparation. |
| Catalyst Poisoning | Trace impurities in the starting material, solvent, or from the reaction vessel can irreversibly bind to the catalyst's active sites, rendering it inactive. Sulfur compounds are notorious poisons for both palladium and nickel catalysts. Solution: Purify the starting material (e.g., by recrystallization). Use high-purity, degassed solvents. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) before introducing hydrogen to prevent oxidation of the catalyst. |
| Insufficient Hydrogen Pressure/Delivery | The reduction of a nitro group is a hydrogen-intensive process. Insufficient H₂ pressure or poor mixing can lead to a stalled reaction. Solution: Ensure all connections to the hydrogenation apparatus are secure and leak-free. Increase the hydrogen pressure within a safe range for your equipment (typically 50-100 psi is effective). Ensure vigorous stirring or shaking to maximize gas-liquid-solid phase contact. |
| Suboptimal Temperature or Solvent | The reaction rate is highly dependent on temperature and solvent polarity. Solution: Gently warm the reaction. For many hydrogenations, a temperature of 40-60°C can significantly increase the rate without promoting side reactions. Screen different solvents; methanol and ethanol are common choices for their ability to dissolve the substrate and hydrogen. |
Problem 2: Formation of Impurities and Side Products
| Possible Cause | Scientific Explanation & Recommended Solution |
| Incomplete Reduction (Hydroxylamine Intermediate) | The reduction of a nitro group proceeds via nitroso and hydroxylamine intermediates. If the reaction stalls, these species can remain, complicating purification. The accumulation of hydroxylamines is a known issue in industrial hydrogenations.[11] Solution: Increase reaction time or catalyst loading. Ensure adequate hydrogen supply. The addition of a catalytic amount of a vanadium compound has been shown to prevent the buildup of these intermediates.[11] |
| Over-reduction of the Pyridine Ring | While aromatic rings are generally stable, aggressive catalysts (like Rhodium or high-activity Raney Ni) under high pressure and temperature can lead to the saturation of the pyridine ring, forming piperidine derivatives. Solution: Use a less aggressive catalyst (Pd/C is often preferred for its selectivity). Reduce the hydrogen pressure and reaction temperature. Carefully monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
| Formation of Azo/Azoxy Compounds | Condensation reactions between the nitroso and hydroxylamine intermediates can form dimeric azo and azoxy impurities, which often present as colored byproducts. Solution: This is often a sign of localized hydrogen starvation on the catalyst surface. Improve stirring and ensure a consistent hydrogen supply. Using a co-catalyst like a vanadium compound can also suppress the formation of these byproducts.[11] |
Problem 3: Difficulty in Product Isolation/Purification
| Possible Cause | Scientific Explanation & Recommended Solution |
| Product Adsorbed to Catalyst | The amino and hydroxyl groups of the product can chelate or strongly adsorb to the surface of the catalyst, making filtration and recovery difficult and leading to yield loss. Solution: After filtration, wash the catalyst cake thoroughly with a polar solvent like methanol or ethanol. In some cases, washing with a slightly acidic or basic solution (e.g., methanol with a small amount of acetic acid or ammonia) can help displace the product from the catalyst surface. Be cautious, as this may also leach metal from the catalyst. |
| Product is Highly Water-Soluble | The presence of both an amino and a hydroxyl group makes the target molecule quite polar and potentially water-soluble, complicating extraction. Solution: If the reaction is performed in an aqueous or alcoholic medium, concentrate the filtrate under reduced pressure. The product may precipitate or can be isolated by recrystallization from a suitable solvent system (e.g., ethanol/water). If an extraction is necessary, use a more polar organic solvent like ethyl acetate or butanol and saturate the aqueous phase with NaCl to decrease the product's solubility. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Raney® Nickel Catalyzed Hydrogenation
This protocol describes a robust method using a cost-effective alternative catalyst for the reduction of 4-methyl-3-nitropyridin-2-ol.
Materials:
-
4-methyl-3-nitropyridin-2-ol (1 equivalent)
-
Raney® Nickel (approx. 10-20% by weight of starting material, aqueous slurry)
-
Ethanol or Methanol (reaction solvent)
-
Hydrogen gas (H₂)
-
Celite® (filter aid)
-
Parr Hydrogenation Apparatus or equivalent pressure vessel
Procedure:
-
Vessel Preparation: Add 4-methyl-3-nitropyridin-2-ol to the pressure vessel.
-
Catalyst Addition: Under a stream of nitrogen, carefully add the Raney® Nickel slurry. Safety Note: Raney Nickel is pyrophoric and must not be allowed to dry in the presence of air. Always handle as a slurry and under an inert atmosphere.[2][10]
-
Solvent Addition: Add ethanol or methanol to the vessel to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Inerting: Seal the reaction vessel. Purge the headspace with nitrogen gas 3-5 times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas 3-5 times. Pressurize the vessel to 50-100 psi with hydrogen.
-
Reaction: Begin vigorous stirring or shaking and heat the mixture to 40-50°C. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: Once hydrogen uptake ceases, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Safety Note: The catalyst on the filter pad is still highly reactive and pyrophoric. Do not allow it to dry. Quench the filter cake immediately and carefully with copious amounts of water.
-
Isolation: Wash the filter cake with additional solvent. Combine the filtrates and concentrate under reduced pressure. The crude this compound can then be purified by recrystallization (e.g., from ethanol/water).
Data Summary: Comparison of Alternative Catalytic Methods
The following table compares different catalytic approaches for related aminopyridine syntheses, providing a basis for catalyst selection.
| Catalyst System | Precursor Type | Amine Source | Typical Conditions | Reported Yield | Reference |
| Raney® Ni | Nitroarene / Nitrile | H₂ | 50-100 psi H₂, 40-50°C, MeOH/EtOH | High (often >90%) | [1] |
| Pd/C (10%) | Nitroarene | H₂ | 1-5 atm H₂, RT, MeOH/THF | 97% | [12] |
| Cu₂O / DMEDA | 2-Bromopyridine | aq. NH₃ | 60°C, 16h, Ethylene Glycol | 92% | [3] |
| ZnO | 4-Picoline-3-boronic acid | NH₄Cl | Room Temp, 6h, EtOH/H₂O | 84% | [4][5] |
| Ag₂O | 4-Picoline-3-boronic acid | aq. NH₃ | Room Temp, 1h, MeOH | High (not specified) | [4] |
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the standard workflow for the catalytic hydrogenation process described in Protocol 1.
Caption: General workflow for catalytic hydrogenation.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues during the synthesis.
Caption: Troubleshooting logic for catalytic hydrogenation.
References
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][12][13]Oxazin-2(3H)-Ones. (2025). ResearchGate. [Link]
-
Synthesis and members of 3-aminopyridin-2-one based fragment library. (n.d.). ResearchGate. [Link]
-
Synthesis of N-Substituted 3-Amino-2-pyridones. (2022). PubMed. [Link]
-
ChemInform Abstract: Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. (n.d.). ResearchGate. [Link]
-
Preparation method of 3-amino-4-methylpyridine. (2015). Eureka | Patsnap. [Link]
- Catalytic hydrogenation of nitriles. (n.d.).
-
2-Pyridone. (n.d.). chemeurope.com. [Link]
-
Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002). Hive Methods Discourse. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. (2013). NIH. [Link]
-
Raney Nickel. (n.d.). Common Organic Chemistry. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). NIH. [Link]
- Preparation method of 3-amino-4-methylpyridine. (n.d.).
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). PubMed. [Link]
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. (n.d.). ACS Publications. [Link]
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.).
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts. (n.d.). MDPI. [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). NIH. [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). beilstein-journals.org. [Link]
-
Raney nickel reductions. (n.d.). ias.ac.in. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing. [Link]
-
Synthesis of 2-pyridones. (n.d.). University of Bristol. [Link]
-
Strategies for 2-pyridones synthesis. (n.d.). ResearchGate. [Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. (n.d.). ResearchGate. [Link]
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Stack Exchange. [Link]
-
Raney Nickel (Ni-H). (2021). YouTube. [Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). ACS Publications. [Link]
-
Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]
-
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). NIH. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
Sources
- 1. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 2. Raney Nickel [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
workup procedure for reactions involving 3-Amino-4-methylpyridin-2-ol
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-Amino-4-methylpyridin-2-ol. This guide provides in-depth, field-tested answers to common challenges encountered during the workup and purification of reactions involving this versatile chemical intermediate. Our focus is on the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
A Critical First Look: Understanding the Unique Chemistry of this compound
Before diving into troubleshooting, it's essential to appreciate the two key chemical features of this compound that govern its behavior during workup procedures: tautomerism and its amphoteric nature .
-
Pyridone-Pyridinol Tautomerism: 2-Hydroxypyridines, like our target molecule, exist in a dynamic equilibrium with their 2-pyridone tautomer. For most 2-hydroxypyridines, the pyridone form is significantly more stable.[1] This is crucial because the two forms have different properties: the hydroxypyridinol form is aromatic and phenolic, while the pyridone form has an amide-like character. This equilibrium is influenced by solvent and pH.
-
Amphoteric Properties: This molecule is amphoteric, meaning it has both a basic site (the 3-amino group) and an acidic site (the 2-ol/pyridone N-H). This dual reactivity is the key to a successful extractive workup.
-
In acidic conditions (pH < ~2-3): Both the amino group and the pyridone oxygen will be protonated, forming a water-soluble cationic species.
-
In neutral conditions (pH ~5-9): The molecule is likely to exist as a neutral species or a zwitterion, with reduced water solubility.
-
In basic conditions (pH > ~11-12): The acidic N-H of the pyridone tautomer will be deprotonated, forming a water-soluble anionic species.
-
Understanding these pH-dependent transformations is fundamental to manipulating the compound's solubility for effective separation.
Physicochemical Properties Profile
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
| Appearance | Likely a solid (crystalline powder) | Based on similar aminopyridine structures.[2] |
| pKa (Acidic) | ~11-12 (Pyridone N-H) | Estimated based on the pKa of 2-pyridone. |
| pKa (Basic) | ~3-4 (Amino group) | Estimated based on substituted aminopyridines. |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO). Limited solubility in less polar solvents (EtOAc, CH₂Cl₂). pH-dependent solubility in water. | Inferred from its polar functional groups. |
| Tautomerism | Exists in equilibrium between the 2-ol and 2-one forms, with the pyridone form generally favored. | [1] |
Troubleshooting and FAQs
This section addresses common issues encountered during the workup of reactions involving this compound in a practical, question-and-answer format.
Q1: My product is lost in the aqueous layer during extraction. How can I recover it?
This is the most common issue and directly relates to the compound's amphoteric nature. Your product's location (organic vs. aqueous layer) is entirely dependent on the pH of the aqueous phase.
Causality: If you performed an extraction with an acidic solution (e.g., 1M HCl), you protonated the basic amino group, forming a water-soluble salt. Conversely, a strongly basic wash (e.g., 1M NaOH) would deprotonate the pyridone N-H, also forming a water-soluble salt.
Solution: The pH-Adjusted Extraction Protocol
The key is to adjust the aqueous layer to a pH where the molecule is neutral, minimizing its water solubility and maximizing its affinity for the organic layer. This pH is known as the isoelectric point.
Step-by-Step Recovery Protocol:
-
Combine Aqueous Layers: Collect all aqueous layers from your initial workup that may contain the product.
-
Cool the Solution: Place the combined aqueous layers in an ice bath. This will help control any heat generated during neutralization and can decrease the solubility of your product, aiding precipitation or extraction.
-
Adjust pH to Neutral: Slowly add a neutralizing agent while monitoring the pH with a pH meter or pH paper.
-
If your aqueous layer is acidic , add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH dropwise. NaHCO₃ is often preferred as it is less harsh and the CO₂ evolution provides a visual cue. Aim for a final pH between 7 and 8.
-
If your aqueous layer is basic , add a dilute acid like 1M HCl or a saturated solution of ammonium chloride (NH₄Cl) dropwise. Aim for a final pH between 7 and 8.
-
-
Observe for Precipitation: As you approach the isoelectric point, your product may precipitate out of the solution as a solid. If it does, you can collect it via vacuum filtration.
-
Extract the Product: Whether or not a precipitate forms, the neutral product should now be extractable. Extract the neutralized aqueous solution multiple times with a suitable organic solvent. Dichloromethane (CH₂Cl₂) or a 3:1 mixture of Chloroform/Isopropanol is often effective for polar compounds.
-
Combine and Dry: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Q2: I'm struggling with emulsions during my liquid-liquid extractions. What can I do?
Emulsions are common when working with polar, amphoteric molecules that can act as surfactants.
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that can interact with both the aqueous and organic phases. Your product, especially when near its isoelectric point, can cause this.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.
-
Filtration: Filter the entire emulsion through a pad of Celite® or glass wool.
-
Solvent Addition: Add a small amount of a different solvent. For example, if you are using ethyl acetate, adding a little methanol might help.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
Q3: My compound streaks badly during silica gel column chromatography. How can I achieve better separation?
The polar amino and pyridone groups interact very strongly with the acidic silica gel, leading to poor peak shape and difficult separation.
Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly adsorb basic compounds like amines. The polar nature of the pyridone also contributes to this strong interaction.
Solutions for Improved Chromatography:
-
Solvent System Modification:
-
Add a Basic Modifier: For basic compounds, adding a small amount of a base to your eluent can dramatically improve peak shape. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your solvent system (e.g., Dichloromethane/Methanol). The modifier competes with your compound for the active sites on the silica.
-
Use a More Polar Solvent System: A gradient elution starting from a less polar mixture (e.g., 100% Ethyl Acetate) and gradually increasing to a more polar one (e.g., 9:1 Ethyl Acetate/Methanol) can be effective.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III for best results.
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is used. Your polar compound will elute earlier.
-
Workflow for Column Chromatography
Caption: Decision workflow for troubleshooting column chromatography.
Q4: How can I effectively recrystallize my product to get high purity?
Recrystallization is an excellent final purification step for solid compounds. The challenge is finding a suitable solvent or solvent system.
Causality: A good recrystallization solvent should dissolve your compound poorly at low temperatures but well at high temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Protocol for Selecting a Recrystallization Solvent:
-
Small-Scale Testing: Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Solvent Screening: To each tube, add a different solvent dropwise at room temperature. Test a range of solvents from polar to non-polar (e.g., water, ethanol, ethyl acetate, toluene, hexanes).
-
If the compound dissolves immediately at room temperature, that solvent is unsuitable on its own.
-
If the compound is insoluble at room temperature, heat the test tube. If it dissolves when hot, this is a promising candidate solvent.
-
-
Cooling and Crystallization: Allow the tubes where the compound dissolved upon heating to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good solvent.
-
Developing a Solvent System: If no single solvent works, try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (one it's very soluble in, e.g., methanol) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in, e.g., water or hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.
Commonly successful systems for polar molecules include:
-
Ethanol/Water
-
Methanol/Diethyl Ether
-
Ethyl Acetate/Hexanes
Visualizing the Workup Strategy
The following diagram outlines the logical flow for an extractive workup based on controlling the pH to isolate your amphoteric product.
Caption: pH-based extractive workup workflow.
References
-
PubChem. 3-Amino-4-picoline. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
-
ACS Publications. Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Organic Process Research & Development. Available at: [Link]
-
ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. Preparation method of 3-amino-4-methylpyridine.
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]
-
AIP Publishing. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. Available at: [Link]
Sources
Validation & Comparative
The Analytical Challenge: Tautomerism in 3-Amino-4-methylpyridin-2-ol
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 3-Amino-4-methylpyridin-2-ol: A Comparative Approach
In the landscape of medicinal chemistry and materials science, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of rigorous research. This compound is a substituted pyridine derivative whose structural complexity, particularly its potential for tautomerism, necessitates a robust analytical approach. This guide provides a detailed examination of its structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, framed from the perspective of a senior application scientist. We will delve into the causality behind experimental choices, present and interpret spectral data, and compare the insights gained from NMR with those from alternative analytical techniques.
Substituted 2-hydroxypyridines are known to exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is crucial as it dictates the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its biological activity and physical properties. The analysis of this compound must, therefore, not only confirm the connectivity of the atoms but also identify the predominant tautomeric form in solution.
Caption: A generalized workflow for NMR-based structural elucidation.
Spectral Interpretation and Analysis
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
| 1-NH | 10.5 - 12.0 | broad singlet (br s) | - | This is the proton on the ring nitrogen in the pyridone tautomer. Its chemical shift is highly variable and concentration-dependent. Expected to be a broad signal due to quadrupole effects from the ¹⁴N nucleus and chemical exchange. |
| H6 | 7.2 - 7.5 | doublet (d) | JH6-H5 ≈ 6-8 Hz | This proton is adjacent to the ring nitrogen and deshielded. It couples with the proton at the 5-position. |
| H5 | 6.0 - 6.3 | doublet (d) | JH5-H6 ≈ 6-8 Hz | This proton is coupled to H6. Its upfield shift relative to H6 is due to its position relative to the carbonyl and amino groups. |
| 3-NH₂ | 4.5 - 5.5 | broad singlet (br s) | - | The amino group protons are labile and often appear as a broad signal. Their chemical shift can vary with temperature and concentration. This signal will disappear upon D₂O exchange. |
| 4-CH₃ | 2.0 - 2.3 | singlet (s) | - | The methyl group protons are not coupled to any other protons, hence they appear as a singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆, Proton-Decoupled)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C2 | 160 - 165 | This is the carbonyl carbon (C=O) of the pyridone tautomer, making it the most downfield signal. In the pyridin-2-ol tautomer, this carbon (C-OH) would be shifted upfield to ~155-160 ppm. |
| C4 | 145 - 150 | This is a quaternary carbon attached to the methyl group. Its chemical shift is influenced by the adjacent nitrogen and the C=C bond. |
| C6 | 135 - 140 | This carbon is adjacent to the ring nitrogen and is deshielded. |
| C3 | 118 - 125 | This quaternary carbon is attached to the electron-donating amino group, which shifts it upfield. |
| C5 | 105 - 110 | This carbon is significantly shielded due to the combined electron-donating effects of the ring nitrogen (in the pyridone form) and the ortho-amino group. |
| 4-CH₃ | 15 - 20 | This is a typical chemical shift for a methyl group attached to an aromatic ring. [1] |
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a comprehensive analysis is best supported by orthogonal techniques. [4]
| Technique | Information Provided for this compound | Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Definitive atom connectivity, stereochemistry, and tautomeric state. Provides detailed information on the electronic environment of every proton and carbon. | Unambiguous structure determination in solution. Can quantify mixtures of isomers/tautomers. | Lower sensitivity compared to MS. Requires relatively pure sample (>5 mg). |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. The molecular formula is C₆H₈N₂O, with a monoisotopic mass of 124.0637 Da. Fragmentation patterns can confirm structural motifs. | Extremely high sensitivity (picogram to femtogram). Provides molecular formula with high-resolution MS. | Does not distinguish between isomers or tautomers. Provides limited connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. [1]Key expected absorptions: ~3300-3450 cm⁻¹ (N-H stretches), ~3100-3200 cm⁻¹ (ring N-H stretch), ~1650-1680 cm⁻¹ (C=O stretch of pyridone), ~1550-1620 cm⁻¹ (C=C and C=N ring stretches). | Fast, non-destructive, and requires minimal sample preparation. Excellent for confirming the presence of key functional groups (e.g., C=O vs. O-H). | Provides limited information on the overall carbon skeleton. Spectra can be complex and peak overlap is common. |
This multi-technique approach provides a self-validating system for structural confirmation, a hallmark of trustworthy and authoritative scientific practice.
Conclusion
The structural analysis of this compound serves as an excellent model for the rigorous application of modern spectroscopic techniques. ¹H and ¹³C NMR, when applied with a clear understanding of underlying chemical principles like tautomerism and substituent effects, provide an unparalleled depth of structural information. By predicting the spectral data based on established knowledge and complementing it with insights from mass spectrometry and IR spectroscopy, researchers can achieve an unambiguous and robust characterization of the molecule. This guide underscores the importance of a logical, multi-faceted analytical workflow to ensure the scientific integrity required in research and drug development.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. (2024). Available from: [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]
-
Danil de Namor, A. F., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society. Available from: [Link]
-
Shinde, D. B., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56, 172-181. Available from: [Link]
-
Balogh, M. P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Available from: [Link]
-
University of California, Irvine. Interpreting NMR Spectra Examples. Available from: [Link]
-
PubChem. 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-4-methylpyridin-2-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified compounds is a cornerstone of innovation. Mass spectrometry stands as a powerful analytical technique in this endeavor, providing not only molecular weight information but also a fragmentation fingerprint that aids in confirming molecular structure. This guide offers an in-depth technical examination of the predicted mass spectrometry fragmentation of 3-Amino-4-methylpyridin-2-ol and compares it with the experimentally-derived fragmentation patterns of its structural isomers and related analogues.
Introduction to this compound and its Structural Context
This compound is a substituted pyridine derivative. The presence of an amino group, a methyl group, and a hydroxyl group on the pyridine ring suggests a rich fragmentation pattern under mass spectrometric analysis. It is important to note that pyridin-2-ol exists in tautomeric equilibrium with its corresponding pyrid-2-one form. This tautomerism can significantly influence the fragmentation pathways. For the purpose of this guide, we will consider the fragmentation of both tautomers.
Due to the limited availability of direct experimental mass spectra for this compound in the public domain, this guide will first propose a theoretical fragmentation pathway based on established principles of mass spectrometry. This prediction will then be juxtaposed with the known fragmentation patterns of closely related compounds to provide a robust comparative analysis.
Predicted Fragmentation Pathways of this compound
The molecular weight of this compound (C₆H₈N₂O) is 124.14 g/mol . Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺˙) at m/z 124.
The fragmentation of this molecular ion is anticipated to be driven by the presence of the amino, methyl, and hydroxyl/oxo functional groups, as well as the stability of the pyridine ring.
Key Predicted Fragmentation Reactions:
-
Loss of a Hydrogen Radical ([M-1]⁺): The initial loss of a hydrogen radical is a common fragmentation step, particularly from the amino or methyl group, leading to a fragment at m/z 123.
-
Loss of Carbon Monoxide ([M-28]⁺˙): The pyridin-2-one tautomer can readily lose a molecule of carbon monoxide (CO) via a ring contraction or rearrangement, a characteristic fragmentation for 2-pyridones. This would result in a fragment ion at m/z 96.
-
Loss of a Methyl Radical ([M-15]⁺): Cleavage of the C-C bond between the pyridine ring and the methyl group would result in the loss of a methyl radical (•CH₃), producing a fragment ion at m/z 109.
-
Loss of Ammonia ([M-17]⁺˙): The amino group can be eliminated as a neutral ammonia molecule (NH₃), particularly if a hydrogen atom is abstracted from an adjacent position, leading to a fragment at m/z 107.
-
Ring Cleavage: The pyridine ring itself can undergo fragmentation, often initiated by the loss of HCN or related neutral molecules, leading to a variety of smaller fragment ions.
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted primary fragmentation pathways of this compound.
Comparative Fragmentation Analysis
To validate and contextualize the predicted fragmentation, we will now compare it with the known mass spectra of three related compounds: 3-Amino-4-methylpyridine, 2-Amino-4-methylpyridine, and 4-methylpyridin-2-ol. The positional differences of the functional groups in these isomers are expected to result in distinct fragmentation patterns, providing valuable insights for structural differentiation.[1]
3-Amino-4-methylpyridine
-
Molecular Weight: 108.14 g/mol (C₆H₈N₂)[2]
-
Molecular Ion: m/z 108
The mass spectrum of 3-Amino-4-methylpyridine shows a prominent molecular ion peak at m/z 108. Key fragments and their relative intensities are detailed in the table below. The loss of a hydrogen radical to form the [M-1]⁺ ion at m/z 107 is a significant fragmentation pathway. Another notable fragment is observed at m/z 80, corresponding to the loss of HCN (27 Da) from the [M-1]⁺ ion or the loss of an ethyl radical (28 Da) from the molecular ion, likely involving ring rearrangement.
| Fragment (m/z) | Relative Intensity (%) | Proposed Structure/Loss |
| 108 | 100.0 | [M]⁺˙ |
| 107 | 24.1 | [M-H]⁺ |
| 80 | 42.0 | [M-H-HCN]⁺ or [M-C₂H₄]⁺ |
| 53 | 11.9 | Further fragmentation |
Data sourced from ChemicalBook MS Spectrum for 3-Amino-4-methylpyridine (CAS 3430-27-1).
2-Amino-4-methylpyridine
-
Molecular Weight: 108.14 g/mol (C₆H₈N₂)[3]
-
Molecular Ion: m/z 108
The isomeric 2-Amino-4-methylpyridine also presents a strong molecular ion peak at m/z 108. However, its fragmentation pattern differs in the relative abundances of its fragments. A prominent fragment is seen at m/z 80. The base peak is the molecular ion itself.
| Fragment (m/z) | Relative Intensity (%) | Proposed Structure/Loss |
| 108 | 100.0 | [M]⁺˙ |
| 107 | 3.2 | [M-H]⁺ |
| 81 | 29.6 | [M-HCN-H]⁺ |
| 80 | 60.0 | [M-HCN]⁺˙ |
| 53 | 11.5 | Further fragmentation |
Data sourced from ChemicalBook MS Spectrum for 4-Methylpyridin-2-amine (CAS 695-34-1).
The differing relative intensities of the [M-H]⁺ and other fragment ions between the 3-amino and 2-amino isomers highlight how the position of the amino group influences fragmentation pathways.
4-methylpyridin-2-ol (4-methyl-2(1H)-pyridinone)
-
Molecular Weight: 109.13 g/mol (C₆H₇NO)
-
Molecular Ion: m/z 109
This compound, existing in tautomeric equilibrium, provides insight into the fragmentation of the pyridin-2-ol/one ring system. A key fragmentation pathway for 2-pyridones is the loss of carbon monoxide (CO). Therefore, a significant fragment at m/z 81 ([M-CO]⁺˙) would be expected. The mass spectrum of the N-methylated analogue, 1-methyl-2-pyridone, shows a base peak at the molecular ion (m/z 109) and a significant fragment at m/z 80, corresponding to the loss of formyl radical (CHO). This suggests that for 4-methylpyridin-2-ol, the loss of CO from the pyridone tautomer is a highly probable and characteristic fragmentation.
| Fragment (m/z) | Relative Intensity (%) | Proposed Structure/Loss |
| 109 | 100.0 | [M]⁺˙ |
| 81 | High | [M-CO]⁺˙ |
| 80 | Significant | [M-CHO]⁺ |
Fragmentation pattern predicted based on known behavior of 2-pyridones.
The following diagram illustrates the comparative fragmentation pathways.
Sources
A Comparative Guide to the Synthesis of 3-Amino-4-methylpyridin-2-ol for Pharmaceutical Research
Executive Summary
3-Amino-4-methylpyridin-2-ol, a pyridinone-class heterocyclic compound, is a valuable building block in medicinal chemistry, notably as a precursor to non-nucleoside reverse transcriptase inhibitors. The inherent value of this scaffold necessitates robust and efficient synthetic routes amenable to both laboratory-scale discovery and industrial-scale production. This guide provides a critical comparison of three distinct synthetic strategies, evaluating them on criteria of yield, safety, scalability, and starting material accessibility. We will explore a classical nitration-based approach, a multi-step construction from acyclic precursors, and a modern catalytic method utilizing a boronic acid intermediate. Each route is presented with a detailed protocol, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.
Introduction: The Significance of the 3-Amino-2-pyridone Scaffold
The this compound core is a "privileged scaffold" in drug discovery. It exists in tautomeric equilibrium with its 2-pyridone form, which typically predominates. This structure is a key intermediate in the synthesis of pharmaceuticals, most notably Nevirapine, an essential medicine for the treatment of HIV-1.[1][2] The efficiency, safety, and cost-effectiveness of its synthesis directly impact the accessibility of such critical drugs.
This guide dissects three primary synthetic paradigms for obtaining this crucial intermediate, providing the detailed, evidence-based analysis required for informed decision-making in a research and development setting.
Route 1: The Classical Picoline Nitration Pathway
This long-established route begins with a readily available starting material, 4-picoline (4-methylpyridine), and introduces the required functional groups through classical aromatic chemistry. The key transformation is the electrophilic nitration of a picoline derivative, followed by reduction of the nitro group.
Reaction Scheme & Mechanism
The overall pathway involves the nitration of 2-hydroxy-4-picoline (the tautomer of 4-methylpyridin-2-one), which is itself derived from 2-amino-4-picoline.
-
Nitration: The core of this route is the nitration of the pyridine ring. This is a classic electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺). The hydroxyl group at the 2-position is an activating, ortho-, para-director. However, the pyridine nitrogen is a strong deactivator. This leads to a significant drawback: the reaction often yields a mixture of 3-nitro and 5-nitro isomers, complicating purification and reducing the yield of the desired product.[1][3][4]
-
Reduction: The resulting 4-methyl-3-nitropyridin-2-ol is then reduced to the target this compound. Catalytic hydrogenation is the most common and efficient method. A catalyst, typically palladium on carbon (Pd/C), facilitates the reduction of the nitro group to an amine using hydrogen gas or a transfer hydrogenation reagent.[5][6]
Experimental Protocol (Representative)
Step 1a: Synthesis of 2-Hydroxy-4-methyl-3(5)-nitropyridine
-
Warning: This procedure involves strong acids and nitrating agents, which are highly corrosive and can lead to exothermic, potentially "run-away" reactions if not controlled.[1][2][3] All operations must be conducted in a certified fume hood with appropriate personal protective equipment.
-
To a stirred solution of concentrated sulfuric acid (10 mL), cool to 0-5 °C in an ice bath.
-
Slowly add 2-hydroxy-4-picoline (2.18 g, 0.02 mol). Maintain the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.5 mL, ~0.036 mol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the picoline solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours, then heat to 95 °C for 2 hours.[7]
-
Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.
-
Neutralize the solution to pH 7 with a concentrated ammonium hydroxide solution while cooling.
-
The precipitated solid, a mixture of 3-nitro and 5-nitro isomers, is collected by vacuum filtration, washed with cold water, and dried.
Step 1b: Catalytic Hydrogenation to this compound
-
The crude nitro-pyridone mixture (1.54 g, 0.01 mol) is dissolved in ethanol (50 mL) in a hydrogenation vessel.
-
10% Palladium on carbon (Pd/C, 150 mg, ~10 mol%) is carefully added.
-
The vessel is purged with nitrogen, then filled with hydrogen gas to a pressure of 50 psi.
-
The mixture is shaken or stirred vigorously at room temperature for 6-8 hours, or until hydrogen uptake ceases.
-
The reaction is carefully vented and purged with nitrogen.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
Workflow Diagram
Caption: Workflow for the Picoline Nitration Pathway.
Advantages & Disadvantages
-
Advantages:
-
Utilizes inexpensive and readily available starting materials (4-picoline derivatives).
-
Employs well-understood, classical chemical transformations.
-
-
Disadvantages:
-
Poor Regioselectivity: The nitration step produces a mixture of 3- and 5-nitro isomers, which requires separation and lowers the effective yield.[1][3]
-
Safety Hazards: The use of concentrated nitric and sulfuric acids at elevated temperatures poses a significant risk of thermal runaway, making large-scale synthesis particularly dangerous.[2][3]
-
Harsh Conditions: The reaction conditions are harsh and require specialized equipment to handle corrosive materials safely.
-
Route 2: Ring Construction from Acyclic Precursors
This strategy builds the pyridinone ring from simple, non-cyclic starting materials. A notable example starts from malononitrile and acetone, progressing through several intermediates to form a chlorinated pyridine derivative, which is then converted to the final product.
Reaction Scheme & Mechanism
This multi-step synthesis involves a Knoevenagel condensation, cyclization, chlorination, hydrolysis, and finally a Hofmann rearrangement.
-
Ring Formation: The synthesis begins by reacting malononitrile and acetone to form isopropylidenemalononitrile. This intermediate is then condensed with an orthoformate and cyclized in the presence of an acid to form the pyridone ring, specifically 2-hydroxy-4-methyl-3-cyanopyridine.[1]
-
Chlorination: The 2-hydroxy group is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as it activates the molecule for subsequent transformations.[1][2]
-
Amide Formation: The nitrile group (-CN) on the 2-chloro-4-methyl-3-cyanopyridine is hydrolyzed to a carboxamide (-CONH₂) using concentrated sulfuric acid.[1][8]
-
Hofmann Rearrangement: The 3-carboxamide is converted to the 3-amino group via the Hofmann rearrangement, using a solution of bromine or chlorine in sodium hydroxide. This reaction proceeds via a nitrene intermediate to yield 3-amino-2-chloro-4-methylpyridine.[1][8]
-
Hydrolysis: The final step involves the hydrolysis of the 2-chloro group back to a 2-hydroxy group to yield the target molecule. This is typically achieved by heating in an aqueous acidic or basic solution.
Experimental Protocol (Representative)
Step 2a: Synthesis of 2-Chloro-4-methyl-3-pyridinecarboxamide
-
A multi-step synthesis starting from malononitrile, acetone, triethyl orthoformate, and ammonia is performed as described in the literature to obtain 2-hydroxy-4-methyl-3-cyanopyridine.[1]
-
To a flask is added 2-hydroxy-4-methyl-3-cyanopyridine (13.4 g, 0.1 mol) and phosphorus oxychloride (POCl₃, 50 mL). The mixture is refluxed for one hour. Excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured into ice water, and the resulting solid, 2-chloro-4-methyl-3-cyanopyridine, is filtered and dried.[1]
-
The dried 2-chloro-4-methyl-3-cyanopyridine (15.2 g, 0.1 mol) is added to stirred, concentrated sulfuric acid (30 mL) at 90 °C. The mixture is heated to 100 °C for three hours.[8]
-
The reaction is cooled, and water is added. The precipitated solid is filtered, washed with water, and dried to give 2-chloro-4-methyl-3-pyridinecarboxamide.[8]
Step 2b: Hofmann Rearrangement and Hydrolysis
-
A solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL) is cooled to 0 °C. Bromine (5.3 g, 0.033 mol) is added slowly to form a sodium hypobromite solution.
-
The 2-chloro-4-methyl-3-pyridinecarboxamide (17.0 g, 0.1 mol) is added to the cold hypobromite solution. The mixture is heated to ~70 °C for one hour.
-
After cooling, the mixture is extracted with an organic solvent like methylene chloride. The organic layers are combined, dried, and concentrated to yield 3-amino-2-chloro-4-methylpyridine.
-
This intermediate is then refluxed in 2 M hydrochloric acid for 4-6 hours. The solution is cooled and neutralized with sodium carbonate to precipitate the final product, this compound.
Workflow Diagram
Caption: Workflow for the Catalytic Boronic Acid Pathway.
Advantages & Disadvantages
-
Advantages:
-
High Yield and Selectivity: The amination step is highly efficient and regioselective, avoiding isomeric byproducts. [9][10] * Mild Conditions: The reaction proceeds at room temperature, enhancing safety and reducing energy costs. [9] * Shortened Route: The initial amination is a single, high-yielding step to a key intermediate.
-
-
Disadvantages:
-
Starting Material Cost: 4-methylpyridine-3-boronic acid is significantly more expensive than 4-picoline, which may be a limiting factor for large-scale production.
-
Multi-step Oxidation: The subsequent hydroxylation of 3-amino-4-methylpyridine to the final 2-pyridone is not a trivial single step and adds complexity to the overall process.
-
Catalyst Removal: Requires filtration to remove the metal catalyst.
-
Comparative Analysis
To facilitate a direct comparison, the key attributes of each synthetic route are summarized below.
| Feature | Route 1: Picoline Nitration | Route 2: Ring Construction | Route 3: Catalytic Amination |
| Starting Materials | 2-Hydroxy-4-picoline | Malononitrile, Acetone | 4-Methylpyridine-3-boronic acid |
| Key Reagents | HNO₃, H₂SO₄, Pd/C, H₂ | POCl₃, H₂SO₄, Br₂, NaOH | Cu₂O, NH₃, H₂O₂ |
| Number of Steps | 2-3 (from picoline derivative) | ~5-6 | 2-3 |
| Overall Yield | Low to Moderate (due to isomerism) | Moderate | High (amination step >90%) |
| Safety Concerns | High (Thermal runaway risk) | High (Corrosive/toxic reagents) | Moderate (Peroxides) |
| Scalability | Poor (due to safety) | Moderate (long process) | Good (mild conditions) |
| Key Advantage | Inexpensive starting material | Avoids direct nitration | High yield and selectivity |
| Key Disadvantage | Hazardous, poor selectivity | Long, multi-step process | Expensive starting material |
Conclusion and Recommendations
The choice of synthesis route for this compound is a trade-off between starting material cost, operational safety, and overall efficiency.
-
Route 1 (Picoline Nitration) , while classic, is largely unsuitable for modern pharmaceutical manufacturing due to its significant safety hazards and poor selectivity. It may find limited use in academic settings for small-scale synthesis where cost is the primary driver.
-
Route 2 (Ring Construction) offers a viable, albeit lengthy, alternative that provides excellent regiochemical control. This pathway is suitable for laboratories that require unambiguous synthesis and wish to avoid the direct nitration of a pyridine ring, but its multi-step nature makes it less ideal for large-scale production.
-
Route 3 (Catalytic Amination) represents the most modern and elegant approach. The initial amination step is exceptionally efficient, safe, and high-yielding. While the cost of the boronic acid starting material is a current drawback, this route holds the most promise for future industrial applications, particularly if the cost of boronic acids decreases or if the subsequent hydroxylation step can be further optimized into a one-pot procedure.
For drug development professionals, Route 3 is the recommended focus for process development and optimization . Its mild conditions, high selectivity, and operational simplicity align best with the principles of green and efficient chemistry that are paramount in the pharmaceutical industry.
References
-
Grozinger, K. G., et al. (1995). A new and regioselective synthesis of 2-chloro-3-amino-4-picoline. Journal of Heterocyclic Chemistry, 32(1), 259-263. (As cited in)[1][3]
-
Zhang, P., et al. (1995). A practical synthesis of 2-chloro-3-amino-4-methylpyridine. Tetrahedron, 51(48), 13177-13184. (As cited in)[2][3]
- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Preparation method of 3-amino-4-methylpyridine. CN104356057A.
- Boehringer Ingelheim Pharmaceuticals, Inc. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
-
Grozinger, K. G., et al. (1995). J. Heterocyclic Chem., 32, 259. (As cited in)[4]
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley and Sons, New York. (As cited in)[5]
-
Li, G., et al. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 41(15), 7335-7342. [Link]
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- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 6. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Aminopyridine Scaffolds: 3-Amino-4-methylpyridin-2-ol Analogs and Isomeric Congeners
Introduction: The Versatile Aminopyridine Core in Drug Discovery
For researchers, scientists, and drug development professionals, the pyridine ring represents a privileged scaffold, a foundational structure in a multitude of biologically active compounds. Its inherent aromaticity, coupled with the nitrogen atom's ability to act as a hydrogen bond acceptor, provides a versatile template for molecular design. The introduction of an amino group to this ring system further enhances its chemical diversity and biological relevance, giving rise to the aminopyridine class of compounds. These molecules have demonstrated a wide spectrum of pharmacological activities, from enzyme inhibition to antioxidant effects.
This guide provides an in-depth technical comparison of the biological activities of aminopyridine derivatives, with a particular focus on the structural nuances that dictate their function. While direct experimental data on 3-Amino-4-methylpyridin-2-ol is limited in publicly accessible literature, we will explore the activities of its close analogs and isomeric counterparts, specifically the 3-aminopyridin-2-one and 2-aminopyridine scaffolds. By examining their differential effects on key biological targets such as nitric oxide synthases (NOS), phosphodiesterases (PDEs), and their capacity as antioxidants, we aim to elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential.
Comparative Biological Activities: A Tale of Two Isomers
The seemingly subtle shift of the amino group from the 2-position to the 3-position, along with the presence of a hydroxyl group at the 2-position (often existing in tautomeric equilibrium with the pyridin-2-one form), dramatically alters the molecule's electronic and steric properties. This, in turn, dictates its preferred interactions with biological macromolecules. Here, we compare the prominent activities observed for these two isomeric aminopyridine frameworks.
Inhibition of Nitric Oxide Synthases (NOS): The Prominence of the 2-Aminopyridine Scaffold
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, regulated by three main NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] Overproduction of NO by nNOS is implicated in neurodegenerative diseases, making selective nNOS inhibitors highly sought after.[2] The 2-aminopyridine moiety has emerged as a potent pharmacophore for selective nNOS inhibition.
The primary amino group at the 2-position is crucial for anchoring the inhibitor within the NOS active site, where it can form key hydrogen bond interactions. The 4-methyl group and substitutions at the 6-position of the pyridine ring have been extensively explored to enhance potency and selectivity.
Key Structure-Activity Relationship Insights for 2-Aminopyridine NOS Inhibitors:
-
2-Amino Group: Essential for binding to the active site.
-
6-Position Substitution: Tolerates a variety of substituents, which can be modified to improve potency and selectivity. For instance, the introduction of a fluoropropyl group at this position has yielded potent iNOS inhibitors.[1]
-
4-Methyl Group: Often contributes to favorable interactions within the enzyme's active site.
Phosphodiesterase (PDE) Inhibition: The Rise of 3-Aminopyridin-2-one Analogs
Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[3] Inhibition of specific PDE isoforms, such as PDE4, has proven to be a valuable therapeutic strategy for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis.[4] The 3-aminopyridin-2-one scaffold has been identified as a promising core for the development of potent and selective PDE inhibitors.
In this scaffold, the pyridin-2-one ring acts as a key structural element, while modifications at the 3-amino and 5-positions are crucial for modulating inhibitory activity and selectivity against different PDE isoforms.
Key Structure-Activity Relationship Insights for 3-Aminopyridin-2-one PDE Inhibitors:
-
3-Amino Group: Functionalization of this group can significantly enhance inhibitory activity.
-
5-Position Substitution: Introduction of substituted heteroaromatic rings at this position is a key strategy for achieving selectivity over related kinases.[5]
-
Pyridin-2-one Core: Provides the fundamental framework for interaction with the PDE active site.
Antioxidant and Cytoprotective Activities: A Common Thread
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. Both 2-aminopyridine and 3-aminopyridin-2-one derivatives have demonstrated the ability to scavenge free radicals and protect cells from oxidative damage.
The antioxidant capacity of these compounds is often attributed to the ability of the amino and hydroxyl groups to donate a hydrogen atom to neutralize free radicals. The overall electronic properties of the pyridine ring, influenced by the position and nature of substituents, play a significant role in their antioxidant potential. For example, certain 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones have shown notable antiradical activity against DPPH and ABTS radicals.[6]
Quantitative Comparison of Biological Activities
The following tables summarize the reported inhibitory concentrations (IC50) for representative analogs of the 2-aminopyridine and 3-aminopyridin-2-one scaffolds against their respective primary targets. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity of 2-Aminopyridine Analogs against Nitric Oxide Synthase (NOS) Isoforms
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| 2-Amino-4-methylpyridine | Murine iNOS | 193 ± 38 | - | [1] |
| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Murine iNOS | 220 ± 25 | - | [1] |
| 6-(3-Fluoropropyl)-4-methylpyridin-2-amine | Murine iNOS | 57.6 ± 5.3 | - | [1] |
| Compound 14j (a 2-aminopyridine derivative) | Human nNOS | 13 | 1761-fold vs human eNOS | [7] |
Table 2: Inhibitory Activity of 3-Aminopyridin-2-one and Related Analogs against Phosphodiesterases (PDEs)
| Compound | Target | IC50 (µM) | Reference |
| Roflumilast (PDE4 Inhibitor) | PDE4 | 0.0008 | [3] |
| Cilomilast (PDE4 Inhibitor) | PDE4 | 0.12 | [3] |
| Compound 14 (5-anilino-pyrimidine-2,4-dione) | PDE4 | 6.54 | [4] |
| Compound 15 (5-anilino-pyrimidine-2,4-dione analog) | PDE4 | 5.72 | [4] |
| Compound 7v (3-aminopyrid-2-one derivative) | Itk (a kinase) | 0.007 (Ki) | [5] |
Experimental Methodologies: A Guide to Assay Implementation
To ensure the trustworthiness and reproducibility of the presented data, this section details the step-by-step methodologies for key in vitro assays used to evaluate the biological activities of these aminopyridine analogs.
Nitric Oxide Synthase (NOS) Inhibition Assay
The following protocol provides a general framework for assessing the inhibitory activity of compounds against NOS isoforms. Specific details may vary based on the enzyme source and detection method.
Principle: The assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by the NOS enzyme. The amount of radiolabeled citrulline produced is proportional to the enzyme activity.
Workflow Diagram:
Caption: Workflow for a radiometric NOS inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT).
-
Prepare a solution of L-[³H]arginine of known specific activity.
-
Prepare a cofactor solution containing NADPH, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), FAD, and FMN.
-
Dilute the purified NOS enzyme (nNOS, eNOS, or iNOS) to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To each well of a microplate, add the assay buffer, cofactor solution, and NOS enzyme.
-
Add the test compound or vehicle control to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the L-[³H]arginine solution.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop buffer (e.g., containing EDTA).
-
-
Data Analysis:
-
Separate the radiolabeled L-citrulline from unreacted L-arginine using a cation-exchange resin (e.g., Dowex 50W-X8).
-
Quantify the amount of L-[³H]citrulline in the eluate using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Phosphodiesterase 4 (PDE4) Inhibition Assay
The following protocol outlines a common method for measuring PDE4 inhibition, often utilizing a fluorescence polarization (FP) format.
Principle: This assay is based on the competition between a fluorescently labeled cAMP derivative and unlabeled cAMP for the PDE4 active site. Inhibition of PDE4 results in less of the fluorescent substrate being hydrolyzed, leading to a change in the fluorescence polarization signal.
Workflow Diagram:
Caption: Workflow for a fluorescence polarization-based PDE4 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl buffer with MgCl2 and a bovine serum albumin).
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Dilute purified human recombinant PDE4 enzyme to the appropriate concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, PDE4 enzyme, and the test compounds or vehicle control.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent cAMP substrate.
-
Incubate the plate at room temperature for a defined time, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percentage of inhibition based on the FP signal of the controls (no enzyme and no inhibitor).
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Antioxidant Activity Assays (DPPH & ABTS)
These are common and straightforward spectrophotometric assays to evaluate the radical scavenging potential of compounds.[8]
Principle: Both assays rely on the ability of an antioxidant to reduce a stable colored radical (DPPH• or ABTS•+), leading to a decrease in absorbance at a specific wavelength.[8][9]
Workflow Diagram:
Caption: General workflow for DPPH and ABTS radical scavenging assays.
Step-by-Step Protocol (DPPH Assay):
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid).[8]
-
-
Assay Procedure:
-
Add a specific volume of the test compound or standard to a microplate well.
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Data Analysis:
-
Measure the absorbance at approximately 517 nm.[8]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[8]
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Step-by-Step Protocol (ABTS Assay):
-
Reagent Preparation:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[8]
-
Dilute the ABTS•+ solution with ethanol or buffer to obtain an absorbance of ~0.7 at 734 nm.
-
Prepare serial dilutions of the test compounds and a standard.
-
-
Assay Procedure:
-
Add the test compound or standard to a microplate well.
-
Add the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Conclusion: Navigating the Chemical Space of Aminopyridines
This guide has illuminated the diverse biological activities of aminopyridine scaffolds, demonstrating how subtle structural modifications can lead to profound differences in pharmacological profiles. The 2-aminopyridine core has proven to be a cornerstone in the development of potent and selective NOS inhibitors, while the 3-aminopyridin-2-one scaffold shows immense promise for the creation of novel PDE inhibitors. Furthermore, the inherent chemical properties of these structures bestow upon them valuable antioxidant and cytoprotective capabilities.
For researchers in drug discovery, a deep understanding of these structure-activity relationships is paramount. The choice of the aminopyridine isomer, the nature and position of substituents, and the overall physicochemical properties of the molecule are all critical determinants of its biological function. The experimental protocols provided herein offer a validated framework for the in-house evaluation of novel aminopyridine derivatives, enabling a more rational and efficient drug discovery process. As our understanding of the intricate interactions between these scaffolds and their biological targets continues to grow, so too will the potential for developing next-generation therapeutics based on the versatile aminopyridine core.
References
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Nam, T., Ku, J. M., Rector, C. L., Choi, H., Porter, N. A., & Jeong, B. S. (2011). Pyridoxine-derived bicyclic aminopyridinol antioxidants: synthesis and their antioxidant activities. Organic & Biomolecular Chemistry, 9(24), 8475-8482. [Link]
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Li, H., et al. (2017). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 60(17), 7283-7295. [Link]
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Xia, Y., et al. (2011). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Current Chemical Genomics, 5, 77-85. [Link]
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Salhi, F., Cheikh, N., Villemin, D., & Bar, N. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Chemistry Proceedings, 8(1), 6. [Link]
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Li, H., et al. (2012). Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives. Journal of Medicinal Chemistry, 55(17), 7799-7813. [Link]
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BPS Bioscience. (2025). PDE4C Assay Kit. [Link]
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Chekol, R., et al. (2013). Evaluation of PET radioligands for in vivo visualization of phosphodiesterase 5 (PDE5). Nuclear Medicine and Biology, 40(7), 935-945. [Link]
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BPS Bioscience. (2024). PDE4A Isoform 4 Assay Kit. [Link]
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Sbardella, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5469. [Link]
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Zaitsev, A. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 775-784. [Link]
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Almalki, A. J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Pyridopyrazinone Derivatives as Potential PDE5 Inhibitors. Molecules, 27(19), 6537. [Link]
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Zaitsev, A. V., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(21), 7291. [Link]
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Chen, J., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2447-2458. [Link]
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Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(8), 2643-2656. [Link]
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Kim, C., et al. (2023). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences, 24(13), 10941. [Link]
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Zajdel, P., et al. (2021). New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases. European Journal of Medicinal Chemistry, 209, 112854. [Link]
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Wang, T., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4036-4050. [Link]
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Gáspár, R., et al. (2007). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 14(18), 1973-1987. [Link]
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Ferguson, F. M., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3475. [Link]
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Yin, S., et al. (2016). Natural Diarylfluorene Derivatives: Isolation, Total Synthesis, and Phosphodiesterase-4 Inhibition. Chemistry – A European Journal, 22(5), 1819-1825. [Link]
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Cho, Y. S., et al. (2007). 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry, 15(15), 5067-5075. [Link]
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Ferguson, F. M., et al. (2014). Properties of 3-aminopyridin-2-one fragment 1. ResearchGate. [Link]
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Dimmock, J. R., et al. (2010). Multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer and neuronal vascular diseases. I. Synthesis, biological assessment, and molecular modeling of simple and readily available 2-aminopyridine-, and 2-chloropyridine-3,5-dicarbonitriles. Bioorganic & Medicinal Chemistry, 18(13), 4734-4744. [Link]
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Wuest, M., et al. (2017). Molecular structures and (p)IC50 values for the PDE4 isoforms of ([¹¹C])rolipram and the PDE4 inhibitors GSK356278 and roflumilast. ResearchGate. [Link]
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Al-Zoubi, R. M., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(23), 5727. [Link]
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Kumar, A., et al. (2016). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 52(56), 8679-8695. [Link]
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Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]
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Wang, H., et al. (2011). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. British Journal of Pharmacology, 164(4), 1239-1249. [Link]
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Omar, C. T., & Major, M. B. (2012). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Progress in Biophysics and Molecular Biology, 110(2-3), 123-142. [Link]
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A Spectroscopic Guide to Differentiating 3-Amino-4-methylpyridine and its Hydroxylated Analog
Introduction
In pharmaceutical research and materials science, the unambiguous identification of structurally similar molecules is a foundational requirement. Even minor modifications to a chemical scaffold, such as the introduction of a single functional group, can profoundly alter a compound's chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of two such analogs: 3-Amino-4-methylpyridine and 3-Amino-4-methylpyridin-2-ol.
While appearing to differ by only a hydroxyl group, this compound presents a crucial chemical behavior known as tautomerism, which dictates its spectroscopic signature. Understanding this phenomenon is key to its differentiation from 3-Amino-4-methylpyridine. We will explore the unique fingerprints of these compounds across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers with the data and protocols necessary for definitive characterization.
The Critical Role of Tautomerism
A pivotal concept in this comparison is the lactam-lactim tautomerism exhibited by the 2-hydroxypyridine scaffold. This compound (the lactim form) exists in a rapid equilibrium with its amide counterpart, 3-Amino-4-methyl-1H-pyridin-2-one (the lactam form). In the solid state and in most polar solvents, the equilibrium heavily favors the more stable lactam (pyridone) form due to favorable hydrogen bonding and the strength of the carbon-oxygen double bond.[1] Consequently, for all practical spectroscopic purposes, we are analyzing the pyridone tautomer. This structural reality is the primary source of the significant spectroscopic differences observed.
Caption: Generalized workflow for spectroscopic analysis.
Protocol 1: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a stock solution of each compound at approximately 1 mg/mL in a suitable solvent like methanol. Further dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-300.
-
Validation: Calibrate the instrument using a known standard immediately prior to analysis to ensure mass accuracy.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an instrument equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small, clean spatula tip of the solid powder directly onto the ATR crystal.
-
Instrumentation: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background scan with nothing on the crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Validation: The absence of major peaks in the background spectrum validates the cleanliness of the instrument.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a spectrometer with a field strength of 300 MHz or higher.
-
Data Acquisition: Tune and shim the instrument for optimal resolution. Acquire a standard ¹H spectrum. Subsequently, acquire a proton-decoupled ¹³C spectrum.
-
Validation: The solvent residual peak (e.g., DMSO at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C) serves as an internal reference for the chemical shift scale.
Conclusion
Distinguishing between 3-Amino-4-methylpyridine and this compound is straightforward when the correct spectroscopic techniques are applied and the underlying chemistry of tautomerism is considered.
-
Mass Spectrometry offers a definitive and rapid answer based on the 16-Da mass difference.
-
IR Spectroscopy provides unambiguous proof through the presence or absence of the strong lactam C=O stretch around 1650 cm⁻¹ in the pyridone tautomer.
-
¹³C NMR Spectroscopy corroborates the IR data by confirming the presence or absence of a carbonyl carbon signal in the 160-175 ppm region.
By employing this multi-technique approach, researchers can confidently and accurately characterize these two distinct chemical entities, ensuring the integrity of their subsequent scientific investigations.
References
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El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547. Available at: [Link]
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ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. The University of Liverpool. Retrieved from [Link]
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ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. The University of Liverpool. Retrieved from [Link]
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Ramalingam, S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of ChemTech Research, 8(2), 1070-1074. Available at: [Link]
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Wikipedia. (2023). 2-Pyridone. Retrieved from [Link]
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Decoding Molecular Architecture: A Comparative FT-IR Spectral Interpretation Guide for 2-hydroxy-4-methyl-3-aminopyridine
For researchers and professionals in drug development, a precise understanding of a molecule's structural features is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive method to probe the vibrational modes of a molecule, providing a unique fingerprint of its functional groups and overall architecture. This guide provides an in-depth interpretation of the FT-IR spectrum of 2-hydroxy-4-methyl-3-aminopyridine, a substituted pyridine derivative of interest in medicinal chemistry.
Due to the limited availability of a direct experimental spectrum for 2-hydroxy-4-methyl-3-aminopyridine in public databases, this guide employs a comparative approach. By dissecting the FT-IR spectra of structurally related, simpler pyridine derivatives—namely 2-hydroxypyridine, 3-aminopyridine, and 4-methylpyridine—we can build a robust, predictive model for the spectrum of our target molecule. This methodology not only allows for a detailed spectral assignment but also illuminates the intricate interplay of substituent effects on the vibrational landscape of the pyridine ring.
The Logic of Comparative Spectral Interpretation
The vibrational frequency of a specific bond is not an isolated property. It is influenced by the electronic environment created by neighboring atoms and functional groups. By systematically comparing the spectra of molecules where these groups are present in isolation, we can deconstruct the more complex spectrum of 2-hydroxy-4-methyl-3-aminopyridine.
Our analytical workflow is as follows:
Figure 1: Workflow for comparative FT-IR spectral interpretation.
Experimental Protocol: Acquiring Reference FT-IR Spectra
To ensure data integrity, the following generalized protocol outlines the standard procedure for acquiring FT-IR spectra of the reference compounds.
Materials:
-
2-Hydroxypyridine, 3-Aminopyridine, 4-Methylpyridine (analytical grade)
-
Potassium Bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
FT-IR Spectrometer (e.g., Thermo Scientific Nicolet iS50)
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours and cool in a desiccator.
-
Grind a small amount of KBr (approx. 100-200 mg) to a fine powder using the agate mortar and pestle.
-
Add a small amount of the sample (approx. 1-2 mg) to the KBr powder.
-
Mix the sample and KBr intimately by grinding for several minutes until a uniform, fine powder is obtained.
-
Transfer the mixture to the die of a hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹, typically co-adding 32 or 64 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background correction on the sample spectrum.
-
Identify and label the significant absorption bands.
-
Comparative Spectral Analysis
The following table summarizes the key vibrational frequencies observed in the reference molecules and provides a predicted range for 2-hydroxy-4-methyl-3-aminopyridine.
| Vibrational Mode | 2-Hydroxypyridine (cm⁻¹) | 3-Aminopyridine (cm⁻¹) | 4-Methylpyridine (cm⁻¹) | Predicted Range for 2-hydroxy-4-methyl-3-aminopyridine (cm⁻¹) | Rationale for Prediction |
| O-H Stretch | ~3400 (broad, H-bonded) | - | - | 3300-3500 (broad) | Presence of the hydroxyl group, likely broadened due to intramolecular hydrogen bonding with the adjacent amino group. |
| N-H Stretch | - | ~3450 & ~3350 (asymm/symm) | - | ~3400 & ~3300 | Characteristic for a primary aromatic amine. The frequencies may be slightly lowered due to hydrogen bonding.[1][2] |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 | A common feature for aromatic rings. |
| Aliphatic C-H Stretch | - | - | ~2970 & ~2870 | ~2970 & ~2870 | Asymmetric and symmetric stretching of the methyl group. |
| C=C & C=N Ring Stretch | ~1640, ~1580, ~1480 | ~1600, ~1580, ~1480 | ~1600, ~1560, ~1450 | ~1620-1450 (multiple bands) | The pyridine ring vibrations will be present, with slight shifts due to the electronic effects of the three substituents.[3][4][5] |
| N-H Bend (Scissoring) | - | ~1620 | - | ~1620 | A characteristic bending vibration for primary amines.[2] |
| C-O Stretch | ~1250 | - | - | ~1250 | Expected for an aromatic alcohol/phenol-like C-O bond. |
| C-N Stretch | - | ~1315 | - | ~1320 | Characteristic of an aromatic amine C-N bond.[1] |
| Out-of-Plane C-H Bend | ~850-750 | ~900-800 | ~800 | ~850-750 | The substitution pattern will influence the exact position of these bands. |
In-Depth Interpretation for 2-hydroxy-4-methyl-3-aminopyridine
Based on the comparative analysis, we can now construct a detailed interpretation of the expected FT-IR spectrum.
The High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.
-
O-H and N-H Stretching: The most notable feature in this region will be a broad band centered around 3300-3500 cm⁻¹ . This broadening is a direct consequence of hydrogen bonding.[6] In this specific molecule, strong intramolecular hydrogen bonding between the ortho-positioned hydroxyl and amino groups is highly probable. This interaction will cause a red-shift (lowering of frequency) and significant broadening of both the O-H and N-H stretching vibrations compared to their non-hydrogen-bonded states. The N-H stretching of the primary amine, which typically appears as two distinct peaks (asymmetric and symmetric), may be convoluted within this broad envelope.[1][2]
Figure 2: Intramolecular hydrogen bonding in 2-hydroxy-4-methyl-3-aminopyridine.
-
C-H Stretching: A series of weaker bands are expected between 3100 cm⁻¹ and 2850 cm⁻¹ . Those above 3000 cm⁻¹ are characteristic of the aromatic C-H stretching on the pyridine ring. Below 3000 cm⁻¹, we anticipate peaks around ~2970 cm⁻¹ and ~2870 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the methyl (CH₃) group, respectively.
The Fingerprint Region (1700-600 cm⁻¹)
This region contains a wealth of information from bending vibrations and complex stretching modes that are unique to the molecule as a whole.
-
Pyridine Ring Vibrations: A series of medium to strong bands between ~1620 cm⁻¹ and 1450 cm⁻¹ will be characteristic of the C=C and C=N stretching vibrations of the aromatic ring. The exact positions and intensities of these bands are sensitive to the nature and position of the substituents.
-
N-H Bending: A distinct peak around 1620 cm⁻¹ is expected for the N-H scissoring (bending) vibration of the primary amino group.[2] This peak may sometimes overlap with the highest frequency ring vibration.
-
C-O and C-N Stretching: A strong band around 1250 cm⁻¹ can be assigned to the C-O stretching vibration, characteristic of a hydroxyl group attached to an aromatic ring. The C-N stretching of the aromatic amine is expected to appear as a medium to strong band around 1320 cm⁻¹ .[1]
-
Out-of-Plane (OOP) Bending: The region between 900 cm⁻¹ and 700 cm⁻¹ will contain C-H out-of-plane bending vibrations. The specific pattern of these bands is diagnostic of the substitution pattern on the pyridine ring.
Conclusion
The FT-IR spectrum of 2-hydroxy-4-methyl-3-aminopyridine is a composite of the characteristic vibrations of its constituent functional groups—hydroxyl, primary amine, and methyl—all modulated by their attachment to a pyridine ring. The most telling feature is the anticipated broad absorption in the high-frequency region (3300-3500 cm⁻¹), which would be strong evidence for the presence of intramolecular hydrogen bonding between the adjacent hydroxyl and amino groups. This comparative guide provides a robust framework for interpreting the experimental spectrum, enabling researchers to confirm the identity and key structural features of this molecule with confidence.
References
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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MDPI. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Behavior of FTIR spectra of the OH-stretching region, with the increase.... Retrieved from [Link]
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NIST. (n.d.). 2(1H)-Pyridinone. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. Retrieved from [Link]
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MDPI. (n.d.). Near-Infrared Spectroscopy Study of OH Stretching Modes in Pyrophyllite and Talc. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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PMC. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]
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ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of ring vibrations of pyridine adsorbed on sulfate-free TiO2–Al2O3 samples containing 4.6 and 20.6 wt% Ti. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra. (A) Obtained after desorption of pyridine at different.... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR of spectrum of 2,2 0 :6 0 ,2 00-terpyridine, pyridine-2,6-dicarboxylic acid, and [Zn(II)(Tpy)(Pydc)$4H 2 O]. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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NIH. (2016, November 14). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]
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A Comparative Guide to the Analytical Techniques for Purity Assessment of 3-Amino-4-methylpyridin-2-ol
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to the key intermediates from which APIs are synthesized. 3-Amino-4-methylpyridin-2-ol is one such critical building block, whose structural integrity and purity profile directly influence the quality, safety, and efficacy of the final drug product. Even trace impurities can carry forward through synthetic steps, potentially leading to the formation of toxic by-products, reduced shelf-life, or altered pharmacological activity.
This guide provides a comprehensive comparison of the primary analytical techniques for the robust purity assessment of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our focus is on creating a self-validating analytical workflow, where orthogonal techniques are employed to build a complete and trustworthy purity profile.
Understanding the Analyte: this compound
Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of the molecule . This compound (Molecular Weight: 124.14 g/mol ) is a polar, heterocyclic compound. A key feature is its potential for tautomerism, existing in equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms. This equilibrium can be influenced by solvent and pH, a critical consideration for developing separation methods like HPLC. Its structure incorporates a chromophore (the pyridinone ring), making it suitable for UV-Vis spectroscopic detection.
Potential impurities may arise from the synthetic route, including unreacted starting materials (e.g., 3-amino-4-methylpyridine, if synthesized via oxidation), reagents, or by-products from side reactions.[1][2] Degradation products resulting from exposure to heat, light, or oxidative conditions also represent a class of impurities that must be monitored.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is the industry-standard and most powerful technique for determining the purity of non-volatile organic compounds like this compound. Its high resolution allows for the separation of the main component from closely related structural isomers and process-related impurities.
Expertise & Causality: The choice of a reversed-phase method is dictated by the polar nature of the analyte. A C18 column provides a non-polar stationary phase, and a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol) is used to elute the compounds. The pH of the mobile phase is a critical parameter. For this compound, maintaining a slightly acidic to neutral pH (e.g., pH 3-6) using a phosphate or acetate buffer ensures the amino group is protonated and yields a single, sharp peak shape by suppressing undesirable interactions with residual silanols on the stationary phase.
Detailed Experimental Protocol: Reversed-Phase HPLC Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 25.0 70 30.0 95 35.0 95 35.1 5 | 40.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: 280 nm (or determined by UV scan of the main peak).[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50:50 mixture of Mobile Phase A and B to a final volume of 50.0 mL to achieve a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
-
Trustworthiness (Self-Validation): The use of a DAD allows for peak purity analysis by comparing spectra across the peak to detect co-eluting impurities. The method's performance should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.
Workflow for HPLC Purity Assessment
Caption: A logical workflow for HPLC-based purity analysis.
Spectroscopic Techniques: Orthogonal Confirmation of Identity and Structure
While HPLC excels at separation, spectroscopic methods provide invaluable information about molecular structure, confirming the identity of the main peak and helping to elucidate the structure of any impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most definitive technique for structural elucidation. Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the amine protons. The presence of impurities would manifest as additional, unexpected peaks, often with lower integration values.
-
¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts of the carbons in the pyridine ring are particularly sensitive to substitution patterns, making this technique excellent for distinguishing between positional isomers.[5]
Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like this, as it can solubilize the sample and its exchangeable protons (from -OH and -NH₂) are often clearly visible. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[6]
Experimental Protocol (¹H NMR):
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.[5]
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative ratios of protons.
B. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and its impurities. When coupled with a separation technique (LC-MS), it becomes a powerful tool for impurity identification.
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules and is the method of choice for LC-MS analysis.
-
Application: An LC-MS analysis would confirm that the main HPLC peak has the expected molecular weight (m/z = 125.1 for [M+H]⁺). Any impurity peaks in the chromatogram can be analyzed by their respective mass spectra to obtain molecular weights, which provides crucial clues for their identification. Fragmentation patterns (MS/MS) can further help in elucidating the structure of unknown impurities.[6]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used primarily for identity confirmation. It provides a molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's functional groups. For this compound, one would expect to see characteristic absorption bands for:
-
N-H stretching (amine)
-
O-H stretching (hydroxyl)
-
C-H stretching (aromatic and methyl)
-
C=O stretching (in the pyridinone tautomer)
-
Aromatic C=C and C=N stretching
While not a quantitative purity technique, it is an excellent tool for raw material identification and for quickly screening for gross contamination or the presence of unexpected functional groups.
Gas Chromatography (GC): A Specialized Tool for Volatile Impurities
GC is the preferred method for analyzing volatile and semi-volatile compounds. For a polar, non-volatile compound like this compound, its direct analysis by GC is challenging.
-
Application: The primary use of GC in this context is for the quantification of residual solvents (e.g., methanol, toluene, dichloromethane) that may be present from the synthesis and purification processes.[1] Headspace GC is the standard technique for this application.
-
Derivatization: For the analysis of non-volatile impurities, derivatization could be employed to make them volatile enough for GC analysis. However, this adds complexity and potential for side reactions, making HPLC a more direct and reliable approach for these impurities.
Expertise & Causality: In Headspace GC, the sample is heated in a sealed vial, and the vapor phase (containing the volatile solvents) is injected into the GC. This avoids injecting the non-volatile sample matrix, which would contaminate the instrument. A flame ionization detector (FID) is typically used as it provides excellent sensitivity for organic solvents.
Experimental Protocol (Headspace GC for Residual Solvents):
-
Instrumentation: GC system with a Headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A capillary column designed for residual solvent analysis (e.g., DB-624 or equivalent).
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO or N,N-Dimethylformamide). Seal the vial.
-
Headspace Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Oven Program: Initial 40 °C for 10 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For purity assessment, it is used to determine the melting point and can provide an estimate of the total mole percent of impurities.
-
Principle: Impurities disrupt the crystal lattice of a substance, typically causing a depression and broadening of its melting point. The Van't Hoff equation relates this melting point depression to the mole fraction of the impurity.
-
Application: A sharp melting endotherm observed in the DSC thermogram is indicative of high purity. A Safety Data Sheet for the related 3-Amino-4-methylpyridine shows an endotherm onset at 84°C, with no decomposition until 400°C, suggesting good thermal stability.[7] A similar profile would be expected for this compound, though the melting point would differ. This technique is particularly useful for detecting small amounts of eutectic impurities that may not be well-resolved by HPLC.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/DAD | Purity assay, impurity profiling | High resolution, quantitative, robust, peak purity analysis (DAD) | Requires chromophore, may not separate all isomers |
| LC-MS | Impurity identification | High sensitivity, provides molecular weight information | More complex instrumentation, quantification can be challenging |
| ¹H & ¹³C NMR | Structural confirmation, identification of impurities | Definitive structural information, quantitative (qNMR) | Lower sensitivity than HPLC, complex mixtures are difficult to analyze |
| GC-FID | Residual solvents, volatile impurities | Excellent for volatile compounds, high sensitivity (FID) | Not suitable for non-volatile analytes without derivatization |
| DSC | Purity estimation, melting point | Fast, requires small sample size, sensitive to eutectic impurities | Provides total impurity content, not individual impurities |
| FTIR | Identity confirmation | Fast, non-destructive, provides functional group information | Not a quantitative purity technique, low sensitivity |
Integrated Analytical Strategy: A Self-Validating Workflow
No single technique can provide a complete picture of a compound's purity. A robust, self-validating strategy employs a combination of these methods.
Caption: An integrated workflow for comprehensive purity assessment.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. While reversed-phase HPLC serves as the central quantitative technique, it must be supported by orthogonal methods to ensure a comprehensive and reliable evaluation. Spectroscopic techniques like NMR and MS are indispensable for confirming the structure of the main component and identifying unknown impurities. GC and DSC provide critical information on volatile impurities and thermal properties, respectively. By integrating these techniques into a logical, self-validating workflow, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- BenchChem. (2025). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.
- Google Patents. (2007). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Zhang, J., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Chinese Journal of Chromatography. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
Sources
- 1. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 2. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
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- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
A Comparative Guide to Aminopyridine Derivatives as Enzyme Inhibitors: A Focus on Nitric Oxide Synthase and Cholinesterase Inhibition
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad of derivatives, aminopyridines have emerged as a particularly fruitful class of compounds, demonstrating inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative analysis of aminopyridine derivatives, with a primary focus on the extensively studied 2-amino-4-methylpyridine series as inhibitors of nitric oxide synthase (NOS). Furthermore, we will draw comparisons to other aminopyridine derivatives targeting acetylcholinesterase (AChE), offering a broader perspective on their potential as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and experimental considerations for this important class of molecules.
The Significance of Aminopyridines in Enzyme Inhibition
The aminopyridine core, characterized by a pyridine ring bearing an amino substituent, offers a versatile template for inhibitor design. The nitrogen atom of the pyridine ring can participate in hydrogen bonding, while the amino group can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This inherent chemical tractability has led to the exploration of aminopyridine derivatives against a variety of enzymatic targets implicated in a range of pathologies, from neurodegenerative diseases to inflammation.
Comparative Analysis of 2-Amino-4-methylpyridine Derivatives as Nitric Oxide Synthase (NOS) Inhibitors
Nitric oxide (NO) is a critical signaling molecule involved in a plethora of physiological and pathological processes. Its production is catalyzed by a family of three enzymes: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vasodilation, respectively, iNOS is upregulated during inflammatory responses and its overproduction of NO is associated with various inflammatory conditions. Consequently, the development of selective iNOS inhibitors is a key therapeutic strategy.
The 2-amino-4-methylpyridine scaffold has proven to be a potent and selective inhibitor of iNOS.[1] Extensive structure-activity relationship (SAR) studies have revealed that modifications at the 6-position of the pyridine ring significantly impact inhibitory activity and selectivity.[2][3]
Quantitative Comparison of 6-Substituted 2-Amino-4-methylpyridine Analogues as iNOS Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a series of 6-substituted 2-amino-4-methylpyridine derivatives against iNOS, eNOS, and nNOS. The data highlights the impact of various substituents on potency and isoform selectivity.
| Compound ID | 6-Substituent | iNOS IC50 (nM)[2] | eNOS IC50 (nM)[2] | nNOS IC50 (nM)[2] |
| 1 | -H | 28[2] | 150 | 100 |
| 2 | -(CH₂)₂CH₃ (propyl) | 193 ± 38 | - | - |
| 9 | -(CH₂)₂F (2-fluoroethyl) | 220 ± 25 | 1500 ± 300 | 490 ± 80 |
| 18 | -(CH₂)₃F (3-fluoropropyl) | 57.6 ± 5.3 | 1428 ± 158 | 514 ± 83 |
| 20 | -(CH₂)₄F (4-fluorobutyl) | 170 ± 26 | - | - |
| 16 | -CH(OH)CH₃ (1-hydroxyethyl) | 1776 ± 395 | - | - |
| 24 | -C(CH₃)=CH₂ (isopropenyl) | 685 ± 127 | - | - |
| 11 | -CH=CH₂ (vinyl) | 282 ± 49 | - | - |
Note: IC50 values are presented as mean ± standard deviation. A hyphen (-) indicates data not determined in the cited study. The parent compound, 2-amino-4-methylpyridine, has been reported to inhibit murine iNOS with an IC50 of 6 nM and human recombinant iNOS with an IC50 of 40 nM.[4][5]
Expertise & Experience: Interpreting the SAR Data
The data reveals several key trends:
-
Impact of Alkyl Chain Length and Halogenation: A short alkyl chain at the 6-position is generally well-tolerated. The introduction of a terminal fluorine atom on the alkyl chain, as seen in compounds 18 and 20 , can enhance potency. Compound 18 , with a 3-fluoropropyl substituent, demonstrates the highest potency among the tested analogues.[2]
-
Steric and Electronic Effects: The introduction of unsaturation (compounds 24 and 11 ) or a hydroxyl group (compound 16 ) leads to a significant decrease in inhibitory activity.[2] This suggests that both steric bulk and the electronic nature of the substituent at the 6-position are critical for optimal binding to the iNOS active site. A quantitative structure-activity relationship (QSAR) study has also suggested that the hydrophobic nature of the 6-substituent is crucial for iNOS inhibition.[3][6]
-
Selectivity: While many of these compounds are potent iNOS inhibitors, achieving high selectivity over eNOS and nNOS remains a challenge. Compound 18 exhibits approximately 25-fold selectivity for iNOS over eNOS and 9-fold selectivity over nNOS.[2] This highlights the subtle differences in the active sites of the NOS isoforms that can be exploited for designing more selective inhibitors.
Comparative Overview: Aminopyridine Derivatives as Cholinesterase Inhibitors
To provide a broader context, we now turn our attention to a different class of enzymes: the cholinesterases. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.
Several studies have explored aminopyridine and aminopyrimidine derivatives as cholinesterase inhibitors. A series of pyrimidine and pyridine diamines were designed as dual binding site inhibitors, capable of interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases.[7][8]
Quantitative Comparison of Aminopyridine/Aminopyrimidine Derivatives as Cholinesterase Inhibitors
The following table presents the inhibitory constants (Ki) for selected aminopyridine and aminopyrimidine derivatives against AChE from Electrophorus electricus (EeAChE) and BChE from equine serum (eqBChE).
| Compound ID | Core Scaffold | Linker Length (CH₂)n | R Group | EeAChE Ki (µM)[8] | eqBChE Ki (µM)[8] |
| 9 | Pyrimidine | 5 | Phenyl | 0.312 | >10 |
| 13 | Pyrimidine | 6 | Phenyl | 0.435 | >10 |
| 22 | Pyrimidine | 6 | Indole | 1.15 | 0.099 |
| 23 | Pyridine | 5 | Phenyl | 1.25 | >10 |
| 25 | Pyridine | 6 | Phenyl | 0.875 | 5.45 |
| 30 | Pyridine | 6 | 3-methoxy-4-hydroxyphenyl | 2.55 | 0.550 |
Expertise & Experience: Interpreting the SAR Data
-
Scaffold and Linker Influence: The data suggests that the pyrimidine scaffold is generally more potent for EeAChE inhibition compared to the pyridine scaffold.[7] The length of the alkyl linker also plays a role, with a six-carbon chain often being optimal.
-
Peripheral Binding Group: The nature of the R group, which is intended to interact with the PAS of the enzyme, significantly affects potency and selectivity. The indole group in compound 22 confers high potency and selectivity for eqBChE.[8]
-
Mechanism of Inhibition: Many of these compounds exhibit a mixed or uncompetitive inhibition mechanism, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.[7]
Experimental Protocols: A Self-Validating System
The reliability of any comparative study hinges on the robustness of the experimental methodologies. Below are detailed, step-by-step protocols for the key enzyme inhibition assays discussed in this guide.
iNOS Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable oxidation product of NO, from activated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.[9]
-
Compound Treatment: Test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the cells at various concentrations. A vehicle control (solvent only) is also included.
-
iNOS Induction: After a 30-minute pre-incubation with the compounds, iNOS expression is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to the cell culture medium.[9]
-
Incubation: The cells are incubated for a further 24 hours to allow for iNOS expression and NO production.
-
Nitrite Measurement:
-
50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well and incubated for another 10 minutes.
-
-
Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The percentage of inhibition is determined by comparing the nitrite levels in the compound-treated wells to the vehicle-treated control. IC50 values are then calculated from the dose-response curves.
Causality Behind Experimental Choices: The use of a cell-based assay provides a more physiologically relevant system compared to a purified enzyme assay, as it accounts for cell permeability and potential off-target effects of the inhibitors. The Griess assay is a simple, robust, and cost-effective colorimetric method for the indirect quantification of NO production.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used spectrophotometric assay measures the activity of AChE.[10][11][12][13][14]
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (Ellman's Reagent) solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water).
-
AChE enzyme solution (e.g., from Electrophorus electricus) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL deionized water.
-
Control (100% activity): 125 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL enzyme solution.
-
Test Sample: 100 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL enzyme solution + 25 µL test compound solution (at various concentrations).
-
-
Pre-incubation: The plate is incubated for 15 minutes at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: 25 µL of the ATCI substrate solution is added to all wells to start the reaction.
-
Kinetic Measurement: The absorbance at 412 nm is measured immediately and then every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
The rate of reaction (change in absorbance per minute) is calculated for each well from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.
-
IC50 or Ki values are determined from the dose-response curves.
-
Causality Behind Experimental Choices: Ellman's method is a classic and reliable assay for measuring cholinesterase activity. The kinetic measurement provides a more accurate determination of enzyme activity compared to an endpoint assay. The use of a specific substrate, acetylthiocholine, ensures the measurement of AChE activity.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the methodologies and the biological context, the following diagrams are provided.
Experimental Workflow for iNOS Inhibition Screening
Caption: Workflow for screening 2-amino-4-methylpyridine derivatives for iNOS inhibition.
Simplified iNOS Signaling Pathway
Caption: Simplified signaling pathway of iNOS induction and inhibition.
Conclusion and Future Directions
This comparative guide has highlighted the potential of aminopyridine derivatives as a versatile class of enzyme inhibitors. The 2-amino-4-methylpyridine scaffold, in particular, has been extensively validated as a potent and selective platform for the development of iNOS inhibitors. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers in this field.
While significant progress has been made, the quest for inhibitors with improved isoform selectivity and optimal pharmacokinetic profiles continues. Future research should focus on exploring a wider range of substituents at various positions of the pyridine ring and employing computational modeling to guide rational drug design. Furthermore, the synthesis and evaluation of 3-amino-4-methylpyridin-2-ol derivatives, the original topic of interest, remains an underexplored area with potential for novel discoveries. The insights gained from the well-studied 2-amino-4-methylpyridine series can serve as a valuable roadmap for the exploration of these and other novel aminopyridine-based enzyme inhibitors.
References
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Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]
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ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. [Link]
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Moore, W. M., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 118(6), 1451–1457. [Link]
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Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(7), 607-616. [Link]
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Alderton, W. K., et al. (2001). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]
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Kuca, K., et al. (2005). New Findings about Ellman's Method to Determine Cholinesterase Activity. Collection of Czechoslovak Chemical Communications, 70(12), 2021-2030. [Link]
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ResearchGate. (2025). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
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Lee, J., et al. (2014). Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response. PLoS ONE, 9(5), e96232. [Link]
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ResearchGate. (2021). Rational design of the 2-amino-pyrimidine or 2-amino-pyridine derivatives. [Link]
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PubMed. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. [Link]
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Wermuth, C. G., et al. (1999). Aminopyridazines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 42(4), 730–741. [Link]
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ResearchGate. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
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Bortolami, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4090–4112. [Link]
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PubMed. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
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ResearchGate. Advances in Design and Development of Inhibitors of Nitric Oxide Synthases. [Link]
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ResearchGate. (2025). A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. [Link]
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ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
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Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 234, 114251. [Link]
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Bentham Science. A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. [Link]
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PubMed. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. [Link]
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A Senior Application Scientist's Guide to the Crystallographic Validation of 3-Amino-4-methylpyridin-2-ol
Abstract
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and potential. 3-Amino-4-methylpyridin-2-ol, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry, is no exception. This guide provides an in-depth comparison of methodologies for the structural validation of this compound using single-crystal X-ray crystallography. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, offering a self-validating framework for researchers. We will explore a comparative analysis of crystallization techniques, present a detailed, field-tested experimental workflow, and discuss the nuances of data refinement and structure validation, thereby providing a comprehensive resource for scientists aiming to achieve high-quality, publishable crystallographic data.
Introduction: The Imperative of Atomic Resolution
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, we can generate a three-dimensional map of electron density, which in turn allows for the precise placement of atoms and the elucidation of bonding, stereochemistry, and intermolecular interactions.[1][2] For drug development professionals, this atomic-level insight is crucial for structure-based drug design (SBDD), where knowledge of a ligand's precise conformation within a target's active site drives the design of more potent and selective therapeutics.[3][4]
This compound presents a typical yet important challenge for the structural chemist. As a small, polar organic molecule, its crystallization can be the primary bottleneck in its structural analysis.[5][6] This guide aims to demystify this process, providing a logical and comparative framework to navigate the path from powder sample to a fully validated crystal structure.
Section 1: The Crystallization Challenge: A Comparative Analysis of Methodologies
The formation of a high-quality single crystal suitable for X-ray diffraction is arguably more of an art than a science, yet a systematic approach can significantly increase the probability of success. The fundamental principle is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly growth of a crystal lattice rather than rapid precipitation of an amorphous solid.[7]
Several techniques are commonly employed, each with distinct advantages and disadvantages depending on the physicochemical properties of the compound.[6]
Comparison of Common Crystallization Techniques:
| Technique | Principle | Ideal For | Causality & Field Insights |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates.[8][9] | Compounds that are highly soluble and not overly sensitive to air or temperature fluctuations. | This is the simplest method and often the first to be attempted. Causality: The slow removal of solvent provides a gentle path to supersaturation. Insight: The choice of solvent is critical; a solvent in which the compound is moderately soluble often yields the best results. A solvent that is too good will require excessive time to evaporate, while a poor solvent will cause the compound to crash out. For this compound, with its polar amine and hydroxyl groups, solvents like ethanol, methanol, or acetonitrile are excellent starting points. |
| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is insoluble (the precipitant).[6] | A wide range of compounds, particularly when only small amounts of material are available. | Causality: The slow diffusion of the precipitant vapor into the compound's solution gradually lowers the solubility of the compound, inducing crystallization. Insight: This method offers excellent control over the rate of supersaturation. The hanging drop and sitting drop variations are standards in both small-molecule and protein crystallography. A common setup for a pyridinol derivative would involve dissolving the compound in a solvent like DMF or DMSO and allowing it to equilibrate against a reservoir of a less polar solvent like ethyl acetate or diethyl ether. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[6] | Compounds whose solubility is highly dependent on temperature. | Causality: For many compounds, solubility increases with temperature. By slowly reducing the thermal energy of the system, molecules can arrange themselves into a low-energy, crystalline state. Insight: The cooling rate is paramount. A programmable water bath or a well-insulated Dewar flask can provide the slow, controlled temperature ramp necessary for high-quality crystal growth. |
| Antisolvent Diffusion | A layer of a precipitant (antisolvent) is carefully layered on top of a solution of the compound, allowing for slow diffusion at the interface.[7] | Compounds that are sensitive or prone to oiling out with other methods. | Causality: Crystallization occurs at the interface between the two solvents as they slowly mix, creating a localized region of supersaturation. Insight: This technique is excellent for screening a wide range of solvent/antisolvent pairs. For our target molecule, a solution in methanol could be layered with a less polar solvent like toluene or hexane. |
For this compound, a combination of these techniques is often most effective. A recommended starting point is a high-throughput screening approach using 96-well crystallization plates, testing various solvents, precipitants, and temperatures simultaneously.
Section 2: A Validated Workflow for Structure Determination
The following protocol represents a robust and validated workflow for obtaining the crystal structure of this compound. This process is designed to be self-validating at each critical step.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the crystallographic validation of this compound.
Step-by-Step Experimental Protocol
1. Material Purity Assessment:
-
Action: Confirm the purity of the this compound sample using ¹H NMR and LC-MS.
-
Causality: Impurities can act as "kinks" in the crystal lattice, inhibiting the growth of large, well-ordered single crystals. A purity of >98% is highly recommended.
2. Crystallization Screening (Vapor Diffusion - Sitting Drop):
-
Action: Prepare a stock solution of the compound at 10-20 mg/mL in a suitable solvent (e.g., Methanol). In a 96-well sitting drop plate, dispense 50 µL of various precipitant solutions into the reservoirs. In the corresponding drop wells, mix 1 µL of the compound stock solution with 1 µL of the reservoir solution. Seal the plate and store it in a vibration-free environment at a constant temperature (e.g., 20°C).
-
Causality: This high-throughput method efficiently screens a wide range of chemical space to identify promising crystallization conditions.
3. Crystal Harvesting and Mounting:
-
Action: Once suitable crystals (typically >50 µm in all dimensions) have grown, carefully pick one using a cryo-loop. Briefly pass the crystal through a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation. Mount the loop onto a goniometer head and flash-cool it in a stream of liquid nitrogen (100 K).
-
Causality: Flash-cooling vitrifies the residual solvent, preventing the formation of crystalline ice which would produce a confounding diffraction pattern. It also minimizes atomic vibrations, leading to higher-resolution data.
4. X-ray Data Collection:
-
Action: Mount the goniometer on the diffractometer. Center the crystal in the X-ray beam. Collect a series of diffraction images while rotating the crystal.
-
Causality: Rotating the crystal allows the collection of diffraction data from all possible lattice planes, ensuring a complete dataset. The aim is to obtain data with high resolution (ideally better than 0.8 Å for small molecules) and good completeness (>99%).
Section 3: Data Analysis, Refinement, and Validation
The raw diffraction images are just the beginning. The process of converting this pattern of spots into a 3D molecular model requires specialized software and a critical eye.
Structure Solution and Refinement
The most common software suite for small-molecule crystallography is SHELX.[10]
-
Data Integration and Scaling: Programs like XDS or SAINT process the raw images to determine the unit cell dimensions, space group, and the intensity of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods, typically with a program like SHELXT. This provides an initial, rough electron density map and a partial molecular model.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares program like SHELXL.[11] This iterative process adjusts atomic positions, occupancies, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
Validation: The Trustworthiness of a Crystal Structure
A refined structure is not automatically a correct structure. Validation is a critical step to ensure the chemical and crystallographic reasonableness of the model.
Key Validation Metrics:
| Metric | Description | Acceptable Value (Typical) | Causality & Field Insights |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 (5%) for high-quality data | Causality: A low R1 indicates that the atomic model accurately predicts the observed diffraction intensities. It is the primary indicator of a good fit. |
| wR2 | A weighted R-factor based on F², which is more sensitive to weaker reflections. | < 0.15 (15%) | Causality: This metric gives more weight to the more accurately measured reflections, providing a robust assessment of the refinement quality. |
| Goodness of Fit (GoF) | Should be close to 1.0. | ~1.0 | Causality: A GoF significantly greater than 1 suggests that the model is not a perfect fit for the data or that the error model is incorrect. A value much less than 1 may indicate overfitting of the data. |
| Residual Electron Density | The difference between the observed and calculated electron density map (difference map). | Peaks/holes < ±0.5 e⁻/ų | Causality: Large peaks or holes in the difference map indicate missing atoms (e.g., hydrogens) or incorrectly assigned atomic positions in the model. |
Logic of Crystallographic Refinement
Caption: The iterative cycle of refinement and validation in X-ray crystallography.
Section 4: Structural Insights from a Validated Model
Once a validated crystallographic model of this compound is obtained, it can be deposited in a public repository like the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures.[12][13][14] Analysis of the Crystallographic Information File (CIF) provides a wealth of information:
-
Unambiguous Connectivity and Stereochemistry: Confirms the synthesized molecular structure.
-
Conformational Analysis: Defines the precise torsion angles and geometry of the molecule in the solid state.
-
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying key hydrogen bonds, π-stacking, or other non-covalent interactions that dictate the material's properties. For this compound, one would expect strong hydrogen bonding involving the amino and hydroxyl groups, which would be critical for its solubility and interaction with biological targets.
By comparing these experimentally determined parameters with those of structurally similar compounds found in the CSD, researchers can gain valuable insights into structure-property relationships.[15][16]
Conclusion
The structural validation of this compound by X-ray crystallography is a multi-step process that demands careful experimental design, execution, and critical data analysis. This guide has provided a comparative framework for crystallization strategies and a detailed, self-validating workflow for structure determination and refinement. By understanding the causality behind each step—from selecting a crystallization method to interpreting refinement statistics—researchers can move beyond rote protocol-following and confidently generate high-quality, reliable, and publishable crystal structures. The resulting atomic-resolution models are indispensable for advancing research in drug discovery and materials science, providing the foundational knowledge required for rational design and innovation.
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(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]
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Special Issue : X-ray Crystallography and Drug Discovery. MDPI. [Link]
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Refinement of Disorder with SHELXL: A tutorial. MIT Department of Chemistry. [Link]
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Methods and Tutorials – Single Crystal Diffraction. Oak Ridge National Laboratory (ORNL) Neutron Sciences. [Link]
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Understanding x-ray crystallography structures. YouTube. [Link]
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(R)-6-(3-Amino-2-(5-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-3-Yl)propyl)-4-Methylpyridin-2-Amine. PubChem. [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 3-Amino-4-methylpyridin-2-ol and its Bioisosteric Alternatives in Drug Synthesis
In the intricate world of drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of a core chemical scaffold is a decision of paramount importance. The 3-aminopyridin-2-one moiety, exemplified by molecules such as 3-Amino-4-methylpyridin-2-ol, has long been revered as a "privileged scaffold". Its inherent ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has cemented its role in the synthesis of numerous potent inhibitors. However, the relentless pursuit of improved potency, selectivity, and pharmacokinetic profiles necessitates a broader exploration of alternative, bioisosteric scaffolds.
This guide provides an in-depth technical comparison of the 3-aminopyridin-2-one core and its bioisosteric alternatives, with a particular focus on the pyrimidinone scaffold. We will delve into the synthetic nuances, comparative biological activities, and the strategic rationale behind choosing one scaffold over the other, supported by experimental data from peer-reviewed literature.
The Principle of Bioisosterism: A Strategic Pivot in Scaffold Design
Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[1][2] This strategy allows for the fine-tuning of a molecule's properties to enhance efficacy, reduce toxicity, or improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1] In the context of kinase inhibitors, replacing a core scaffold like 3-aminopyridin-2-one with a bioisostere can subtly alter the electronic and steric properties of the molecule, potentially leading to improved interactions with the target protein or a more favorable selectivity profile against a panel of kinases.[3]
The pyrimidinone ring system is a classic bioisostere of the pyridinone scaffold. The introduction of an additional nitrogen atom into the six-membered ring can influence the molecule's hydrogen bonding capacity, dipole moment, and overall polarity, which in turn can impact target engagement and pharmacokinetic properties.[3]
Comparative Analysis: Pyridinone vs. Pyrimidinone Scaffolds in JNK Inhibitor Synthesis
A compelling case study illustrating the strategic application of bioisosteric replacement can be found in the development of c-Jun N-terminal kinase (JNK) inhibitors. JNKs are a family of serine/threonine protein kinases that are implicated in a range of diseases, including neurodegenerative disorders and cancer.[4]
In a notable study, researchers synthesized and evaluated a series of 4-pyrazole substituted pyrimidines and their corresponding pyridine analogues as JNK3 inhibitors.[4] This provides a valuable dataset for a direct comparison of the two scaffolds.
Synthetic Accessibility: A Tale of Two Heterocycles
The synthesis of both the pyridinone and pyrimidinone cores often involves multi-step sequences. The choice of starting materials and reaction conditions can significantly impact the overall yield and scalability of the process.
Synthesis of the Pyridinone Scaffold:
The synthesis of 3-amino-5-substituted-pyridin-2(1H)-ones can be achieved through various routes, often involving a Suzuki coupling to introduce the desired substituent at the 5-position. A general synthetic scheme is outlined below:
Figure 1: General synthetic route for 3-amino-5-arylpyridin-2(1H)-ones.
Synthesis of the Pyrimidinone Scaffold:
The synthesis of analogous aminopyrimidinone derivatives can also be achieved through established heterocyclic chemistry. A representative scheme for a substituted aminopyrimidine is shown below:
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Safety Operating Guide
Proper Disposal of 3-Amino-4-methylpyridin-2-ol: A Guide for Laboratory Professionals
Hazard Assessment and Waste Identification: The "Why" Behind the Protocol
Due to its chemical structure as a substituted pyridine, 3-Amino-4-methylpyridin-2-ol must be treated as a hazardous substance. Pyridine and its derivatives are recognized for their potential toxicity if swallowed, inhaled, or in contact with skin.[1][2] Therefore, all materials contaminated with this compound are to be classified and handled as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
Key Hazard Considerations:
| Hazard Profile | Guideline | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, 2-Amino-4-methylpyridine[3][4] |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation/damage. May cause respiratory irritation.[5] | 3-Amino-4-methylpyridine[5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6] | 2-Amino-4-picoline[6] |
Immediate Safety and Handling: Your First Line of Defense
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a critical barrier against potential exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To shield eyes from accidental splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To prevent inhalation of dust or vapors.[5] |
In the event of a spill, the immediate priority is to ensure the safety of all personnel and contain the spill to prevent further spread.
Step-by-Step Disposal Protocol: A Self-Validating System
The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[7] The following protocol provides a systematic approach to ensure compliance and safety.
Waste Segregation and Collection
-
Solid Waste:
-
Collect solid this compound, contaminated spatulas, weighing boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a labeled, leak-proof hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.[8]
-
-
Contaminated PPE:
-
Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
-
Labeling and Storage
Proper labeling is a critical component of a compliant waste management system. Each waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of waste generation
-
The name and contact information of the generating researcher or lab
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[8]
Spill and Emergency Procedures
A prepared response to a spill is essential for laboratory safety.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Provide them with the Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is unavailable.
-
Final Disposal: The End of the Lifecycle
The final disposal of hazardous waste must be conducted by a licensed and approved waste disposal contractor. Your institution's EHS office will coordinate the collection and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).
Disposal Decision Workflow:
Caption: Decision workflow for the proper disposal of this compound waste.
The primary recommended disposal method for pyridine-based compounds is controlled incineration.[9] Rotary kiln incineration at temperatures between 820°C and 1600°C is a common practice for waste pyridine.[9]
Regulatory Framework: Adherence to Standards
The handling and disposal of hazardous chemicals are governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11] Key OSHA standards address chemical storage, emergency response, and employee training.[9][12] The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from generation to final disposal.[11] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies.
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Navigating the Safe Handling of 3-Amino-4-methylpyridin-2-ol: A Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory Personnel
The responsible advancement of pharmaceutical and chemical research necessitates an unwavering commitment to safety. This guide, developed for researchers, scientists, and drug development professionals, provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 3-Amino-4-methylpyridin-2-ol. By understanding the inherent risks and implementing the rigorous protocols outlined herein, we can ensure a safe laboratory environment conducive to innovation.
Hazard Profile of this compound: Understanding the "Why" Behind the "How"
This compound is a compound that demands respect. Its hazard profile, as detailed in its Safety Data Sheet (SDS), dictates the necessity of a comprehensive PPE strategy. This compound is classified with the following primary hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): It is toxic if swallowed, in contact with skin, or if inhaled.[1] This broad toxicological threat underscores the importance of preventing any direct contact with the body.
-
Skin Corrosion/Irritation: It is known to cause skin irritation, and in some cases, severe skin burns.[2][3] This necessitates the use of appropriate gloves and protective clothing to prevent debilitating chemical burns.
-
Serious Eye Damage/Eye Irritation: Direct contact with the eyes can cause serious and potentially irreversible damage.[2][3][4] This risk mandates the use of robust eye and face protection.
-
Specific Target Organ Toxicity (Single Exposure): Inhalation may cause respiratory irritation.[2][3][4] This highlights the need for respiratory protection, especially when there is a risk of generating dust or aerosols.
A thorough understanding of these hazards is the foundation of a robust safety culture. The selection of PPE is not a matter of arbitrary choice but a direct response to the specific chemical threats posed by this compound.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE requirements for handling this compound in various laboratory settings. It is imperative to always consult the specific Safety Data Sheet for the compound before commencing any work.
| Operation/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a ventilated enclosure | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | N95 or higher-rated respirator if dust is generated |
| Conducting reactions at ambient temperature | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Work-up and purification procedures | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Recommended if there is a potential for aerosol generation |
| Handling of bulk quantities or in case of a spill | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Full-face respirator with appropriate cartridges |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The efficacy of PPE is contingent not only on its selection but also on its correct use. The following step-by-step protocols are designed to minimize the risk of contamination and exposure.
Donning (Putting On) PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gowning: Don a clean laboratory coat, ensuring it is fully buttoned. If a higher level of protection is required, such as a chemical-resistant apron or suit, put it on over the lab coat.
-
Respiratory Protection (if required): If respiratory protection is necessary, perform a user seal check to ensure the respirator is properly fitted.
-
Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, also don a face shield.
-
Gloves: Select the appropriate gloves (nitrile or neoprene are recommended for handling pyridine derivatives).[5] Inspect the gloves for any signs of damage before putting them on. Ensure the cuffs of the gloves extend over the sleeves of the laboratory coat.
Doffing (Taking Off) PPE
The removal of PPE is a critical step where cross-contamination can occur. This process should be performed deliberately and carefully.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a "bag" for both gloves.
-
Gown: Unbutton the laboratory coat. Peel it away from your body, turning it inside out as you remove it. Avoid shaking the garment.
-
Eye and Face Protection: Remove the face shield (if used) and then the safety goggles by handling the earpieces or strap.
-
Respiratory Protection (if used): Remove the respirator without touching the front of the device.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Place all used gloves, disposable aprons, and other contaminated items into a designated, clearly labeled hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical-contaminated waste.[4]
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the planned experimental workflow.
Caption: PPE selection workflow for handling this compound.
Conclusion: Fostering a Culture of Safety
Adherence to these PPE protocols is not merely a procedural formality but a cornerstone of responsible scientific practice. By integrating these measures into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Always remember that the information provided in the manufacturer's Safety Data Sheet is the primary source of safety information and should be reviewed before any new procedure involving this compound.
References
- 3-Amino-4-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Safety Data Sheet - 2-Amino-4-methylpyridine. (2024, February 2). Jubilant Ingrevia.
- SAFETY DATA SHEET - 2-Amino-4-methylpyridine. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Amino-4-methylpyridine. (2024, March 28). Thermo Fisher Scientific Chemicals, Inc.
- 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016, April 20). Loba Chemie.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
